1-Ethylcyclohexyl methacrylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1-ethylcyclohexyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-4-12(8-6-5-7-9-12)14-11(13)10(2)3/h2,4-9H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUIKOPEGIZINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463687 | |
| Record name | 1-ethylcyclohexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274248-09-8 | |
| Record name | 1-ethylcyclohexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Ethylcyclohexyl methacrylate synthesis and preparation
An In-Depth Technical Guide to the Synthesis and Preparation of 1-Ethylcyclohexyl Methacrylate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, preparation, and characterization of this compound (ECHMA). Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the core synthetic methodologies, offering field-proven insights and detailed protocols.
Introduction: The Profile of this compound
This compound (ECHMA), with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol , is a monofunctional acrylate monomer.[1][] It is the ester of methacrylic acid and 1-ethylcyclohexanol.[1] ECHMA is a colorless to light yellow liquid characterized by its low volatility and a faint, distinct odor.[1][3][4]
These properties make it a valuable monomer in the synthesis of a wide array of polymers and materials. Its applications span multiple industries, including:
-
Adhesives and Coatings: Used as a monomer to produce durable and resistant coatings and adhesives.[1]
-
Polymer Production: A key component in synthesizing specialty polymers, such as elastomers and plastics.[1][3]
-
Biomedical and Medical Devices: Employed in creating biocompatible materials and in drug delivery systems to carry medications to targeted areas.[1][]
-
Advanced Electronics: Utilized as a photoresist monomer in the manufacturing of semiconductors, light-emitting diodes (LEDs), and solar photovoltaics.[3][4][5]
Core Synthesis Methodologies
The preparation of ECHMA can be approached through several synthetic routes. This guide details the two most prominent and validated methods: a multi-step Grignard reaction pathway and a direct esterification process.
Method A: Grignard Reaction followed by Esterification with Methacrylic Anhydride
This is a robust, multi-step synthesis that first constructs the requisite alcohol, 1-ethylcyclohexanol, which is then esterified. This method is particularly effective for achieving high purity and yield. The process was notably described in the early 2000s and is detailed in patent literature.[1]
2.1.1 Scientific Principle & Rationale
The synthesis is bifurcated into two primary stages:
-
Grignard Reagent Formation and Addition: An organometallic Grignard reagent (ethylmagnesium bromide) is formed from the reaction of magnesium metal with ethyl bromide. This potent nucleophile then attacks the electrophilic carbonyl carbon of cyclohexanone in a nucleophilic addition reaction to form the tertiary alcohol, 1-ethylcyclohexanol, after an aqueous workup. The use of an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) is critical, as Grignard reagents react readily with protic solvents, such as water.
-
Esterification: The newly formed 1-ethylcyclohexanol is subsequently esterified using methacrylic anhydride. This step forms the final ester linkage. Methacrylic anhydride is often preferred over methacrylic acid in this context as it avoids the generation of water as a byproduct, which would complicate the reaction equilibrium and require removal.
2.1.2 Diagram of Grignard Synthesis Pathway
Caption: Mechanism of direct acid-catalyzed esterification.
2.2.3 Detailed Experimental Protocol
-
Apparatus Setup: Assemble a reaction flask with a Dean-Stark trap, a condenser, a magnetic stirrer, and a heating mantle.
-
Reagent Charging: To the flask, add 1-ethylcyclohexanol (1.0 mol), methacrylic acid (1.2 mol, a slight excess to drive the reaction), p-toluenesulfonic acid (0.02 mol, catalyst), a polymerization inhibitor like MEHQ (500 ppm), and toluene (200 mL) as the azeotropic solvent.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete (typically 4-8 hours).
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Dilute with additional toluene. Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent via rotary evaporation. The resulting crude product should be purified by vacuum distillation to yield the final, pure ECHMA.
Data Presentation and Characterization
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₂ | [1][] |
| Molecular Weight | 196.29 g/mol | [1][][6] |
| Appearance | Colorless to light yellow clear liquid | [3][4] |
| IUPAC Name | (1-ethylcyclohexyl) 2-methylprop-2-enoate | [1][] |
| CAS Number | 274248-09-8 | [3][7] |
| Purity (Typical) | >98.0% (GC) | [] |
| Boiling Point | 247.3±9.0 °C (Predicted) | [4] |
| Density | 0.94±0.1 g/cm³ (Predicted) | [4] |
| Flash Point | 96 °C | [] |
Comparison of Synthesis Methods
| Feature | Method A: Grignard Synthesis | Method B: Direct Esterification |
| Starting Materials | Ethyl bromide, Magnesium, Cyclohexanone, Methacrylic anhydride | 1-Ethylcyclohexanol, Methacrylic acid |
| Key Reagents | Grignard reagent | Acid catalyst (e.g., p-TSA) |
| Number of Steps | Two primary chemical transformations | One primary chemical transformation |
| Typical Yield | High (~90%) [3] | Moderate to High (dependent on water removal) |
| Advantages | High purity and yield; avoids direct handling of 1-ethylcyclohexanol. | More atom-economical; fewer discrete steps. |
| Disadvantages | Requires strict anhydrous conditions; uses highly reactive Grignard reagent. | Equilibrium-limited; requires efficient water removal; risk of polymerization. |
Product Characterization
To ensure the successful synthesis and purity of the final product, the following analytical techniques are essential:
-
Gas Chromatography (GC): Used to determine the purity of the distilled product. A purity of >99% is often achievable. [3]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the this compound, ensuring all expected peaks are present and integrated correctly.
-
Infrared (IR) Spectroscopy: IR analysis is used to verify the presence of key functional groups, such as the ester carbonyl (C=O) stretch (typically ~1720 cm⁻¹) and the C=C double bond of the methacrylate group.
Overall Experimental Workflow
The following diagram illustrates the logical flow from starting materials to the final, validated product.
Caption: General workflow for ECHMA synthesis and validation.
Safety and Handling
-
Methacrylates: ECHMA, like other methacrylate monomers, may be an irritant to the skin, eyes, and respiratory system. [1]It is likely flammable. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Grignard Reagents: These reagents are highly reactive with water and protic solvents and can be pyrophoric. Strict adherence to anhydrous and inert atmosphere techniques is mandatory.
-
Acids and Bases: Strong acids (sulfuric, p-TSA) and bases (NaOH) used in the protocols are corrosive and should be handled with care.
Conclusion
The synthesis of this compound can be reliably achieved through either a Grignard-based pathway or direct esterification. The Grignard method offers a high-yield, high-purity route, while direct esterification provides a more straightforward process, provided the reaction equilibrium is carefully managed. The choice of method will depend on the available starting materials, scale, and specific purity requirements of the target application. Proper characterization and adherence to safety protocols are paramount for the successful and safe preparation of this versatile monomer.
References
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Method for preparing 1-ethylcyclohexyl acrylate - Eureka | Patsnap. (n.d.). Retrieved January 5, 2026, from [Link]
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This compound - MySkinRecipes. (n.d.). Retrieved January 5, 2026, from [Link]
- CN104910012B - A kind of method preparing 1-ethylcyclohexyl acrylate - Google Patents. (n.d.).
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This compound | C12H20O2 | CID 11367591 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]
- US5072027A - Process for producing methacrylic acid esters - Google Patents. (n.d.).
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- 7. This compound [myskinrecipes.com]
An In-depth Technical Guide to 1-Ethylcyclohexyl Methacrylate (CAS: 274248-09-8): Synthesis, Polymerization, and Advanced Applications
This technical guide provides a comprehensive overview of 1-Ethylcyclohexyl methacrylate (ECHMA), a specialty monomer with growing importance in polymer science. Intended for researchers, scientists, and professionals in drug development and material science, this document delves into the synthesis, polymerization, and potential applications of ECHMA, with a particular focus on its emerging role in biomedical materials and drug delivery systems.
Introduction to this compound
This compound (ECHMA) is a monofunctional methacrylate monomer characterized by the presence of a bulky and hydrophobic 1-ethylcyclohexyl group attached to the methacrylate backbone.[1] This unique chemical structure imparts distinct properties to the monomer and its corresponding polymer, poly(this compound) (PECHMA), including enhanced thermal stability, chemical resistance, and hydrophobicity. These attributes make it a valuable component in the formulation of advanced polymers for a range of applications, from industrial coatings and adhesives to sophisticated biomedical devices.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of ECHMA is crucial for its effective application in research and development.
| Property | Value | Reference |
| CAS Number | 274248-09-8 | [] |
| Molecular Formula | C₁₂H₂₀O₂ | [] |
| Molecular Weight | 196.29 g/mol | [] |
| Appearance | Colorless to light yellow clear liquid | [] |
| IUPAC Name | (1-ethylcyclohexyl) 2-methylprop-2-enoate | [] |
| Synonyms | Methacrylic Acid 1-Ethylcyclohexyl Ester | [3] |
| Purity | >98.0% (GC) | [] |
| Flash Point | 96 °C | [] |
| Storage | 0-10°C | [] |
Synthesis of this compound
The synthesis of ECHMA is typically achieved through a multi-step process involving a Grignard reaction followed by esterification. The following protocol is a detailed, self-validating system for the laboratory-scale synthesis of ECHMA.[1]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Magnesium turnings
-
Bromoethane
-
Cyclohexanone
-
Methacrylic anhydride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry nitrogen
-
Cesium chloride (optional, as catalyst)
-
Potassium t-butoxide (optional, as catalyst)
-
Phenothiazine (inhibitor)
-
Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether or THF. A solution of bromoethane in the anhydrous solvent is then added dropwise from the dropping funnel to initiate the formation of ethylmagnesium bromide. The reaction is exothermic and should be controlled by the rate of addition.[4]
-
Addition of Cyclohexanone: Once the Grignard reagent has formed, a solution of cyclohexanone in the anhydrous solvent is added dropwise at a controlled temperature (typically below 35°C) to form the 1-ethylcyclohexanol intermediate.[4]
-
Esterification: After the addition of cyclohexanone is complete, the reaction mixture is stirred for an additional period. Subsequently, methacrylic anhydride and a polymerization inhibitor such as phenothiazine are added.[1] The esterification reaction is allowed to proceed, often with gentle heating.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with an aqueous NaOH solution and then with water until neutral. The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The final product, this compound, is purified by vacuum distillation.[1]
Polymerization of this compound
The polymerization of ECHMA can be achieved through various techniques, including conventional free-radical polymerization and controlled radical polymerization methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization.[5] The bulky 1-ethylcyclohexyl group introduces steric hindrance, which can influence the polymerization kinetics.[6]
Free-Radical Polymerization
Free-radical polymerization (FRP) is a common method for polymerizing vinyl monomers. The process involves initiation, propagation, and termination steps.[7]
Caption: Workflow for Free-Radical Polymerization.
Materials:
-
This compound (ECHMA), purified
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as initiator
-
Anhydrous toluene or other suitable solvent
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the desired amount of ECHMA and the initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer) in the solvent.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at a temperature suitable for the initiator's decomposition (e.g., 60-80°C for AIBN). Allow the polymerization to proceed for the desired time.
-
Termination and Precipitation: Cool the reaction mixture to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, while stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Controlled Radical Polymerization (CRP)
CRP techniques like ATRP and RAFT offer precise control over polymer molecular weight, architecture, and functionality.[5]
Materials:
-
ECHMA, purified
-
Ethyl α-bromoisobutyrate (EBiB) or similar alkyl halide initiator
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) as the catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand
-
Anisole or other suitable solvent
-
Methanol (for precipitation)
Procedure:
-
Catalyst Complex Formation: In a Schlenk flask, add the copper(I) halide and the solvent. Deoxygenate the mixture by purging with an inert gas. Add the ligand to form the catalyst complex.
-
Reaction Mixture: In a separate flask, dissolve the ECHMA monomer and the initiator in the solvent and deoxygenate the solution.
-
Polymerization: Transfer the monomer/initiator solution to the flask containing the catalyst complex via a cannula. Place the flask in a thermostated oil bath to start the polymerization.
-
Work-up: After the desired time or monomer conversion, stop the reaction by cooling and exposing the mixture to air. Dilute the mixture with a suitable solvent and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in methanol, filter, and dry under vacuum.
Materials:
-
ECHMA, purified
-
AIBN or other radical initiator
-
A suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate)
-
Solvent (e.g., toluene, dioxane)
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve ECHMA, the RAFT agent, and the initiator in the chosen solvent.
-
Degassing: Deoxygenate the solution using freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in a preheated oil bath at a temperature appropriate for the initiator.
-
Purification: After the polymerization, precipitate the polymer in methanol, filter, and dry under vacuum.
Applications in Drug Development
The unique properties of PECHMA make it a promising candidate for various applications in drug delivery. While specific studies on PECHMA are emerging, its characteristics can be inferred from the extensive research on other polymethacrylates.[8][9]
Potential as a Hydrophobic Component in Amphiphilic Copolymers
The significant hydrophobicity of the 1-ethylcyclohexyl group makes PECHMA an excellent candidate for the hydrophobic block in amphiphilic block copolymers. These copolymers can self-assemble in aqueous environments to form micelles, which can encapsulate hydrophobic drugs, thereby improving their solubility and bioavailability.[8]
Thermoresponsive Drug Delivery Systems
While PECHMA itself is not thermoresponsive, it can be copolymerized with thermoresponsive monomers, such as N-isopropylacrylamide (NIPAAm) or oligo(ethylene glycol) methacrylates, to create polymers with a tunable Lower Critical Solution Temperature (LCST).[10] The bulky and hydrophobic nature of the ECHMA unit would likely influence the LCST of the resulting copolymer, offering a means to fine-tune the temperature at which the polymer undergoes a phase transition, enabling controlled drug release in response to local temperature changes (e.g., in hyperthermic cancer therapy).
pH-Responsive Systems
Copolymerization of ECHMA with pH-sensitive monomers, such as dimethylaminoethyl methacrylate (DMAEMA), can yield materials that respond to changes in pH.[11] The PECHMA block would provide a hydrophobic core for drug loading, while the pH-responsive block would trigger drug release in the acidic environment of tumors or endosomes.
Safety and Biocompatibility
Detailed toxicological data for ECHMA and PECHMA are not extensively available. However, some general considerations can be made based on related compounds. Methacrylate monomers, in general, can be skin and respiratory irritants.[12] The cytotoxicity of methacrylates has been shown to be related to their lipophilicity, with more lipophilic monomers exhibiting higher cytotoxicity.[13] Therefore, it is crucial to handle the ECHMA monomer with appropriate personal protective equipment.
For biomedical applications, the biocompatibility of the final polymer is paramount. The potential cytotoxicity of residual monomer must be minimized through rigorous purification of the polymer. The biocompatibility of PECHMA would need to be thoroughly evaluated through in vitro and in vivo studies.
Conclusion
This compound is a versatile monomer with significant potential for the development of advanced polymeric materials. Its synthesis and polymerization can be achieved through well-established chemical protocols. The unique hydrophobic and bulky nature of the 1-ethylcyclohexyl group imparts desirable properties to its polymer, making it a strong candidate for applications in drug delivery, particularly in the formulation of stimuli-responsive and targeted drug carriers. Further research into the biocompatibility and specific drug delivery applications of PECHMA-based systems is warranted to fully realize its potential in the pharmaceutical and biomedical fields.
References
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RJPBCS. Exploration of Conventional RAFT and SET-RAFT for Studies on Homopolymerization of Methyl Acrylate: Effect of CTA Structure on RAFT Polymerization. Available at: [Link]
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Carnegie Mellon University. ICRTG - Matyjaszewski Polymer Group. Available at: [Link]
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Capot Chemical Co., Ltd. MSDS of this compound. Available at: [Link]
- Yoshii, E. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity.
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Creative Commons. FREE RADICAL POLYMERIZATION. Available at: [Link]
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ResearchGate. Synthesis of cyclohexyl methacrylate from methacrylic acid and cyclohexene over resin catalyst. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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Research India Publications. Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Available at: [Link]
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Monash University. pH-Responsive Polymer Nanoparticles for Drug Delivery. Available at: [Link]
- Chen, Q., et al. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. International Journal of Nanomedicine. 2017;12:6475-6489.
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DergiPark. Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Available at: [Link]
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YouTube. free radical polymerization. Available at: [Link]
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e-Cocre. Chapter 1 Free-Radical Polymerization. Available at: [Link]
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MDPI. Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. Available at: [Link]
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TSI Journals. Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review. Available at: [Link]
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Center for Molecular Modeling. Free radical polymerization of ethyl methacrylate and ethyl alpha-hydroxy methacrylate: A computational approach to the propagation kinetics. Available at: [Link]
-
ResearchGate. Thermo- and pH-Responsive Behavior of Poly( N -isopropylacrylamide)-Block-Poly[(2-dimethylamino)ethyl Methacrylate]. Available at: [Link]
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Annals of Medical Research. Cytotoxicity of polymethylmethacrylate copolymers. Available at: [Link]
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Dove Press. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolym. Available at: [Link]
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PubChem. Ethyl Methacrylate. Available at: [Link]
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ResearchGate. Poly(cyclohexyl methacrylate). Available at: [Link]
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ResearchGate. Temperature- and pH-responsive behaviour of poly(2-(2-methoxyethoxy)ethyl methacrylate-co-N,N-dimethylaminoethyl methacrylate) hydrogels. Available at: [Link]
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Spectroscopic Characterization of 1-Ethylcyclohexyl Methacrylate: A Technical Guide
Introduction to 1-Ethylcyclohexyl Methacrylate
This compound (Figure 1) is a monofunctional acrylic monomer with applications in the production of adhesives, coatings, elastomers, and plastics.[1] Its molecular structure, consisting of a bulky ethylcyclohexyl group and a polymerizable methacrylate moiety, imparts unique properties to the resulting polymers. Accurate spectroscopic characterization is the cornerstone of ensuring monomer purity and predicting its behavior in polymerization processes.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for confirming the identity and purity of this compound by providing detailed information about the chemical environment of each proton in the molecule. The predicted spectrum is characterized by distinct signals corresponding to the vinyl protons of the methacrylate group, the ethyl substituent, and the cyclohexyl ring.
Predicted ¹H NMR Data
The expected chemical shifts (δ) for the protons of this compound are summarized in Table 1. These predictions are based on the analysis of its chemical structure and comparison with known spectra of similar molecules like cyclohexyl methacrylate and ethyl methacrylate.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| H-a (vinyl) | ~6.0 | Singlet | 1H |
| H-b (vinyl) | ~5.5 | Singlet | 1H |
| H-c (methacrylate CH₃) | ~1.9 | Singlet | 3H |
| H-d (cyclohexyl) | ~1.3 - 1.7 | Multiplet | 10H |
| H-e (ethyl CH₂) | ~1.8 | Quartet | 2H |
| H-f (ethyl CH₃) | ~0.8 | Triplet | 3H |
Interpretation of the Predicted ¹H NMR Spectrum
-
Vinyl Protons (H-a, H-b): The two protons on the double bond of the methacrylate group are expected to appear as two distinct singlets at approximately 6.0 and 5.5 ppm. Their chemical shifts are in the characteristic downfield region for vinylic protons.
-
Methacrylate Methyl Protons (H-c): The methyl group attached to the double bond will likely produce a sharp singlet around 1.9 ppm.
-
Cyclohexyl Protons (H-d): The ten protons of the cyclohexyl ring will give rise to a complex multiplet in the upfield region, typically between 1.3 and 1.7 ppm, due to extensive spin-spin coupling.
-
Ethyl Group Protons (H-e, H-f): The ethyl group will be identifiable by a quartet at approximately 1.8 ppm corresponding to the methylene protons (H-e), coupled to the methyl protons, and a triplet around 0.8 ppm for the methyl protons (H-f), coupled to the methylene protons.
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring the ¹H NMR spectrum of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the acquisition time to 2-4 seconds.
-
A relaxation delay of 1-2 seconds is recommended.
-
Accumulate 16-64 scans to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.
Predicted ¹³C NMR Data
The predicted chemical shifts for the carbon atoms of this compound are presented in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (ester carbonyl) | ~166 |
| C=CH₂ (vinyl) | ~137 |
| C=CH₂ (vinyl) | ~124 |
| C-O (quaternary cyclohexyl) | ~80 |
| Cyclohexyl CH₂ | ~22-35 |
| Ethyl CH₂ | ~30 |
| Methacrylate CH₃ | ~18 |
| Ethyl CH₃ | ~8 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and is expected to appear at the lowest field, around 166 ppm.
-
Vinylic Carbons: The two carbons of the double bond will be in the range of 124-137 ppm.
-
Quaternary Carbon: The quaternary carbon of the cyclohexyl ring attached to the oxygen atom is expected around 80 ppm.
-
Aliphatic Carbons: The remaining aliphatic carbons of the cyclohexyl and ethyl groups, along with the methacrylate methyl carbon, will appear in the upfield region of the spectrum.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.
-
Instrument Setup: Use a spectrometer with a carbon probe.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.
-
-
Processing: Similar processing steps as for ¹H NMR are applied.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and alkene functionalities.
Predicted IR Data
The predicted major IR absorption bands and their corresponding functional groups are listed in Table 3.
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2930 | C-H (alkane) | Stretching |
| ~1720 | C=O (ester) | Stretching |
| ~1635 | C=C (alkene) | Stretching |
| ~1160 | C-O (ester) | Stretching |
Interpretation of the Predicted IR Spectrum
-
C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is the most prominent feature and is characteristic of the carbonyl group in the methacrylate ester.
-
C=C Stretch: A medium intensity band around 1635 cm⁻¹ is expected for the carbon-carbon double bond of the methacrylate group.
-
C-H Stretch: A strong, broad absorption around 2930 cm⁻¹ will be present due to the C-H stretching vibrations of the ethyl and cyclohexyl groups.
-
C-O Stretch: A strong band in the fingerprint region, around 1160 cm⁻¹, is indicative of the C-O single bond stretching of the ester.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: As a liquid, the spectrum can be obtained directly by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.
Visualization of Molecular Structure and Spectral Assignments
To aid in the interpretation of the spectral data, the following diagrams illustrate the molecular structure of this compound and the assignment of the predicted NMR signals.
Figure 1: Molecular structure of this compound with proton assignments for ¹H NMR.
Figure 2: A typical workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. By understanding these expected spectral features, researchers can more effectively characterize this important monomer, ensuring its quality and suitability for various applications. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data.
References
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Thermal stability and decomposition of 1-Ethylcyclohexyl methacrylate
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Ethylcyclohexyl Methacrylate
Authored by: Senior Application Scientist, Polymer Chemistry Division
For researchers, scientists, and professionals in drug development and material science, a profound understanding of a monomer's thermal behavior is not merely academic—it is a cornerstone of predictable processing, material longevity, and safety. This compound (ECHM) is a monomer increasingly utilized in the synthesis of advanced polymers for adhesives, coatings, biomedical systems, and photoresists.[1][][3][4] Its bulky, cycloaliphatic side chain imparts unique properties to the resulting polymer, poly(this compound), but also introduces specific considerations regarding its thermal stability and decomposition pathways. This guide provides a comprehensive technical overview, grounded in established analytical principles, to elucidate the thermal characteristics of this important monomer and its polymer.
Physicochemical Profile of this compound
A foundational understanding begins with the monomer's intrinsic properties. ECHM is a monofunctional acrylate monomer characterized as a colorless to light yellow liquid.[1][3][5] Its molecular structure, featuring a methacrylate group attached to a 1-ethylcyclohexyl ring, is central to the thermal behavior of its corresponding polymer.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀O₂ | [][6] |
| Molecular Weight | 196.29 g/mol | [][6] |
| Appearance | Colorless to Light yellow clear liquid | [][3][5] |
| CAS Number | 274248-09-8 | [][6] |
| Purity | >98.0% (GC) | [][5] |
| Flash Point | 96 °C | [][5] |
| Boiling Point | 247.3 ± 9.0 °C (Predicted) | [3] |
| Density | 0.94 ± 0.1 g/cm³ (Predicted) | [3] |
Thermal Stability and Decomposition Mechanisms of Poly(alkyl methacrylates)
The thermal stability of poly(alkyl methacrylates) is a critical parameter, as high-temperature processing can lead to the deterioration of their unique properties, such as weather resistance and non-yellowing.[7] The degradation behavior is intrinsically linked to the chemical structure of the alkyl group in the side chain.[7]
General Principles of Poly(methacrylate) Degradation
The predominant thermal decomposition mechanism for poly(alkyl methacrylates) is depolymerization, an "unzipping" reaction that reverts the polymer to its constituent monomer.[7][8][9] This process is initiated by chain scission at thermally weak points, followed by a rapid propagation of de-polymerization. Consequently, at lower degradation temperatures (approximately 200-400°C), the primary product of pyrolysis is the corresponding methacrylate monomer.[7][9]
Factors Influencing Thermal Stability
-
Molecular Weight : Higher molecular weight poly(alkyl methacrylates) generally exhibit greater thermal resistance.[7] This is attributed to a lower concentration of chain-end initiation sites relative to the overall polymer mass.
-
Alkyl Side Chain : The structure of the ester side chain plays a significant role. For instance, the rate of thermal degradation for poly(2-ethylhexyl methacrylate) is considerably higher than that for poly(methyl methacrylate), indicating that bulkier side chains can influence the onset and rate of decomposition.[7] Based on this trend, poly(this compound) is expected to follow a similar pattern of stability relative to simpler polymethacrylates.
Expected Decomposition Products
Upon thermal degradation, poly(this compound) is expected to yield a specific array of products depending on the temperature.
Table 2: Predicted Thermal Decomposition Products of Poly(this compound)
| Temperature Range | Primary Product(s) | Secondary By-products | Mechanism | Source(s) |
| Lower (250-400°C) | This compound (Monomer) | Trace amounts of CO, CO₂, methane, ethane, and alcohols | Depolymerization ("Unzipping") | [7][9] |
| Higher (>400°C) | Decreasing yield of monomer | Increased evolution of gaseous components (CO, CO₂, methane, ethane) and alcohols (methanol, ethanol) | Depolymerization with competing side-chain fragmentation reactions | [7][9] |
The primary decomposition pathway can be visualized as a chain-end initiated depolymerization.
Caption: General depolymerization pathway for poly(methacrylates).
Experimental Methodologies for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of poly(this compound), a suite of analytical techniques is employed. Each provides a unique and complementary piece of the puzzle.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is the primary technique for determining the onset of decomposition, the temperature of maximum degradation rate, and the residual mass.
Experimental Protocol:
-
Sample Preparation: Place approximately 5 mg of the poly(this compound) sample into a platinum or alumina TGA pan.[7]
-
Instrument Setup:
-
Place the pan into the TGA furnace.
-
Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[7]
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
-
Thermal Program:
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature (TG curve).
-
Calculate the first derivative of the TG curve (DTG curve) to identify the temperature(s) of the maximum rate of mass loss.
-
Caption: Standard workflow for Thermogravimetric Analysis (TGA).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Principle: Py-GC-MS is a powerful technique for identifying the specific chemical compounds evolved during thermal decomposition.[10] The sample is rapidly heated (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are immediately swept into a GC column for separation, followed by identification using a mass spectrometer.[9][10]
Experimental Protocol:
-
Sample Preparation: Place a small amount (100-500 µg) of the poly(this compound) sample into a pyrolysis sample cup.
-
Instrument Setup:
-
Insert the sample into the pyrolyzer, which is directly interfaced with the GC inlet.
-
Set the pyrolysis temperature. For poly(alkyl methacrylates), this is typically done at several temperatures between 250°C and 400°C to study the evolution of products.[7][9]
-
GC Conditions: Use a capillary column suitable for separating volatile and semi-volatile organic compounds (e.g., a DB-5ms or equivalent). Program the GC oven with a temperature ramp (e.g., 40°C for 2 min, then ramp to 300°C at 10°C/min).
-
MS Conditions: Set the mass spectrometer to scan a mass range of m/z 10-500.
-
-
Analysis:
-
Initiate the pyrolysis, which flash-heats the sample and injects the degradation products into the GC.
-
Separate the products in the GC column.
-
Detect and identify the eluting compounds using the mass spectrometer by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify the products based on peak area.[7]
-
Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry.
Conclusion and Field Implications
The thermal stability of poly(this compound) is governed by the well-established principles of poly(alkyl methacrylate) chemistry. The primary mode of degradation is depolymerization to the parent monomer, a process that can be precisely characterized using techniques like TGA and Py-GC-MS. For professionals in material processing and drug delivery, this knowledge is critical. It informs the selection of safe processing temperatures to avoid unwanted degradation and ensures the long-term stability and performance of the final product. Understanding the by-products formed at elevated temperatures is also essential for safety assessments and for developing effective material recycling strategies, where the recovery of high-purity monomer is often the goal.[9] This guide provides the foundational knowledge and experimental frameworks necessary to confidently assess and manage the thermal properties of ECHM-based polymers.
References
-
Czech, Z., & Pełech, R. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry, 118(3), 1435-1441. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Ng, H. M., et al. (2019). Thermogravimetric Analysis of Polymers. ResearchGate. [Link]
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Ng, H. M., et al. (2018). Thermogravimetric Analysis of Polymers. Encyclopedia of Polymer Science and Technology. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
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Marquette University. (n.d.). Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites. e-Publications@Marquette. [Link]
-
Czech, Z. (n.d.). Pyrolysis of Copolymers Based on Alkyl Methacrylates with C1-C8 Alkyl Chain. Semantic Scholar. [Link]
-
Czech, Z. (n.d.). USING OF THE PYROLYSIS FOR COMPOSITION INVESTIGATIONS OF ACRYLIC PRESSURE-SENS. West Pomeranian University of Technology Szczecin. [Link]
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An In-Depth Technical Guide to the Solubility of 1-Ethylcyclohexyl Methacrylate
<
This guide provides a comprehensive technical overview of the solubility characteristics of 1-Ethylcyclohexyl methacrylate (ECHM). Intended for researchers, scientists, and professionals in drug development and material science, this document moves beyond a simple tabulation of data. It delves into the physicochemical principles governing ECHM's solubility, offers predictive models for solvent selection, and provides detailed experimental protocols for empirical determination.
Executive Summary: Understanding the Solubility Profile of this compound
This compound is a monofunctional acrylate monomer utilized in the synthesis of various polymers.[1] Its molecular structure, featuring a bulky, hydrophobic ethylcyclohexyl group and a polar ester moiety, dictates its solubility behavior.[2] ECHM is characterized as a colorless to light yellow clear liquid with low volatility.[1][] It is very slightly soluble in water but demonstrates good miscibility with many organic solvents.[2] This dual nature is central to its application in diverse fields, including the production of adhesives, coatings, elastomers, and plastics.[1] The predictable solubility of ECHM in organic solvents is attributed to favorable van der Waals forces and dipole-dipole interactions between the solute and solvent molecules.[2]
Physicochemical Properties of this compound
A thorough understanding of ECHM's physical and chemical properties is fundamental to predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₂ | [2][4] |
| Molecular Weight | 196.29 g/mol | [2][4] |
| Appearance | Colorless to light yellow clear liquid | [1][2][] |
| Density | 0.94 ± 0.1 g/cm³ | [1][2] |
| Boiling Point (Predicted) | 247.3 ± 9.0 °C | [1] |
| Flash Point | 96 °C | [] |
| Water Solubility | Very slightly soluble/Insoluble | [2][5] |
| Purity (Typical) | >98.0% (GC) | [2][][6] |
The substantial non-polar character imparted by the ethylcyclohexyl group is the primary reason for its poor aqueous solubility.[2] Conversely, the ester group provides a degree of polarity, allowing for interactions with a range of organic solvents.
Theoretical Prediction of Solubility: Hansen Solubility Parameters (HSP)
In the absence of extensive empirical solubility data for ECHM, Hansen Solubility Parameters (HSP) offer a powerful predictive tool.[7] The principle of HSP is that "like dissolves like," where the overall solubility parameter (δt) is a function of three individual parameters:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
For a solute to dissolve in a solvent, their HSP values must be similar. The "distance" (Ra) between the HSP of the solute (ECHM) and a solvent can be calculated using the following equation:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
The following diagram illustrates the workflow for predicting solubility using Hansen Solubility Parameters.
Caption: Workflow for predicting the solubility of this compound using Hansen Solubility Parameters.
Experimental Determination of Solubility
Given the limited published data, empirical determination of ECHM's solubility in various solvents is crucial for specific applications. The following section outlines a standardized protocol for this purpose.
Materials and Equipment
-
This compound (>98.0% purity)
-
A range of analytical grade solvents (e.g., acetone, ethanol, isopropanol, toluene, hexane, ethyl acetate, tetrahydrofuran, dichloromethane)
-
Analytical balance (± 0.0001 g)
-
Vortex mixer
-
Thermostatically controlled water bath or shaker
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Protocol: Isothermal Equilibrium Method
This method determines the saturation solubility of ECHM in a solvent at a specific temperature.
-
Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of this compound to a known volume of each test solvent.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 12 hours to allow the undissolved ECHM to settle. For emulsions or fine suspensions, centrifugation may be necessary.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a pre-weighed volumetric flask. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a pre-calibrated GC-FID or HPLC-UV method to determine the concentration of ECHM.
-
Calculation: Calculate the solubility in units of g/100 mL or mol/L.
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Step-by-step workflow for the experimental determination of this compound solubility.
Expected Solubility in Common Solvents: A Qualitative Overview
Based on the principle of "like dissolves like" and the known properties of methacrylates, the following table provides a qualitative prediction of ECHM's solubility in common laboratory solvents.
| Solvent Class | Representative Solvents | Predicted Solubility of ECHM | Rationale |
| Non-polar Aliphatic | Hexane, Cyclohexane | High | The ethylcyclohexyl group has a high affinity for non-polar solvents. |
| Aromatic | Toluene, Xylene | High | Similar non-polar character and potential for π-π interactions. |
| Ketones | Acetone, Methyl Ethyl Ketone | High | Good balance of polarity to interact with the ester group and non-polar character. |
| Esters | Ethyl Acetate, Butyl Acetate | High | The "like dissolves like" principle is very strong here due to structural similarity. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | Ethers are good solvents for a wide range of organic compounds. |
| Chlorinated | Dichloromethane, Chloroform | High | Effective at dissolving many organic monomers and polymers. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | Solubility will likely decrease with increasing polarity of the alcohol. The hydrophobic nature of ECHM will limit its miscibility with highly polar alcohols. |
| Water | - | Very Low/Insoluble | The large, non-polar ethylcyclohexyl group dominates, leading to hydrophobicity.[2] |
Conclusion and Future Directions
While specific quantitative solubility data for this compound remains sparse in the public domain, a strong understanding of its physicochemical properties and the application of theoretical models like Hansen Solubility Parameters provide a robust framework for predicting its behavior. For critical applications, the experimental protocols outlined in this guide offer a reliable means of obtaining precise solubility data. Future research should focus on the experimental determination of ECHM's Hansen Solubility Parameters to further enhance the accuracy of predictive models and facilitate its broader application in materials science and pharmaceutical formulations.
References
Sources
- 1. This compound | 274248-09-8 [chemicalbook.com]
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- 6. This compound (stabilized with MEHQ), 1G | Labscoop [labscoop.com]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
An In-Depth Technical Guide to the Reactivity Ratios of 1-Ethylcyclohexyl Methacrylate in Copolymerization
Abstract
The precise control over copolymer composition is paramount in designing advanced materials for specialized applications, from high-performance coatings to sophisticated drug delivery systems. Reactivity ratios are the cornerstone of this control, dictating the incorporation of monomers into a growing polymer chain. This guide focuses on 1-Ethylcyclohexyl Methacrylate (ECHMA), a bulky cycloaliphatic monomer prized for its ability to impart durability, hydrophobicity, and a high glass transition temperature (Tg) to copolymers. While specific, publicly documented reactivity ratios for ECHMA are scarce, this paper provides a comprehensive framework for understanding its copolymerization behavior. We synthesize data from structurally analogous monomers, detail the theoretical underpinnings of copolymerization kinetics, and provide robust, field-proven experimental protocols for determining these critical parameters. This guide is intended for researchers, polymer chemists, and materials scientists seeking to predict, control, and optimize the synthesis of ECHMA-based copolymers.
Introduction: The Significance of Monomer Reactivity
In the realm of polymer science, free-radical copolymerization is a powerful technique for creating materials with tailored properties that are unattainable by simple homopolymers. The sequence distribution of monomer units along the polymer backbone—be it random, alternating, or blocky—profoundly influences the final material's mechanical, thermal, and optical characteristics. This microstructure is directly governed by the relative reaction rates of the comonomers, quantified by their reactivity ratios, r1 and r2.
This compound (ECHMA) is a monomer of significant interest due to its bulky, hydrophobic, and rigid cycloaliphatic ester group. Its inclusion in a polymer backbone can enhance thermal stability (high Tg), improve mechanical strength, and increase resistance to water and chemicals. These properties make ECHMA an attractive candidate for applications in dental resins, optical plastics, and specialty adhesives.
However, to effectively design a copolymer, one must understand how ECHMA will behave in the presence of a comonomer. Will it preferentially add to a growing chain ending in another ECHMA unit? Or will it favor cross-propagation with the comonomer? The answers lie in its reactivity ratios.
Theoretical Framework: The Mayo-Lewis Equation
The foundational model for predicting copolymer composition is the Mayo-Lewis equation.[1] This model considers the four possible propagation reactions in the free-radical copolymerization of two monomers, M1 and M2:
-
k11 : A growing chain ending in M1 adds another M1 monomer (Homopropagation).
-
k12 : A growing chain ending in M1 adds an M2 monomer (Cross-propagation).
-
k22 : A growing chain ending in M2 adds another M2 monomer (Homopropagation).
-
k21 : A growing chain ending in M2 adds an M1 monomer (Cross-propagation).
From these rate constants, the reactivity ratios are defined as:
r1 = k11 / k12 r2 = k22 / k21
The Mayo-Lewis equation relates the instantaneous mole fractions of the monomers in the feed (f1, f2) to the mole fractions of these monomers incorporated into the copolymer (F1, F2):
F1 / F2 = (f1 / f2) * [ (r1f1 + f2) / (r2f2 + f1) ]
The values of r1 and r2 provide critical insight into the copolymerization behavior:
-
r1 > 1, r2 < 1 : M1 is more reactive than M2. The copolymer will be enriched in M1.
-
r1 ≈ r2 ≈ 1 : Ideal copolymerization. The monomer units are incorporated randomly at a rate dependent on their feed concentrations.
-
r1 ≈ r2 ≈ 0 : Alternating copolymerization. Each monomer prefers to react with the other.
-
r1r2 = 1 : Ideal random copolymerization.
-
r1r2 < 1 : Tendency towards alternation.
-
r1r2 > 1 : Tendency towards blockiness.
Reactivity of ECHMA: An Evidence-Based Analysis
Primary Analog: 1-Ethylcyclopentyl Methacrylate (ECPMA)
The closest structural analog with published data is 1-Ethylcyclopentyl Methacrylate (ECPMA). A combined computational and experimental study investigated its copolymerization with Methyl Methacrylate (MMA).[2] This system provides the most direct insight into how ECHMA might behave. The study found that the addition of the bulky ECPMA monomer to growing radical chains is generally favored over the addition of the smaller MMA monomer.[2] This suggests that the radical formed by ECPMA is less stable and thus more reactive, a common trait for bulky methacrylates.
Secondary Analogs: Isobornyl and Cyclohexyl Methacrylates
Further context can be drawn from other bulky methacrylates:
-
Isobornyl Methacrylate (IBMA): This monomer possesses a very bulky bicyclic group. Studies on its copolymerization with MMA indicate that the reactivity ratios lead to a nearly random, or Bernoullian, distribution of monomer units.[3] The steric hindrance of the isobornyl group is a key factor, lowering its overall reactivity in homopolymerization.[4]
-
General Bulky Methacrylates: Research consistently shows that as the size of the alkyl ester group increases, the tendency of the methacrylate to react with a comonomer radical decreases due to steric factors.[5]
Predicted Reactivity for ECHMA
Synthesizing the available evidence, we can predict the following behavior for this compound (M1) in copolymerization:
-
With Methyl Methacrylate (M2): ECHMA (M1) is expected to be the more reactive monomer (r1 > 1) while MMA (M2) will be less reactive (r2 < 1). The bulky ethylcyclohexyl group can sterically hinder the approach of comonomers to an ECHMA-terminated radical, but the radical itself is less stabilized, increasing its reactivity. The product of the reactivity ratios (r1r2) is expected to be close to 1, leading to a predominantly random copolymer, but one enriched with ECHMA units relative to the feed composition.
-
With Styrene (M2): Styrene is generally less reactive than methacrylates in radical copolymerization. Therefore, it is highly probable that r1 (ECHMA) will be significantly greater than 1, and r2 (Styrene) will be less than 1. This would result in a random copolymer with a strong compositional drift towards ECHMA incorporation.
This expert analysis underscores the necessity of experimental determination to obtain precise values for process optimization and kinetic modeling.
Experimental Determination of Reactivity Ratios
To obtain precise reactivity ratios for a specific ECHMA-comonomer system, a rigorous experimental protocol is required. The overarching goal is to polymerize several batches with varying initial monomer feed ratios, halt the reactions at low conversion (<10%), and then analyze the composition of the resulting copolymer.
Workflow for Reactivity Ratio Determination
Step-by-Step Experimental Protocol
-
Monomer and Reagent Purification:
-
Rationale: Impurities can act as inhibitors or chain transfer agents, skewing kinetic results.
-
Protocol: Pass ECHMA and the chosen comonomer (e.g., Styrene, MMA) through a column of basic alumina to remove the inhibitor. Purify the initiator, such as 2,2'-Azobisisobutyronitrile (AIBN), by recrystallization from methanol. Dry solvents over molecular sieves.
-
-
Preparation of Reaction Ampoules:
-
Rationale: Oxygen is a potent inhibitor of free-radical polymerization.
-
Protocol: For five different initial monomer feed mole ratios (f1:f2), prepare solutions in a suitable solvent (e.g., toluene or benzene) or in bulk. Add a precise amount of initiator (e.g., 0.1 mol%). Dispense the solutions into glass ampoules. Subject each ampoule to at least three freeze-pump-thaw cycles to remove dissolved oxygen and seal under vacuum or inert atmosphere (N2, Ar).
-
-
Copolymerization:
-
Rationale: Maintaining a constant temperature is crucial for consistent reaction rates. Stopping at low conversion ensures the monomer feed ratio remains effectively constant, a key assumption of the Mayo-Lewis model.[5]
-
Protocol: Submerge the sealed ampoules in a constant-temperature oil bath (e.g., 60 ± 0.1 °C). Monitor the reaction time carefully to ensure conversion does not exceed 10%. This may require preliminary kinetic runs.
-
-
Polymer Isolation and Purification:
-
Rationale: Unreacted monomers must be completely removed to ensure accurate compositional analysis of the polymer.
-
Protocol: Quench the reaction by plunging the ampoules into an ice bath. Open the ampoules and pour the viscous solution into a large excess of a non-solvent (e.g., methanol for methacrylate/styrene copolymers) to precipitate the polymer. Filter the polymer, re-dissolve it in a small amount of a good solvent (e.g., THF), and re-precipitate. Repeat this process at least twice. Dry the final purified copolymer under vacuum to a constant weight.
-
-
Copolymer Composition Analysis:
-
Rationale: This is the critical data acquisition step. The chosen analytical method must be able to accurately quantify the molar ratio of the two monomer units in the polymer chain.
-
Protocol (¹H NMR Spectroscopy): Dissolve a known mass of the dried copolymer in a suitable deuterated solvent (e.g., CDCl3). Acquire a quantitative ¹H NMR spectrum. Identify unique, well-resolved peaks corresponding to each monomer unit. For an ECHMA/MMA copolymer, the methoxy protons (-OCH3) of MMA at ~3.6 ppm and the protons on the ethylcyclohexyl group of ECHMA can be integrated. Calculate the molar ratio (F1/F2) from the integrated peak areas.
-
Data Analysis: Calculating the Reactivity Ratios
Once the initial monomer feed ratios (f1/f2) and the resulting copolymer compositions (F1/F2) are determined for each experiment, linearization methods are used to solve for r1 and r2.
-
Fineman-Ross Method: A widely used graphical method that rearranges the Mayo-Lewis equation into a linear form (y = mx + c).[6][7] G = H * r1 - r2 where: G = x(y-1)/y and H = x²/y, with x = f1/f2 and y = F1/F2. A plot of G versus H yields a straight line with slope = r1 and intercept = -r2.
-
Kelen-Tüdős Method: An improvement on the Fineman-Ross method that gives more evenly distributed data points and reduces bias.[6][7] η = (r1 + r2/α)ξ - r2/α where: η = G/(α+H) and ξ = H/(α+H). α is an arbitrary constant, typically (Hmin*Hmax)0.5. A plot of η versus ξ yields a straight line that gives -r2/α at ξ=0 and r1 at ξ=1.
More advanced non-linear least-squares methods are now common and can provide more statistically robust results.[8]
Implications for Material Design and Drug Development
Understanding the reactivity ratios of ECHMA is not merely an academic exercise. This knowledge directly translates into the rational design of materials with specific functionalities.
-
In Materials Science: By knowing that ECHMA is likely more reactive than common comonomers like MMA or Styrene, a scientist can adjust the monomer feed to achieve a target copolymer composition. For example, to create a copolymer with 50% ECHMA content, the initial feed might need a lower ECHMA concentration to compensate for its faster incorporation. This allows for precise tuning of properties like the glass transition temperature, refractive index for optical components, and surface energy for coatings.
-
In Drug Development: ECHMA's hydrophobicity is a key feature for creating amphiphilic block copolymers used in drug delivery micelles or for controlling the release kinetics from a polymer matrix. If ECHMA is copolymerized with a hydrophilic monomer (e.g., hydroxyethyl methacrylate), the reactivity ratios will determine the blockiness and sequence distribution, which in turn dictates the self-assembly behavior and the drug loading/release profile of the resulting polymer.
Conclusion
While the precise reactivity ratios for this compound remain to be published, a comprehensive analysis based on its chemical structure and data from close analogs provides a strong predictive framework for its behavior in free-radical copolymerization. The steric hindrance imparted by the 1-ethylcyclohexyl group suggests that ECHMA is a highly reactive monomer that will readily incorporate into copolymer chains, likely at a faster rate than smaller, less-hindered comonomers like MMA. This guide provides both the theoretical context and the detailed, actionable experimental protocols necessary for researchers to determine these vital parameters for their specific systems. The ability to accurately determine and apply these reactivity ratios is the key to unlocking the full potential of ECHMA for the development of next-generation polymers.
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Reinforcement of Styrene Butadiene Rubber Employing Poly(isobornyl methacrylate) (PIBOMA) as High T g Thermoplastic Polymer. (n.d.). MDPI. [Link]
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Suspension polymerization and characterization of transparent poly(methyl methacrylate- co -isobornyl methacrylate). (2025). ResearchGate. [Link]
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Synthesis, Characterization and Determination of Reactivity- Ratios of Acrylamide-Methacrylate Copolymers. (n.d.). Oriental Journal of Chemistry. [Link]
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A Combined Computational and Experimental Study of Copolymerization Propagation Kinetics for 1-Ethylcyclopentyl methacrylate and Methyl methacrylate. (2025). ResearchGate. [Link]
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A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. (n.d.). Polymer. [Link]
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Copolymer microstructure determination by the click of a button; reactivity ratios of comonomers from a single MALDI-ToF. (2011). Journal of the American Chemical Society. [Link]
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Literature review on poly(1-Ethylcyclohexyl methacrylate)
An In-Depth Technical Guide to Poly(1-Ethylcyclohexyl methacrylate): Synthesis, Properties, and Biomedical Potential
Executive Summary
Poly(this compound) (PECHMA) is an acrylic polymer with emerging potential in the biomedical and advanced materials sectors. Its unique structure, featuring a bulky, hydrophobic ethylcyclohexyl side group, imparts distinct properties compared to more common polymethacrylates like Poly(methyl methacrylate) (PMMA). This guide provides a comprehensive overview of PECHMA, beginning with the synthesis and properties of its monomer, this compound (ECHMA). It delves into controlled polymerization techniques for producing well-defined PECHMA, details its physicochemical characterization, and explores its prospective applications, particularly in the realm of drug delivery. By synthesizing current knowledge on the monomer and drawing parallels with structurally similar polymers, this document serves as a foundational resource for researchers and drug development professionals interested in harnessing the capabilities of this novel biomaterial.
Introduction: Situating PECHMA in the Polydrug Landscape
The family of polymethacrylates is a cornerstone of biomedical material science, with PMMA being a well-established player in bone cements, medical devices, and implantable lenses due to its biocompatibility and excellent mechanical properties.[1] The functional versatility of these polymers stems from the ester side group, where modifications can dramatically alter properties such as hydrophobicity, thermal characteristics, and drug interaction.
PECHMA distinguishes itself through its 1-ethylcyclohexyl side group. Unlike the linear alkyl chain of poly(2-ethylhexyl methacrylate) (PEHMA) or the simple cyclohexyl ring of poly(cyclohexyl methacrylate) (PCHMA), the ethylcyclohexyl group in PECHMA provides significant steric bulk and enhanced hydrophobicity.[2] This structural feature is anticipated to influence its glass transition temperature (Tg), solubility, and molecular packing, making it a compelling candidate for applications requiring robust, hydrophobic domains, such as in the formulation of nanoparticles for controlled drug release.[3][4] This guide will explore the synthesis and characterization of PECHMA, providing the technical basis for its exploration in advanced drug delivery systems.
The Monomer: this compound (ECHMA)
A thorough understanding of the polymer begins with its monomer. ECHMA is a colorless, low-volatility liquid that serves as the building block for PECHMA.[5] Its synthesis and properties are critical for controlling the subsequent polymerization process.
Monomer Synthesis
The synthesis of ECHMA is typically achieved through a two-step process involving a Grignard reaction followed by esterification.[5][6] This method allows for high-purity synthesis, which is crucial for producing well-defined polymers for biomedical applications.[6]
Step-by-Step Synthesis Protocol:
-
Grignard Reagent Formation: Magnesium turnings are reacted with an ethyl halide (e.g., bromoethane) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., dry nitrogen) to form ethylmagnesium bromide.[5][6]
-
Addition to Cyclohexanone: The prepared Grignard reagent is then added dropwise to a solution of cyclohexanone in the same anhydrous solvent. The temperature must be carefully controlled to manage the exothermic reaction. This step yields the intermediate alcohol, 1-ethylcyclohexanol.[6]
-
Esterification: The 1-ethylcyclohexanol is subsequently esterified using methacrylic anhydride in the presence of a base catalyst (e.g., potassium t-butoxide) and a polymerization inhibitor (e.g., phenothiazine) to prevent premature polymerization of the methacrylate group.[5]
-
Purification: The final product, ECHMA, is purified through a series of aqueous washes, drying over an anhydrous salt (e.g., sodium sulfate), and finally, distillation under reduced pressure to yield a high-purity monomer (>99%).[5][6]
Caption: Synthesis workflow for this compound (ECHMA).
Physicochemical Properties of ECHMA
The properties of the monomer are essential for designing polymerization reactions and predicting the characteristics of the resulting polymer.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₂ | [][8] |
| Molecular Weight | 196.29 g/mol | [][8] |
| Appearance | Colorless to light yellow liquid | [5][] |
| Density | 0.940 g/mL (at 20°C) | [6] |
| Boiling Point | 245–249°C | [6] |
| Flash Point | 96°C | [6][] |
| Purity (Typical) | >98.0% (GC) | [] |
| Solubility | Insoluble in water | [9] |
Polymerization of ECHMA to PECHMA
The synthesis of PECHMA with controlled molecular weight, low polydispersity, and specific architecture is paramount for its use in high-performance applications like drug delivery. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for this purpose.[10][11]
Atom Transfer Radical Polymerization (ATRP)
ATRP provides excellent control over the polymerization of methacrylate monomers, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (PDI < 1.3).[11] This control is achieved through the reversible deactivation of growing polymer chains by a transition metal catalyst.
Step-by-Step ATRP Protocol for PECHMA:
-
Reagent Preparation: The ECHMA monomer is passed through a column of basic alumina to remove the inhibitor. The initiator (e.g., ethyl α-bromoisobutyrate, EBiB), catalyst (e.g., copper(I) bromide, CuBr), and ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA) are used as received or purified according to standard procedures.[12] Toluene is often used as the solvent.[12]
-
Reaction Setup: The initiator, catalyst, ligand, and solvent are added to a Schlenk flask. The flask is sealed, and the mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The degassed ECHMA monomer is injected into the flask under an inert atmosphere. The flask is then placed in a thermostatically controlled oil bath (e.g., at 60-90°C) to initiate polymerization. The reaction progress can be monitored by taking samples periodically and analyzing monomer conversion via ¹H NMR or gas chromatography.
-
Termination and Purification: Once the desired conversion is reached, the reaction is quenched by exposing the mixture to air, which oxidizes the Cu(I) catalyst. The mixture is diluted with a suitable solvent like THF and passed through a neutral alumina column to remove the copper complex. The polymer is then precipitated in a non-solvent such as cold methanol, filtered, and dried under vacuum.
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The Industrial Potential of 1-Ethylcyclohexyl Methacrylate: A Technical Guide for Advanced Applications
This guide provides an in-depth technical exploration of 1-Ethylcyclohexyl methacrylate (ECHMA), a cycloaliphatic methacrylate monomer, and its polymer, poly(this compound) (PECHMA). It is intended for researchers, scientists, and drug development professionals interested in leveraging the unique properties of this material for advanced industrial applications. We will delve into the synthesis of the monomer, its polymerization, the key properties of the resulting polymer, and its potential in high-performance fields such as biomedical devices, drug delivery, dental composites, and optical materials.
Understanding this compound (ECHMA)
This compound is a monofunctional methacrylate monomer with the chemical formula C₁₂H₂₀O₂.[1][] Its molecular structure, featuring a bulky ethylcyclohexyl group, imparts a unique combination of properties to its corresponding polymer, influencing its thermal, mechanical, and optical characteristics.
Physicochemical Properties of the Monomer
A clear understanding of the monomer's properties is essential for its handling, polymerization, and application development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀O₂ | [1][] |
| Molecular Weight | 196.29 g/mol | [1][] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Density | Approximately 0.94 g/cm³ | [3] |
| Boiling Point | 247.3 °C (Predicted) | [3] |
| Flash Point | 96 °C | [] |
| Purity (Typical) | >98.0% (GC) | [] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of ECHMA can be achieved through several routes, with one of the most common being the Grignard reaction followed by esterification. This method offers high yields and purity.
Grignard Reaction and Esterification Workflow
Caption: Free-Radical Polymerization of this compound.
Detailed Experimental Protocol for Free-Radical Polymerization of ECHMA
This protocol describes a typical solution polymerization of ECHMA.
Materials:
-
This compound (ECHMA), purified
-
Azobisisobutyronitrile (AIBN) as the initiator
-
Toluene (anhydrous) as the solvent
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a condenser, nitrogen inlet, and magnetic stirrer, dissolve a specific amount of ECHMA monomer in anhydrous toluene. The monomer concentration can be varied to control the polymerization rate and molecular weight.
-
Initiator Addition: Add the initiator, AIBN (typically 0.1-1 mol% with respect to the monomer), to the solution.
-
Degassing: Purge the reaction mixture with dry nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) under a nitrogen atmosphere and maintain the temperature for a predetermined time (e.g., 4-24 hours). The reaction time will influence the monomer conversion and molecular weight. [4]5. Termination and Precipitation: Cool the reaction mixture to room temperature. Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer. [5]6. Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Properties of Poly(this compound)
The bulky and rigid cycloaliphatic side group of PECHMA imparts several desirable properties that distinguish it from linear aliphatic polymethacrylates.
| Property | Description | Significance for Applications | Source(s) |
| Glass Transition Temperature (Tg) | The Tg of poly(cyclohexyl methacrylate) is reported to be around 104 °C. The ethyl substitution is expected to have a minor influence. This relatively high Tg indicates good thermal stability at room and physiological temperatures. | Crucial for applications requiring dimensional stability at elevated temperatures, such as in dental and biomedical implants. | [6][7] |
| Mechanical Properties | The bulky cyclohexyl group leads to a hard and rigid polymer. Copolymers with cycloaliphatic methacrylates have shown high storage modulus. | Important for durable coatings, dental composites, and rigid medical device components. | [6][8] |
| Optical Properties | Methacrylate polymers are known for their excellent optical clarity and high light transmittance. The refractive index of poly(cyclohexyl methacrylate) is approximately 1.5065. | Makes it a candidate for optical applications like lenses, waveguides, and transparent coatings. | [7][9] |
| Biocompatibility | Polymethacrylates, in general, exhibit good biocompatibility. The specific cytotoxicity of PECHMA would need to be evaluated for biomedical applications, but related methacrylates are widely used. | A prerequisite for use in drug delivery, medical implants, and dental materials. | [10] |
| Hydrophobicity | The cycloaliphatic and ethyl groups contribute to the hydrophobic nature of the polymer. | This can be advantageous for creating water-resistant coatings and for controlling the release of hydrophobic drugs in drug delivery systems. | [11] |
Potential Industrial Applications
The unique combination of properties of PECHMA opens up a range of potential high-value industrial applications.
Biomedical and Drug Delivery Systems
The good biocompatibility and tunable properties of polymethacrylates make them attractive for biomedical applications. [10]
-
Drug Delivery: The hydrophobicity of PECHMA can be utilized for the controlled release of hydrophobic drugs. [12][13]By copolymerizing ECHMA with functional monomers, it is possible to create amphiphilic block copolymers that self-assemble into micelles for targeted drug delivery. Some methacrylate-based systems can be designed to be pH-responsive, releasing their payload in the acidic environment of tumors or specific cellular compartments. [14]* Medical Devices and Implants: The rigidity and thermal stability of PECHMA make it a candidate for components of medical devices. Its biocompatibility is a key factor for consideration in implantable devices.
Dental Composites and Adhesives
The dental industry heavily relies on methacrylate-based resins for composites and adhesives. [15]
-
Improved Durability: The incorporation of cycloaliphatic monomers like ECHMA into dental resins can enhance their mechanical properties and durability. [8][16]The rigid structure of the cyclohexyl group can contribute to higher strength and wear resistance compared to more flexible aliphatic methacrylates.
-
Reduced Polymerization Shrinkage: The bulky nature of the ECHMA monomer may lead to lower volumetric shrinkage during polymerization compared to smaller methacrylate monomers. This is a critical factor in reducing stress at the restoration-tooth interface and improving the longevity of dental fillings. [8]* Enhanced Stability: The hydrolytic stability of the ester linkage in methacrylates is a concern for the long-term performance of dental restorations. While still a methacrylate, the bulky cycloaliphatic group may offer some steric hindrance, potentially slowing down degradation.
Optical Polymers and Coatings
The excellent optical properties of polymethacrylates make them suitable for various optical applications. [9]
-
High Refractive Index Materials: While not exceptionally high, the refractive index of PECHMA is in a useful range for optical components. Copolymers can be designed to fine-tune the refractive index for specific applications.
-
Protective and Optical Coatings: PECHMA can be used to formulate durable, transparent coatings for optical surfaces, providing scratch resistance and environmental protection.
-
Photoresists and Microlithography: Methacrylate-based polymers are widely used as photoresists in the microelectronics industry. The specific properties of PECHMA could be explored for the development of new photoresist formulations.
Conclusion
This compound is a versatile monomer that yields a polymer with a compelling set of properties, including good thermal stability, mechanical robustness, and optical clarity. These characteristics make PECHMA a promising candidate for a variety of advanced industrial applications, particularly in the fields of biomedical devices, drug delivery, dental materials, and optical polymers. Further research into the specific performance of PECHMA in these areas is warranted to fully unlock its potential. This guide provides a foundational understanding for scientists and researchers to begin exploring the exciting possibilities of this unique cycloaliphatic methacrylate.
References
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Methodological & Application
Application & Protocol Guide: Free Radical Polymerization of 1-Ethylcyclohexyl Methacrylate
<
Abstract: This document provides a comprehensive guide for the synthesis of poly(1-ethylcyclohexyl methacrylate) (PECHMA) via conventional free radical polymerization. It is intended for researchers, scientists, and professionals in drug development and materials science. This guide details the underlying chemical principles, provides a robust step-by-step protocol, outlines essential characterization techniques, and discusses the properties and potential applications of the resulting polymer. The methodologies are designed to be reproducible and are supported by explanations grounded in established polymer chemistry principles.
Introduction and Scientific Background
This compound (ECHMA) is a monofunctional methacrylate monomer notable for the bulky, aliphatic cyclic group attached to its ester oxygen.[1] This structural feature imparts unique properties to its corresponding polymer, PECHMA, including hydrophobicity and specific thermal characteristics. The synthesis of PECHMA is valuable for applications where these properties are desirable, such as in biomedical polymers for drug delivery systems, specialty coatings, and as a component in photoresists.[1][]
Free radical polymerization is a chain-growth polymerization method that is widely used due to its tolerance of various functional groups and reaction conditions.[3][4] The process involves three key stages: initiation, propagation, and termination.[3] For the polymerization of methacrylate monomers, a common and effective thermal initiator is 2,2'-azobisisobutyronitrile (AIBN).[5][6] Upon heating, AIBN decomposes to form two cyanoisopropyl radicals and nitrogen gas, initiating the polymerization process.[7] The bulky nature of the 1-ethylcyclohexyl group can influence the polymerization kinetics, potentially affecting the rates of propagation and termination compared to smaller methacrylates like methyl methacrylate (MMA).[8][9]
This guide will focus on a solution polymerization approach, which helps to control viscosity and dissipate the heat generated during this exothermic reaction.[9]
Core Principles of ECHMA Polymerization
The free radical polymerization of ECHMA follows a well-established mechanism. The process is initiated by the thermal decomposition of an initiator, like AIBN, to generate primary radicals. These radicals then react with an ECHMA monomer molecule to form a monomer radical, which subsequently propagates by adding more monomer units. The process terminates when two growing polymer chains react with each other.
Caption: Mechanism of Free Radical Polymerization.
Materials and Equipment
Materials
| Material | Grade | Supplier | Notes |
| This compound (ECHMA) | >98.0% | Major Chemical Supplier | Typically stabilized with MEHQ.[] |
| 2,2'-Azobisisobutyronitrile (AIBN) | >98% | Major Chemical Supplier | Must be stored refrigerated. |
| Toluene | Anhydrous, >99.8% | Major Chemical Supplier | Used as the reaction solvent. |
| Methanol | ACS Grade | Major Chemical Supplier | Used as a non-solvent for precipitation. |
| Basic Alumina | Activated | Major Chemical Supplier | For inhibitor removal. |
| Nitrogen Gas (N₂) | High Purity | Local Gas Supplier | For creating an inert atmosphere. |
Equipment
-
Schlenk flask or three-neck round-bottom flask with condenser
-
Magnetic stirrer with heating plate
-
Schlenk line or nitrogen inlet
-
Glass syringes and needles
-
Temperature controller and thermocouple
-
Glass funnel and filter paper
-
Beakers and graduated cylinders
-
Vacuum oven
Experimental Protocol: Solution Polymerization of ECHMA
This protocol details the synthesis of PECHMA via free radical solution polymerization using AIBN as the initiator.
Monomer Purification
Rationale: Commercial methacrylate monomers are typically supplied with inhibitors (like MEHQ) to prevent premature polymerization during storage.[10] These inhibitors must be removed immediately before use as they will interfere with the desired polymerization reaction.
Procedure:
-
Prepare a short chromatography column using a glass pipette or a small glass column packed with basic alumina.
-
Pass the required volume of ECHMA monomer through the alumina column to remove the inhibitor.
-
Collect the purified monomer in a clean, dry flask. Use the purified monomer immediately.
Polymerization Reaction Setup
Rationale: Free radical polymerization is sensitive to oxygen, which can act as a radical scavenger and inhibit the reaction. Therefore, the reaction must be conducted under an inert atmosphere, such as nitrogen.[5]
Caption: Experimental Workflow for PECHMA Synthesis.
Procedure:
-
Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Connect the flask to a Schlenk line or a nitrogen inlet.
-
Evacuate the flask and backfill with high-purity nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of nitrogen, add the desired amounts of anhydrous toluene (solvent), purified ECHMA (monomer), and AIBN (initiator) to the flask. A typical molar ratio of monomer to initiator is between 100:1 and 500:1. The monomer concentration in the solvent is typically between 20-50% by weight.
-
Seal the flask and perform three freeze-pump-thaw cycles for rigorous deoxygenation, particularly if controlled polymerization characteristics are desired.[11] For standard synthesis, purging with nitrogen for 20-30 minutes is often sufficient.
Reaction and Polymer Isolation
Rationale: The polymerization is thermally initiated. The reaction time will influence the final monomer conversion and the molecular weight of the polymer. The polymer is then isolated by precipitation in a non-solvent (methanol), where the polymer is insoluble but the unreacted monomer and initiator residues are soluble.[5][12]
Procedure:
-
Immerse the sealed reaction flask in a preheated oil bath set to the desired temperature (typically 60-80°C for AIBN).[5]
-
Allow the reaction to proceed with vigorous stirring for a predetermined time (e.g., 6 to 24 hours). The solution will become noticeably more viscous as the polymer forms.
-
After the reaction period, cool the flask to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol (at least 10 times the volume of the reaction mixture) while stirring vigorously.
-
The PECHMA will precipitate as a white solid.
-
Allow the precipitate to settle, then decant the supernatant.
-
Collect the polymer by filtration, wash it with fresh methanol to remove any remaining impurities, and then dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
Characterization of Poly(this compound)
Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Confirms the successful polymerization by the disappearance of the vinyl proton signals of the monomer (typically around 5.5-6.1 ppm) and the appearance of broad signals corresponding to the polymer backbone. The signals for the ethyl and cyclohexyl groups will remain but may be broadened.
-
¹³C NMR: Provides further confirmation of the polymer structure.
Molecular Weight Determination: Gel Permeation Chromatography (GPC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn).
-
Methodology: The dried polymer is dissolved in a suitable solvent (e.g., THF) and analyzed by GPC against polystyrene or poly(methyl methacrylate) standards. For conventional free radical polymerization, a dispersity value greater than 1.5 is expected.[4]
Thermal Properties: Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg) of the polymer. The bulky and rigid cyclohexyl group is expected to result in a relatively high Tg compared to linear aliphatic methacrylates like poly(n-hexyl methacrylate).[13]
-
Methodology: A small sample of the dried polymer is heated in a DSC instrument under a nitrogen atmosphere, typically through two heating and cooling cycles to erase thermal history. The Tg is observed as a step change in the heat flow during the second heating scan.
Expected Results and Data Interpretation
The polymerization should yield a white, solid polymer. The yield will depend on the reaction time and temperature.
| Parameter | Expected Value/Observation | Significance |
| Appearance | White granular solid | Confirms precipitation of the polymer. |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Dependent on monomer/initiator ratio and conversion. |
| Dispersity (Đ) | > 1.5 | Typical for conventional free radical polymerization. |
| Glass Transition (Tg) | Higher than linear analogues | The bulky side group restricts chain mobility.[13] |
Safety and Troubleshooting
-
Safety: Methacrylate monomers can be sensitizers and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Toluene is flammable and toxic. AIBN can decompose vigorously if heated improperly.
-
Troubleshooting:
-
No Polymerization: Check for inhibitor in the monomer, presence of oxygen in the system, or inactive initiator.
-
Low Molecular Weight: May be caused by a high initiator concentration or the presence of a chain transfer agent.
-
Broad Dispersity: This is inherent to the technique but can be exacerbated by high temperatures or high conversion (gel effect).[8]
-
Potential Applications
PECHMA is a hydrophobic polymer due to its bulky aliphatic side chain.[14] Its properties make it suitable for a variety of specialized applications:
-
Biomedical Devices: As a component in hydrophobic coatings or in drug delivery matrices.[]
-
Adhesives and Coatings: Where chemical resistance and specific adhesion properties are required.[14]
-
Optical Materials: The clarity of polymethacrylates can be leveraged in optical applications.[13][14]
References
- Varshney, A., Prajapati, K., & Jain, N. (n.d.). Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. Asian Journal of Chemistry. Available from: [Link]
- Kaloforov, N. (1977). AIBN-Initiated Polymerization of Methyl Methacrylate in Pyridine. Journal of Macromolecular Science: Part A - Chemistry, 11(4), 733-753. Available from: [Link]
- Kaloforov, N. (1977). AIBN-Initiated Polymerization of Methyl Methacrylate in Pyridine. Journal of Macromolecular Science, Part A: Chemistry, 11(4), 733-753.
- Coyle, G. R. (1952). Process for the purification of acrylate and methacrylate esters. U.S. Patent No. 2,618,652. Washington, DC: U.S. Patent and Trademark Office.
- Gao, J., & Wang, H. (2015). Bulk polymerization kinetics of methyl methacrylate at broad temperature range investigated by differential scanning calorimetry. RSC Advances, 5(1), 1-8. Available from: [Link]
- Drockenmuller, E., & Lessard, B. (2020). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Macro Letters, 9(1), 113-124. Available from: [Link]
- Martinet, F., & Sbirrazzuoli, N. (2005). Free-radical polymerization kinetics of methyl methacrylate at very high conversions. Polymer International, 54(11), 1546-1554. Available from: [Link]
- Belkacemi, H., & Belaabed, S. (2023). New Method Based on the Direct Analysis in Real Time Coupled with Time-of-Flight Mass Spectrometry to Investigate the Thermal Depolymerization of Poly(methyl methacrylate). Molecules, 28(3), 1089. Available from: [Link]
- Taniguchi, I., et al. (2006). Macromonomer Purification Strategy for Well-Defined Polymer Amphiphiles Incorporating Poly(ethylene glycol) Monomethacrylate. Macromolecular Rapid Communications, 27(8), 631-636. Available from: [Link]
- Matyjaszewski, K., et al. (n.d.). ATRP of Methacrylates. Matyjaszewski Polymer Group, Carnegie Mellon University. Available from: [Link]
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- Schulz, G.V., & Harborth, G. (1947). The kinetics of the polymerization of methyl methacrylate. I. The bulk reaction. Die Makromolekulare Chemie, 1(3), 106-137. Available from: [Link]
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Application Notes and Protocols for the Anionic Polymerization of 1-Ethylcyclohexyl Methacrylate
Introduction: The Significance of Poly(1-Ethylcyclohexyl Methacrylate) and the Precision of Anionic Polymerization
This compound (ECHMA) is a specialty monomer, the polymerization of which yields poly(this compound) (PECHMA), a polymer with potentially unique thermal and optical properties owing to its bulky, alicyclic ester group. Such polymers are of significant interest in applications ranging from advanced coatings and adhesives to materials for optical devices and specialty plastics.[1] Anionic polymerization, particularly in its living form, stands out as the premier technique for synthesizing well-defined PECHMA.[2][3] This method offers unparalleled control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture, which are critical for high-performance material applications.
The primary challenge in the anionic polymerization of methacrylates is the susceptibility of the monomer's ester group to nucleophilic attack by the initiator or the propagating carbanion.[4][5] This can lead to side reactions that terminate the growing polymer chain, resulting in a broad molecular weight distribution and poor control over the polymerization. However, the steric hindrance provided by the bulky 1-ethylcyclohexyl group in ECHMA is advantageous, as it can help to suppress these undesirable side reactions, making a controlled, living polymerization more readily achievable.[4] This document provides a comprehensive guide to the techniques and protocols for the successful anionic polymerization of ECHMA.
Core Principles: Achieving a Living Anionic Polymerization of ECHMA
A living polymerization is characterized by the absence of chain transfer and termination reactions.[2] To achieve this for ECHMA, several key experimental parameters must be strictly controlled:
-
Purity of Reagents: Anionic polymerization is highly sensitive to protic impurities such as water and alcohols, as well as oxygen and carbon dioxide.[6] Rigorous purification of the monomer, solvent, and initiator is paramount.
-
Initiator Selection: The choice of initiator is critical. For bulky methacrylates, initiators with reduced nucleophilicity and significant steric bulk are preferred to minimize side reactions.[7][8] Systems such as sec-butyllithium (sBuLi) complexed with lithium chloride (LiCl) or 1,1-diphenylhexyllithium (DPHLi) are excellent candidates.[7][8]
-
Solvent System: Aprotic solvents are required.[6] Tetrahydrofuran (THF) is a common polar solvent that promotes the dissociation of initiator aggregates and solvates the growing polymer chain end, leading to faster polymerization rates.[6]
-
Low-Temperature Conditions: Conducting the polymerization at low temperatures, typically -78 °C, is essential to suppress the rate of side reactions relative to the rate of propagation, thereby preserving the living nature of the polymer chains.[7][8]
Detailed Experimental Protocol: Synthesis of PECHMA via Living Anionic Polymerization
This protocol describes the synthesis of PECHMA using sBuLi/LiCl as the initiating system in THF at -78 °C. High-vacuum techniques are employed to ensure the requisite purity of the reaction environment.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier | Purpose |
| This compound (ECHMA) | >98% | Varies | Monomer |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Varies | Solvent |
| sec-Butyllithium (sBuLi) | Solution in cyclohexane | Varies | Initiator |
| Lithium Chloride (LiCl) | Anhydrous, >99% | Varies | Additive |
| Calcium Hydride (CaH₂) | Reagent grade | Varies | Drying agent |
| Dibutylmagnesium (DBM) | Solution in heptane | Varies | Purifying agent |
| Methanol (MeOH) | Anhydrous | Varies | Quenching agent |
| Argon or Nitrogen | High purity (99.999%) | Varies | Inert atmosphere |
Reagent Purification
-
This compound (ECHMA):
-
Wash the monomer with an aqueous NaOH solution (5 wt%) to remove the inhibitor, followed by washing with deionized water until the aqueous layer is neutral.
-
Dry the monomer over anhydrous magnesium sulfate (MgSO₄).
-
Filter and stir over calcium hydride (CaH₂) for at least 24 hours under an inert atmosphere.
-
For ultimate purity, perform a final distillation under reduced pressure from a small amount of dibutylmagnesium (DBM) immediately before use.
-
-
Tetrahydrofuran (THF):
-
Reflux over sodium benzophenone ketyl under an inert atmosphere until a persistent deep blue or purple color is obtained, indicating the absence of water and oxygen.
-
Distill directly into the reaction vessel under high vacuum.
-
-
Lithium Chloride (LiCl):
-
Dry under vacuum at >130 °C for at least 24 hours in the reaction flask prior to the introduction of solvent.[7]
-
Experimental Workflow Diagram
Caption: Workflow for the anionic polymerization of ECHMA.
Step-by-Step Polymerization Procedure
-
Reactor Setup: Assemble a glass reactor equipped with a magnetic stir bar and septum-sealed inlets under a high-vacuum line. Add the calculated amount of anhydrous LiCl to the reactor. Flame-dry the entire apparatus under vacuum to remove any adsorbed moisture. Allow the reactor to cool to room temperature under a high-purity inert atmosphere (Argon or Nitrogen).
-
Solvent Transfer: Cool the reactor to -78 °C using a dry ice/acetone bath. Distill the purified THF directly into the reaction flask under vacuum.
-
Initiation: While maintaining the temperature at -78 °C, inject the calculated amount of sBuLi solution into the stirring THF/LiCl mixture. The amount of initiator will determine the target molecular weight of the polymer (Mn = [Monomer (g)] / [Initiator (mol)]).
-
Polymerization: Slowly add the purified ECHMA monomer dropwise to the initiator solution via a syringe or cannula.[7] The reaction mixture may develop a pale yellow color, characteristic of the propagating polymethacrylate anion. Allow the polymerization to proceed at -78 °C with continuous stirring for the desired reaction time (typically 1-4 hours).
-
Termination (Quenching): Terminate the polymerization by adding a small amount of degassed, anhydrous methanol.[8] The color of the reaction mixture should dissipate upon quenching.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol.
-
Purification and Drying: Filter the precipitated PECHMA, wash with fresh methanol, and dry under vacuum at 40-50 °C until a constant weight is achieved.
-
Characterization: Analyze the dried polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of the PECHMA.
Troubleshooting and Key Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Bimodal PDI | 1. Impurities in monomer or solvent. 2. Slow initiation compared to propagation. 3. Side reactions with the ester group. | 1. Repeat purification steps rigorously. 2. Ensure rapid mixing upon monomer addition. 3. Maintain low temperature (-78 °C). |
| Lower than expected Mn | 1. Impurities terminating chains. 2. Inaccurate initiator concentration. | 1. Improve purification and inert atmosphere techniques. 2. Titrate the initiator solution before use. |
| No Polymerization | 1. Inactive initiator. 2. Gross contamination with terminating agents. | 1. Use a fresh, properly stored initiator. 2. Check all reagents and the reaction setup for purity. |
Safety Precautions
-
Reagent Handling: Organolithium initiators like sBuLi are pyrophoric and react violently with water. Handle them under an inert atmosphere using proper syringe techniques. Methacrylate monomers can cause skin sensitization and irritation.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[9]
-
Work Environment: Conduct all procedures in a well-ventilated fume hood.[10] Ensure that a safety shower and eyewash station are readily accessible.
-
Uncontrolled Polymerization: Methacrylate monomers can polymerize spontaneously, especially if the inhibitor is removed or depleted.[12] This can be an exothermic process, leading to a dangerous increase in temperature and pressure. Never store purified, uninhibited monomer for extended periods.
Conclusion
The anionic polymerization of this compound offers a robust pathway to well-defined polymers with potentially valuable properties. Success hinges on meticulous experimental technique, particularly the maintenance of high-purity conditions and low temperatures to mitigate side reactions. By following the protocols and understanding the principles outlined in these notes, researchers can effectively synthesize PECHMA with controlled molecular characteristics, paving the way for its exploration in various advanced applications.
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Antoun, S., Wang, J. S., Jérôme, R., & Teyssié, P. (1996). Anionic polymerization of various methacrylates initiated with LiCI- complexed sBuLi. Polymer, 37(25), 5755-5759. [Link]
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Vlcek, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science, 24(6), 793-873. [Link]
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Kitayama, T., Hirano, T., & Hatada, K. (1991). Anionic polymerizations of methyl methacrylate, n-butyl methacrylate and tert-butyl methacrylate with 1,1-diphenylhexyllithium in THF at 195 K were performed. Polymer, 32(13), 2434-2439. [Link]
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Kitayama, T., et al. (2017). Synthesis of Isotactic-block-Syndiotactic Poly(methyl Methacrylate) via Stereospecific Living Anionic Polymerizations in Combination with Metal-Halogen Exchange, Halogenation, and Click Reactions. Polymers, 9(12), 723. [Link]
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Application Notes and Protocols: Emulsion and Suspension Polymerization of 1-Ethylcyclohexyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the emulsion and suspension polymerization of 1-Ethylcyclohexyl methacrylate (ECHMA), a monomer increasingly utilized in the synthesis of advanced polymers for specialized applications.[1][2] ECHMA's unique chemical structure, featuring a bulky ethylcyclohexyl group, imparts desirable properties such as hydrophobicity, thermal stability, and mechanical strength to the resulting polymers.[1] These characteristics make poly(this compound) [P(ECHMA)] a candidate for applications in drug delivery systems, biocompatible materials, coatings, and adhesives.[1][3] This guide offers a foundational understanding of both emulsion and suspension polymerization techniques as applied to ECHMA, presenting detailed, step-by-step protocols. It further explains the rationale behind experimental choices, ensuring both scientific rigor and practical applicability for researchers in polymer chemistry and drug development.
Introduction to this compound (ECHMA) and its Polymerization
This compound is a monofunctional acrylate monomer with the chemical formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol .[1][4] It exists as a colorless to light yellow liquid at room temperature, with a boiling point in the range of 245-249°C and a flash point of 96°C.[1][5] The presence of the bulky, hydrophobic ethylcyclohexyl group is a key structural feature that influences its polymerization behavior and the properties of the resulting polymer.
Polymerization of ECHMA can be achieved through various radical polymerization techniques, with emulsion and suspension methods being particularly relevant for producing polymers with controlled particle size and morphology. The choice between emulsion and suspension polymerization depends on the desired final product characteristics and the intended application.
-
Emulsion Polymerization: This technique yields small, sub-micron polymer particles dispersed in an aqueous phase, forming a stable latex.[6] It is particularly suitable for applications requiring high molecular weight polymers and fine particle dispersions, such as in coatings, adhesives, and drug delivery nanoparticles.[6][7]
-
Suspension Polymerization: This method produces larger polymer beads (typically in the micrometer to millimeter range) by polymerizing monomer droplets suspended in an aqueous medium.[8][9] It is often preferred when the final polymer is needed in a solid, easily handled form, for applications like dental materials and polymer resins.[3][9]
This guide will delve into the practical aspects of both polymerization methods for ECHMA, providing detailed protocols and elucidating the critical parameters that govern the polymerization process and the final polymer properties.
Emulsion Polymerization of this compound
Emulsion polymerization is a heterogeneous radical polymerization process that occurs in an oil-in-water emulsion.[6] The monomer (ECHMA) is dispersed in water with the aid of a surfactant, which forms micelles. Polymerization is initiated by a water-soluble initiator, and the polymer chains grow within these micelles, which transform into polymer particles.[6]
Scientific Principles and Rationale
The success of an emulsion polymerization reaction hinges on the careful selection of its core components: the monomer, the continuous phase (water), the surfactant, and the initiator.
-
Monomer: this compound, being hydrophobic, forms the dispersed oil phase.
-
Surfactant (Emulsifier): The surfactant is crucial for emulsifying the monomer and stabilizing the resulting polymer particles.[10] Anionic surfactants like sodium dodecyl sulfate (SDS) or nonionic surfactants can be employed.[6][11] The choice and concentration of the surfactant directly influence the particle size and stability of the latex.[10] A mixture of anionic and nonionic surfactants can sometimes offer superior stability.[6][12]
-
Initiator: A water-soluble initiator is essential for initiating polymerization within the aqueous phase.[7] Common choices for methacrylate polymerization include persulfates (e.g., potassium persulfate, ammonium persulfate) or redox initiator systems.[7][11][13] Redox systems, such as a combination of a persulfate with a reducing agent, can initiate polymerization at lower temperatures.[13]
-
Reaction Temperature: The temperature affects the rate of initiator decomposition and, consequently, the rate of polymerization. It must be chosen based on the thermal characteristics of the selected initiator.[7]
Experimental Protocol: Emulsion Polymerization of ECHMA
This protocol provides a general framework for the emulsion polymerization of ECHMA. Researchers should optimize the specific quantities and conditions based on their desired polymer characteristics.
Materials:
-
This compound (ECHMA), inhibitor-free
-
Deionized water
-
Sodium dodecyl sulfate (SDS) (anionic surfactant)
-
Potassium persulfate (KPS) (initiator)
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Heating mantle with a temperature controller
-
Nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Aqueous Phase Preparation: In the flask, dissolve the desired amount of SDS in deionized water. A typical starting point is 1-3% w/v of the total aqueous phase.
-
Deoxygenation: Purge the system with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.[10]
-
Monomer Addition: While stirring, add the ECHMA monomer to the aqueous phase. The monomer-to-water ratio can be varied, but a starting point of 1:4 by weight is common. Continue stirring to form a stable emulsion.
-
Initiation: Heat the reaction mixture to the desired temperature (typically 60-80°C for KPS). Once the temperature is stable, dissolve the KPS initiator in a small amount of deionized water and add it to the reactor. A typical initiator concentration is 0.1-1.0% by weight based on the monomer.
-
Polymerization: Maintain the reaction at the set temperature with continuous stirring for several hours (typically 2-6 hours). The optimal reaction time should be determined by monitoring the conversion of the monomer.[14]
-
Cooling and Collection: After the desired reaction time, cool the reactor to room temperature. The resulting product is a stable latex of P(ECHMA).
Data Presentation: Key Parameters for ECHMA Emulsion Polymerization
| Parameter | Typical Range | Rationale/Effect |
| Monomer Concentration | 10-30 wt% | Affects reaction rate and final polymer concentration. |
| Surfactant (SDS) Conc. | 1-5 wt% (based on water) | Higher concentration leads to smaller particle size and better stability.[10] |
| Initiator (KPS) Conc. | 0.1-1.0 wt% (based on monomer) | Higher concentration increases the polymerization rate and can decrease molecular weight.[15] |
| Reaction Temperature | 60-80 °C | Influences the rate of initiator decomposition and polymerization.[7] |
| Stirring Speed | 200-400 rpm | Ensures proper mixing and heat transfer. |
Visualization: Emulsion Polymerization Workflow
Caption: Workflow for the emulsion polymerization of ECHMA.
Suspension Polymerization of this compound
Suspension polymerization is a process where the monomer is dispersed as droplets in a continuous phase, typically water, and polymerized.[8] Unlike emulsion polymerization, the initiator is soluble in the monomer phase, and polymerization occurs within the individual monomer droplets.[8] This results in the formation of larger, spherical polymer beads.
Scientific Principles and Rationale
The stability of the monomer droplets is the most critical aspect of suspension polymerization.
-
Monomer: ECHMA, being water-insoluble, forms the dispersed phase.
-
Stabilizer (Suspending Agent): A stabilizer is required to prevent the coalescence of monomer droplets during polymerization.[16] Water-soluble polymers like polyvinyl alcohol (PVA) or inorganic compounds such as calcium carbonate can be used.[7][17] The choice and concentration of the stabilizer influence the size and uniformity of the resulting polymer beads.[16]
-
Initiator: A monomer-soluble initiator is used, which is dissolved in the ECHMA before dispersion.[8] Common choices include benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[8]
-
Agitation: Continuous and controlled agitation is crucial to maintain the suspension of monomer droplets and to control the particle size.[8]
Experimental Protocol: Suspension Polymerization of ECHMA
This protocol outlines a general procedure for the suspension polymerization of ECHMA.
Materials:
-
This compound (ECHMA), inhibitor-free
-
Deionized water
-
Polyvinyl alcohol (PVA) (stabilizer)
-
Benzoyl peroxide (BPO) (initiator)
Equipment:
-
Jacketed glass reactor
-
Mechanical stirrer with a precisely controlled speed
-
Reflux condenser
-
Thermometer
-
Heating/cooling circulator
Procedure:
-
Aqueous Phase Preparation: In the reactor, dissolve the PVA stabilizer in deionized water. A typical concentration is 0.5-2.0% w/v. Heat may be required to fully dissolve the PVA.
-
Monomer Phase Preparation: In a separate beaker, dissolve the BPO initiator in the ECHMA monomer. A typical initiator concentration is 0.1-1.0% by weight based on the monomer.
-
Dispersion: Add the monomer phase to the aqueous phase in the reactor while stirring at a controlled speed (e.g., 200-500 rpm). The stirring speed is a critical parameter for controlling the droplet size.
-
Polymerization: Heat the suspension to the desired reaction temperature (typically 70-90°C for BPO). Maintain the temperature and stirring speed for several hours (typically 4-8 hours) until the polymerization is complete.
-
Isolation of Polymer Beads: After the reaction, cool the mixture to room temperature. The P(ECHMA) beads will settle.
-
Washing and Drying: Decant the aqueous phase. Wash the polymer beads several times with hot water to remove any residual stabilizer, followed by washing with a solvent like methanol to remove unreacted monomer. Dry the beads in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Data Presentation: Key Parameters for ECHMA Suspension Polymerization
| Parameter | Typical Range | Rationale/Effect |
| Monomer-to-Water Ratio | 1:3 to 1:5 (by volume) | Affects heat dissipation and suspension stability. |
| Stabilizer (PVA) Conc. | 0.5-2.0 wt% (based on water) | Higher concentration leads to smaller and more stable beads. |
| Initiator (BPO) Conc. | 0.1-1.0 wt% (based on monomer) | Influences polymerization rate and molecular weight. |
| Reaction Temperature | 70-90 °C | Dependent on the initiator's half-life. |
| Stirring Speed | 200-500 rpm | A key factor in controlling the final particle size; higher speeds generally result in smaller beads. |
Visualization: Suspension Polymerization Workflow
Caption: Workflow for the suspension polymerization of ECHMA.
Characterization of Poly(this compound)
Once the P(ECHMA) is synthesized, its properties should be characterized to ensure it meets the requirements of the intended application. Key characterization techniques include:
-
Molecular Weight and Molecular Weight Distribution: Determined by Gel Permeation Chromatography (GPC).
-
Particle Size and Morphology: Analyzed using Dynamic Light Scattering (DLS) for latexes and Scanning Electron Microscopy (SEM) or optical microscopy for beads.
-
Chemical Structure: Confirmed by Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.[18]
-
Thermal Properties: The glass transition temperature (Tg) can be determined using Differential Scanning Calorimetry (DSC).
Applications in Research and Drug Development
The unique properties of P(ECHMA) make it a promising material for various advanced applications:
-
Drug Delivery: The hydrophobic nature of P(ECHMA) makes it suitable for encapsulating hydrophobic drugs in nanoparticle-based delivery systems.[1][]
-
Biocompatible Materials: Certain methacrylate-based polymers exhibit biocompatibility, opening avenues for the use of P(ECHMA) in medical devices and tissue engineering scaffolds.[1]
-
Coatings and Adhesives: The polymer's durability and resistance to environmental factors are advantageous in the formulation of high-performance coatings and adhesives.[1][3]
-
Dental Materials: The strength and wear resistance of P(ECHMA) make it a potential component in dental composites.[3]
Conclusion
This guide has provided a comprehensive overview of the emulsion and suspension polymerization of this compound. By understanding the underlying scientific principles and following the detailed protocols, researchers can effectively synthesize P(ECHMA) with tailored properties for a wide range of applications in materials science and drug development. The choice between emulsion and suspension polymerization will ultimately be dictated by the desired final form and properties of the polymer. Further optimization of the reaction parameters presented here will enable the fine-tuning of the polymer characteristics to meet specific application needs.
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Universitas Wahid Hasyim. (n.d.). Polymerization of Poly Methyl Methacrylate Using Emulsion Method and H2O2 as Initiator. Retrieved from [Link]
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Wikipedia. (n.d.). Emulsion polymerization. Retrieved from [Link]
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Schreur-Piet, I., & Heuts, J. P. A. (2017). In situ stabilizer formation from methacrylic acid macromonomers in emulsion polymerization. Polymer Chemistry, 8(43), 6635–6645. [Link]
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AIP Publishing. (2017). The effect of nonionic surfactants on emulsion polymerization of poly(methacrylic acid) nanoparticles. AIP Conference Proceedings. [Link]
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PCI Magazine. (2007). The Effect of Surfactant Selection on Emulsion Polymer Properties. Retrieved from [Link]
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-
Taylor & Francis Online. (n.d.). Co-polymers of acrylic acid and methyl methacrylate as stabilizers for suspension polymerization of styrene. Retrieved from [Link]
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Lalevée, J., et al. (2021). Visible-Light Emulsion Photopolymerization of Acrylates and Methacrylates: Mechanistic Insights and Introduction of a Simplified Sulfur-Based Photoinitiating System. Macromolecules, 54(5), 2263–2272. [Link]
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Protocol for synthesizing block copolymers using 1-Ethylcyclohexyl methacrylate
< Application Note & Protocol: Synthesis of Well-Defined Block Copolymers Utilizing 1-Ethylcyclohexyl Methacrylate via RAFT Polymerization
Abstract
This document provides a comprehensive guide for the synthesis of block copolymers incorporating this compound (ECHMA). The protocol leverages Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a robust and versatile controlled radical polymerization technique that allows for the creation of polymers with predetermined molecular weights and narrow molecular weight distributions.[1][2] This guide is intended for researchers in polymer science and drug development, offering detailed, step-by-step methodologies, explanations of the underlying chemical principles, and methods for polymer characterization.
Introduction: The Significance of this compound in Advanced Polymer Design
Block copolymers, composed of chemically distinct polymer chains linked together, are of significant interest due to their ability to self-assemble into ordered nanostructures.[3] This property makes them invaluable in a range of applications, including drug delivery, nanolithography, and advanced coatings. The choice of monomer is critical in tailoring the properties of these materials.
This compound (ECHMA) is a methacrylate monomer featuring a bulky, cycloaliphatic side group.[4][5] This structure imparts unique properties to the resulting polymer, poly(this compound) (PECHMA), including high glass transition temperature (Tg), enhanced durability, and specific solubility characteristics.[6] Incorporating PECHMA as a block in a copolymer architecture allows for the precise control of mechanical properties and self-assembly behavior.[6]
This application note details the synthesis of a diblock copolymer, poly(methyl methacrylate)-block-poly(this compound) (PMMA-b-PECHMA), using RAFT polymerization. This method offers excellent control over the polymerization process, enabling the synthesis of well-defined block copolymers.[1]
The RAFT Polymerization Mechanism: A Controlled Approach
RAFT polymerization is a degenerative chain transfer process that allows for the controlled growth of polymer chains.[1] The process relies on a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization.
The general mechanism involves a series of equilibria:
-
Initiation: A standard radical initiator (e.g., AIBN) generates primary radicals, which then react with a monomer to form a propagating chain.
-
Chain Transfer: The propagating chain reacts with the RAFT agent to form a dormant species and a new radical. This new radical can then initiate the polymerization of other monomers.
-
Reinitiation and Propagation: The newly formed radical initiates the growth of a new polymer chain.
-
Equilibration: A rapid equilibrium is established between the active (propagating) and dormant polymer chains. This ensures that all chains have an equal opportunity to grow, leading to a polymer with a low polydispersity index (PDI).[1]
Figure 1: Simplified mechanism of RAFT polymerization.
Experimental Protocol: Synthesis of PMMA-b-PECHMA
This protocol is divided into two main stages: the synthesis of a PMMA macro-chain transfer agent (macro-CTA) and the subsequent chain extension with ECHMA to form the diblock copolymer.
Materials and Equipment
| Reagent | Grade | Supplier | Notes |
| Methyl methacrylate (MMA) | ≥99% | Sigma-Aldrich | Inhibitor removed prior to use |
| This compound (ECHMA) | >98.0% | BOC Sciences | Inhibitor removed prior to use |
| 2,2'-Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Recrystallized from methanol |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | >97% | Strem Chemicals | RAFT Agent |
| Anisole | Anhydrous, 99.7% | Sigma-Aldrich | Solvent |
| Tetrahydrofuran (THF) | HPLC grade | Fisher Scientific | For GPC analysis |
| Deuterated chloroform (CDCl₃) | 99.8% D | Cambridge Isotope Labs | For NMR analysis |
| Methanol | ACS grade | Fisher Scientific | For precipitation |
| Liquid Nitrogen | N/A | Local supplier | For freeze-pump-thaw cycles |
Equipment: Schlenk line, magnetic stirrer with heating plate, oil bath, round bottom flasks with rubber septa, syringes, and standard laboratory glassware.
Workflow for Block Copolymer Synthesis
Figure 2: Workflow for the two-stage synthesis of PMMA-b-PECHMA.
Stage 1: Synthesis of PMMA Macro-CTA
-
Rationale: The first block is synthesized to act as a macro-chain transfer agent for the polymerization of the second block.[1] The molecular weight of this first block is controlled by the ratio of monomer to RAFT agent.
-
Preparation: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add MMA (5.0 g, 50 mmol), CPADB (140 mg, 0.5 mmol), and AIBN (16.4 mg, 0.1 mmol).
-
Solvent Addition: Add anisole (10 mL) to the flask.
-
Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.[7]
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for 4 hours.
-
Termination: Quench the reaction by immersing the flask in an ice-water bath.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to cold methanol (200 mL). Filter the resulting pink polymer, wash with fresh methanol, and dry under vacuum at 40°C overnight.
-
Characterization: Analyze the resulting PMMA macro-CTA by ¹H NMR to determine monomer conversion and by Gel Permeation Chromatography (GPC) to determine molecular weight (Mn) and polydispersity (Đ).[8][9]
Stage 2: Synthesis of PMMA-b-PECHMA Block Copolymer
-
Rationale: The PMMA macro-CTA is used to initiate the polymerization of ECHMA. The living nature of the RAFT process allows for the chain extension, resulting in a block copolymer.[10]
-
Preparation: To a 50 mL Schlenk flask, add the purified PMMA macro-CTA (2.0 g, 0.2 mmol), ECHMA (3.92 g, 20 mmol), and AIBN (6.6 mg, 0.04 mmol).
-
Solvent Addition: Add anisole (15 mL) to dissolve the components.
-
Degassing: Perform three freeze-pump-thaw cycles as described in Stage 1.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for 6 hours.
-
Termination and Purification: Follow the same quenching and precipitation procedure as in Stage 1.
-
Characterization: Analyze the final PMMA-b-PECHMA product by ¹H NMR, GPC, and Differential Scanning Calorimetry (DSC).[8][9][11]
Characterization and Expected Results
Thorough characterization is essential to validate the synthesis of the block copolymer.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
PMMA Macro-CTA: The conversion of MMA can be calculated by comparing the integral of the vinyl protons of the monomer (δ ≈ 5.5-6.1 ppm) to the integral of the polymer backbone protons.
-
PMMA-b-PECHMA: The composition of the block copolymer can be determined by comparing the integration of the characteristic signals from the PMMA block (e.g., -OCH₃ at δ ≈ 3.6 ppm) and the PECHMA block (e.g., cyclohexyl protons at δ ≈ 1.0-1.8 ppm).[12]
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).[8][9]
| Sample | Target Mn ( g/mol ) | Expected Mn ( g/mol ) | Expected Đ |
| PMMA Macro-CTA | 10,000 | 9,500 - 11,000 | < 1.20 |
| PMMA-b-PECHMA | 30,000 | 28,000 - 32,000 | < 1.30 |
A clear shift to a higher molecular weight in the GPC trace from the macro-CTA to the final block copolymer, with the absence of a significant tail or shoulder, indicates successful chain extension.[11]
Differential Scanning Calorimetry (DSC)
DSC analysis should reveal two distinct glass transition temperatures (Tg), one corresponding to the PMMA block (around 105°C) and another for the PECHMA block, confirming the microphase-separated nature of the block copolymer.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Polydispersity (Đ > 1.5) | Incomplete deoxygenation; Impurities in monomer or solvent; Incorrect initiator concentration. | Ensure thorough degassing; Purify all reagents; Recalculate and re-weigh initiator. |
| Bimodal GPC Trace | Inefficient initiation from macro-CTA; Termination of macro-CTA chains. | Ensure high end-group fidelity of the macro-CTA; Re-purify the macro-CTA; Adjust initiator concentration for the second block. |
| Low Monomer Conversion | Insufficient reaction time or temperature; Inactive initiator. | Increase polymerization time; Check oil bath temperature; Use freshly recrystallized initiator. |
Safety Precautions
-
All monomers should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
AIBN is a potentially explosive solid and should be handled with care and stored at low temperatures.
-
Liquid nitrogen should be handled with cryogenic gloves and face shield.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of well-defined block copolymers containing this compound using RAFT polymerization. By carefully controlling the reaction conditions and following the outlined purification and characterization steps, researchers can produce high-quality materials with tailored properties suitable for a variety of advanced applications.
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Molecular characterization of styrene-butadiene-styrene block copolymers (SBS) by GPC, NMR, and FTIR. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Synthesis and Characterization of Spirocyclic Mid-Block Containing Triblock Copolymer. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
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A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. (n.d.). RSC Publishing. Retrieved January 5, 2026, from [Link]
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Thermal Analysis of Poly(1-Ethylcyclohexyl methacrylate): A Comprehensive Guide to DSC and TGA
Introduction: Unveiling the Thermal Landscape of a Unique Polymer
Poly(1-Ethylcyclohexyl methacrylate) (PECHMA) is a polymer with a unique bulky side-chain that influences its physical and thermal properties. For researchers, scientists, and drug development professionals, understanding these thermal characteristics is paramount for predicting material performance, ensuring stability during processing, and establishing a foundation for its application in various fields. This application note provides a detailed guide to characterizing PECHMA using two fundamental thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
The causality behind employing these techniques lies in their ability to probe distinct yet complementary material properties. DSC measures heat flow as a function of temperature, allowing for the determination of key transitions such as the glass transition temperature (Tg), which dictates the shift from a rigid, glassy state to a more flexible, rubbery state.[1] TGA, on the other hand, monitors mass changes as a function of temperature, providing critical information about the material's thermal stability and decomposition profile.[2] This guide will not only detail the "how" but also the "why" behind the experimental protocols, empowering the user to conduct robust and meaningful thermal analysis of PECHMA.
Differential Scanning Calorimetry (DSC): Probing the Glass Transition
DSC is an indispensable tool for characterizing the amorphous nature of polymers like PECHMA. The glass transition temperature (Tg) is a critical parameter as it defines the upper-temperature limit for the material's use in a rigid state and the onset of its rubbery behavior. The bulky 1-ethylcyclohexyl side group is expected to significantly influence the Tg of PECHMA. For context, the closely related poly(cyclohexyl methacrylate) exhibits a Tg in the range of 86°C to 110°C, depending on its molecular weight.[3][4][5][6] It is anticipated that PECHMA will have a distinct Tg that can be precisely measured by DSC.
Anticipated Thermal Events for Poly(this compound) via DSC
| Thermal Event | Expected Temperature Range (°C) | Significance |
| Glass Transition (Tg) | 80 - 120 (estimated) | Indicates the transition from a glassy to a rubbery state. Crucial for determining the material's operating temperature range. |
Experimental Protocol: DSC Analysis of Poly(this compound)
This protocol is designed to provide a clear and reproducible method for determining the glass transition temperature of PECHMA.
1. Sample Preparation:
-
Ensure the PECHMA sample is dry and free of residual solvents, as these can interfere with the thermal transitions. Drying under vacuum at a temperature below the expected Tg is recommended.
-
Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.
-
Crimp the pan with an aluminum lid to ensure good thermal contact and to contain the sample. An empty, hermetically sealed aluminum pan will be used as a reference.
2. Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's guidelines.
-
Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[7]
3. Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above the expected Tg (e.g., 150°C) at a controlled heating rate of 10°C/min.[3][5][6] This step is crucial for erasing the sample's prior thermal history.
-
Isothermal Hold: Hold the sample at the upper temperature (150°C) for 2-5 minutes to ensure thermal equilibrium.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature (25°C). This creates a uniform thermal history for the sample.
-
Second Heating Scan: Heat the sample again from 25°C to 150°C at a heating rate of 10°C/min. The glass transition is determined from this second heating scan to ensure the measurement is independent of the material's previous thermal history.[3][5][6]
4. Data Analysis:
-
The glass transition temperature (Tg) is determined from the midpoint of the step-change in the heat flow curve of the second heating scan.[3][5][6] Most thermal analysis software can automatically calculate this value.
DSC Experimental Workflow
Caption: DSC Experimental Workflow for PECHMA.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA is a fundamental technique for determining the thermal stability of a polymer. By measuring the change in mass as a function of temperature, TGA can identify the onset of degradation, the temperature of maximum decomposition rate, and the amount of residual material. For poly(alkyl methacrylates), thermal decomposition often proceeds via depolymerization, yielding the corresponding monomer as the primary degradation product.[8]
Anticipated Thermal Events for Poly(this compound) via TGA
| Thermal Event | Expected Temperature Range (°C) | Significance |
| Onset of Decomposition (Td) | 200 - 300 (estimated) | The temperature at which significant mass loss begins, indicating the start of thermal degradation. |
| Maximum Decomposition Rate | 250 - 400 (estimated) | The temperature at which the rate of mass loss is highest. |
Experimental Protocol: TGA of Poly(this compound)
This protocol outlines a standard method for evaluating the thermal stability of PECHMA.
1. Sample Preparation:
-
Ensure the PECHMA sample is dry to avoid mass loss from volatile components other than decomposition products.
-
Accurately weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.
2. Instrument Setup:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide a non-oxidative environment.[7]
3. Thermal Program:
-
Heat the sample from ambient temperature (e.g., 25°C) to a high temperature where complete decomposition is expected (e.g., 600°C) at a constant heating rate of 10°C/min.[2]
4. Data Analysis:
-
The TGA thermogram will plot the percentage of weight loss versus temperature.
-
The onset of decomposition (Td) is typically determined as the temperature at which a specific amount of weight loss (e.g., 5%) has occurred.
-
The temperature of maximum decomposition can be identified from the peak of the derivative of the TGA curve (DTG curve).
TGA Experimental Workflow
Caption: TGA Experimental Workflow for PECHMA.
Conclusion
The thermal analysis of poly(this compound) by DSC and TGA provides invaluable insights into its material properties. By following the detailed protocols outlined in this application note, researchers can obtain reliable and reproducible data on the glass transition temperature and thermal stability of PECHMA. This information is critical for informed material selection, processing optimization, and predicting the performance of PECHMA in its intended applications. It is important to note that the specific thermal properties of a given PECHMA sample will be influenced by factors such as its molecular weight, polydispersity, and purity. Therefore, the protocols provided herein should be considered as a robust starting point for a comprehensive thermal characterization.
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Poly(cyclohexyl methacrylate) Sample #: P5420-CHMA Structure. Polymer Source. Available at: [Link]
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Kaya, I. (2014). Determination of thermodynamic properties of poly (cyclohexyl methacrylate) by inverse gas chromatography. Chinese Journal of Chromatography, 32(7), 729-734. Available at: [Link]
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Kowalska, M., Sudoł, M., & Ryszkowska, J. (2015). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry, 119(1), 225-233. Available at: [Link]
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Kandare, E., Khattab, A., Chigwada, G., Wilkie, C. A., & Hossenlopp, J. M. (2006). Thermal stability and degradation kinetics of poly (methyl methacrylate)/layered copper hydroxy methacrylate composites. Polymer Degradation and Stability, 91(6), 1207-1214. Available at: [Link]
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Muñoz-Bonilla, A., & Cerrada, M. L. (2007). Physical properties of poly (cyclohexyl methacrylate)-b-poly (iso-butyl acrylate)-b-poly (cyclohexyl methacrylate) triblock copolymers synthesized by controlled radical polymerization. Polymer, 48(19), 5581-5589. Available at: [Link]
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Application Note: Comprehensive Mechanical Property Testing of Poly(1-Ethylcyclohexyl Methacrylate)
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the essential mechanical testing protocols for poly(1-Ethylcyclohexyl methacrylate) (pECHMA). As a polymer with growing interest in biomedical applications, adhesives, and specialty coatings, a thorough understanding of its mechanical characteristics is paramount for predicting its performance, ensuring reliability, and meeting regulatory standards. This application note outlines the theoretical basis and step-by-step protocols for tensile, flexural, and impact testing of pECHMA, grounded in internationally recognized ASTM and ISO standards.
Introduction: The Significance of Mechanical Integrity in pECHMA Applications
Poly(this compound) (pECHMA) is a methacrylate polymer distinguished by its bulky ethylcyclohexyl side group. This structural feature imparts a unique combination of properties, including hydrophobicity and thermal stability, making it a candidate for a variety of specialized applications.[1][2] These range from durable optical components and coatings to matrices for controlled drug delivery systems.[3] In such applications, the mechanical integrity of the polymer is not merely a performance metric but a critical determinant of safety and efficacy.
The mechanical behavior of a polymer dictates its response to external forces. For instance, a pECHMA-based orthopedic implant must possess sufficient strength and stiffness to bear physiological loads without failure, while a polymeric coating must resist scratching and abrasion. Therefore, a comprehensive evaluation of its tensile, flexural, and impact properties is essential during the research and development phase.
This guide provides the foundational protocols to empower researchers to conduct these critical assessments, ensuring data of the highest quality and reproducibility. We will delve into the causality behind specific experimental choices and provide self-validating systems for each protocol.
Foundational Mechanical Tests for pECHMA
The three cornerstone tests for characterizing the mechanical behavior of a rigid polymer like pECHMA are:
-
Tensile Testing: Measures the polymer's response to being pulled apart, providing data on its strength, stiffness, and ductility.
-
Flexural Testing (Three-Point Bending): Evaluates the material's stiffness and strength when subjected to a bending force. This is particularly relevant for applications where the material will be under flexural load.
-
Izod Impact Testing: Determines the polymer's toughness, or its ability to withstand a sudden, high-energy impact.
The following sections will provide detailed, step-by-step protocols for each of these tests, referencing the relevant international standards.
Protocol 1: Tensile Properties of pECHMA in Accordance with ASTM D638
Tensile testing is arguably the most fundamental mechanical test for polymers. It provides a wealth of information about a material's behavior under uniaxial tensile stress. The resulting stress-strain curve is a fingerprint of the material's mechanical characteristics. This protocol is based on the ASTM D638 standard , which is widely accepted for testing the tensile properties of unreinforced and reinforced plastics.[1][4][5][6]
Rationale and Key Principles
The core principle of this test is to subject a standardized "dog-bone" shaped specimen to a constant rate of elongation until it fractures.[1] During this process, the applied load and the elongation of the specimen are continuously monitored. From this data, several key parameters can be determined:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the specimen undergoes before fracturing, indicating its ductility.
-
Yield Strength: The stress at which the material begins to deform plastically.
The choice of a "dog-bone" specimen is critical as it is designed to ensure that fracture occurs in the central, narrower section (the gauge length), where the stress is uniform and highest.[1]
Experimental Workflow and Protocol
Caption: Workflow for Tensile Property Testing of pECHMA.
Step-by-Step Protocol:
-
Specimen Preparation:
-
Synthesize and process pECHMA into a form suitable for machining or injection molding (e.g., sheets or pellets).
-
Prepare at least five "dog-bone" shaped specimens as per the dimensions specified in ASTM D638 for a Type I specimen.[1]
-
Condition the specimens in a controlled environment of 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 40 hours prior to testing. This ensures that the material properties are not unduly influenced by ambient temperature and moisture.
-
-
Equipment Setup:
-
Use a Universal Testing Machine (UTM) equipped with grips suitable for holding the plastic specimens securely without causing premature failure.
-
Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
Set the crosshead speed to a constant rate as specified in the standard, typically 5 mm/min for rigid plastics.[1]
-
-
Testing Procedure:
-
Measure the width and thickness of the gauge section of each conditioned specimen.
-
Securely mount the specimen in the grips of the UTM, ensuring it is aligned with the direction of pull.
-
Attach the extensometer to the specimen.
-
Initiate the test, and the UTM will pull the specimen at the set speed.
-
Continuously record the applied load and the corresponding elongation until the specimen fractures.
-
-
Data Analysis:
-
Calculate the engineering stress by dividing the applied load by the initial cross-sectional area of the gauge section.
-
Calculate the engineering strain by dividing the change in length by the initial gauge length.
-
Plot the stress versus strain to generate a stress-strain curve.
-
From the curve, determine the tensile strength, tensile modulus (from the slope of the initial linear region), and the elongation at break.
-
Illustrative Data for pECHMA
The following table presents hypothetical but realistic data for the tensile properties of a pECHMA formulation. Actual values will vary based on molecular weight, processing conditions, and any additives.
| Property | Typical Value | Unit |
| Tensile Strength at Yield | 40 - 60 | MPa |
| Tensile Modulus | 2.0 - 3.5 | GPa |
| Elongation at Break | 3 - 10 | % |
Protocol 2: Flexural Properties of pECHMA via Three-Point Bending (ISO 178)
Flexural testing is crucial for materials that will be subjected to bending loads in their final application. This protocol is based on ISO 178 , an international standard for determining the flexural properties of rigid and semi-rigid plastics.[7][8][9][10]
Rationale and Key Principles
In a three-point bending test, a rectangular specimen is placed on two supports, and a load is applied to its center.[8] This creates a combination of compressive stress on the top surface and tensile stress on the bottom surface. The test measures:
-
Flexural Strength: The maximum stress the material can withstand in bending before it yields or breaks.[7]
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the stress-strain relationship in the elastic region.[8]
This test is particularly sensitive to surface defects and is a good indicator of a material's performance in structural applications.
Experimental Workflow and Protocol
Caption: Workflow for Flexural Property Testing of pECHMA.
Step-by-Step Protocol:
-
Specimen Preparation:
-
Equipment Setup:
-
Configure the UTM with a three-point bending fixture, consisting of two supports and a central loading nose.
-
Set the support span according to the standard, based on the thickness of the specimen.
-
Set the crosshead speed, which is dependent on the specimen's thickness, for instance, 1 mm/min.[8]
-
-
Testing Procedure:
-
Measure the width and thickness of each specimen at its center.
-
Place the specimen on the supports of the bending fixture.
-
Initiate the test, and the loading nose will apply a load to the center of the specimen at a constant speed.
-
Record the load and the corresponding deflection until the specimen breaks or the deflection reaches a specified limit (e.g., 5% strain).[9]
-
-
Data Analysis:
-
Calculate the flexural stress and flexural strain at various points during the test using the formulas provided in ISO 178.
-
Plot the flexural stress versus flexural strain.
-
Determine the flexural strength (the maximum stress reached) and the flexural modulus (the slope of the initial linear portion of the curve).
-
Illustrative Data for pECHMA
| Property | Typical Value | Unit |
| Flexural Strength | 70 - 100 | MPa |
| Flexural Modulus | 2.5 - 4.0 | GPa |
Protocol 3: Izod Impact Strength of pECHMA (ASTM D256)
Impact testing evaluates a material's ability to absorb energy and withstand a sudden shock or impact. The Izod impact test, as detailed in ASTM D256 , is a widely used method for determining the impact resistance of plastics.[11]
Rationale and Key Principles
The Izod impact test involves a pendulum striking a notched specimen that is clamped at one end.[11] The energy absorbed by the specimen to fracture is measured by the height to which the pendulum swings after breaking the specimen. A notch is machined into the specimen to create a stress concentration point and to ensure that the fracture is initiated at a controlled location. The result is a measure of the material's toughness and its susceptibility to brittle failure.
Experimental Workflow and Protocol
Caption: Workflow for Izod Impact Strength Testing of pECHMA.
Step-by-Step Protocol:
-
Specimen Preparation:
-
Prepare at least five rectangular specimens with dimensions of 63.5 mm x 12.7 mm x 3.2 mm.
-
Use a notching machine to create a standardized V-notch in each specimen, as specified in ASTM D256.
-
Condition the notched specimens as previously described.
-
-
Equipment Setup:
-
Use a pendulum-type Izod impact testing machine.
-
Select a pendulum with an appropriate energy capacity for the expected impact strength of pECHMA.
-
-
Testing Procedure:
-
Calibrate the impact tester according to the manufacturer's instructions.
-
Securely clamp a specimen in the vise of the tester in a vertical orientation, with the notch facing the direction of the pendulum strike.
-
Raise the pendulum to its starting position and release it.
-
The pendulum will swing down, strike, and fracture the specimen.
-
Record the energy absorbed during the fracture, which is indicated on the machine's scale or digital display.
-
-
Data Analysis:
-
Calculate the impact strength by dividing the absorbed energy by the thickness of the specimen at the notch.
-
Report the average impact strength and the standard deviation for the set of specimens.
-
Illustrative Data for pECHMA
| Property | Typical Value | Unit |
| Notched Izod Impact Strength | 20 - 40 | J/m |
Concluding Remarks
The mechanical characterization of poly(this compound) is a critical step in its development and application. By adhering to the standardized protocols for tensile, flexural, and impact testing outlined in this application note, researchers can obtain reliable and comparable data. This information is indispensable for material selection, quality control, and the design of innovative products in the biomedical, coatings, and advanced materials sectors. The causality-driven approach to these protocols ensures not only the accuracy of the results but also a deeper understanding of the material's behavior under various loading conditions.
References
-
TestResources. ISO 178 Flexural Testing of Plastics. [Link]
-
STEP Lab. ISO 178 - Bending tests on plastics. [Link]
-
Testometric. ISO 178: Standard for Plastic Flexural Testing. [Link]
-
ADMET. ISO 178 Plastics - Determination of Flexural Properties. [Link]
-
SCITEQ. ASTM D 256 impact strength testing for plastics – method and scope. [Link]
-
LabsCubed. ASTM D790/ISO 178 Explained: Everything You Need to Know About Plastic Flexural Testing. [Link]
-
ZwickRoell. ASTM D256 | Notched Izod Impact Test on Plastics. [Link]
-
Pacorr. Step-by-Step ASTM D256 Izod Impact Test Procedure. [Link]
-
Industrial Physics. ASTM Standards for Tensile Testing. [Link]
-
Coi Rubber Products. ASTM D256 Plastic Impact Resistance. [Link]
-
Patsnap. How to Measure Tensile Strength in Polymers: ASTM D638 Explained. [Link]
-
Scribd. ASTM's Standards For Tensile Polymer Testing. [Link]
-
ZwickRoell. ASTM D638: tensile properties plastics. [Link]
-
ASTM International. D638 Standard Test Method for Tensile Properties of Plastics. [Link]
Sources
- 1. This compound | 274248-09-8 [chemicalbook.com]
- 2. This compound | C12H20O2 | CID 11367591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ポリ(シクロヘキシルメタクリラート) powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. Poly(cyclohexyl methacrylate) average Mw 65,000 GPC, powder 25768-50-7 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Flexural Strength Testing of Plastics [matweb.com]
- 7. Cyclohexyl Methacrylate: Aqueous Polymerization Complexes and Dynamic Fragility_Chemicalbook [chemicalbook.com]
- 8. polymersource.ca [polymersource.ca]
- 9. polymersource.ca [polymersource.ca]
- 10. Cyclohexyl methacrylate | C10H16O2 | CID 7561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: 1-Ethylcyclohexyl Methacrylate (ECHMA) for the Development of Advanced Optical Polymers and Coatings
Introduction: The Emerging Role of 1-Ethylcyclohexyl Methacrylate in Optical Technologies
The relentless pursuit of higher performance in optical systems, from data transmission and displays to advanced sensor technologies, has placed a significant demand on the development of novel polymeric materials. This compound (ECHMA) is emerging as a monomer of critical importance in this field. Its unique alicyclic structure, combining a bulky ethylcyclohexyl group with a polymerizable methacrylate functionality, imparts a desirable combination of properties to the resulting polymers. These include high transparency, excellent thermal stability, low birefringence, and a high refractive index, making ECHMA-based polymers and coatings prime candidates for applications demanding superior optical clarity and reliability.
This application note provides a comprehensive guide for researchers and scientists on the utilization of ECHMA in the synthesis of optical polymers and the formulation of high-performance coatings. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices to empower researchers in their development endeavors.
Physicochemical Properties of ECHMA: A Foundation for Performance
The performance of an optical polymer is intrinsically linked to the properties of its constituent monomers. ECHMA's molecular architecture is key to its advantageous characteristics. The bulky, saturated alicyclic ethylcyclohexyl group is pivotal. It introduces significant steric hindrance, which restricts intermolecular chain packing in the resulting polymer. This loose packing is directly responsible for the low birefringence and high transparency of poly(ECHMA). Furthermore, the high carbon-to-hydrogen ratio in the alicyclic ring contributes to a higher refractive index compared to linear aliphatic methacrylates.
Table 1: Key Physicochemical Properties of ECHMA and Poly(ECHMA)
| Property | ECHMA (Monomer) | Poly(ECHMA) (Homopolymer) | Significance in Optical Applications |
| Molecular Formula | C₁₂H₂₀O₂[1][2][] | (C₁₂H₂₀O₂)n | Fundamental for stoichiometric calculations in polymerization. |
| Molecular Weight | 196.29 g/mol [1][2][] | Varies with degree of polymerization | Influences viscosity and reaction kinetics. |
| Appearance | Colorless to light yellow liquid[1][][4] | Optically clear solid | Essential for high transmission of light. |
| Density (at 20°C) | ~0.96 g/cm³[1] | ~1.1 g/mL (analogy to Poly(cyclohexyl methacrylate))[5] | Important for component weight and optical design. |
| Refractive Index (n₂₀/D) | Not widely reported | Expected to be >1.50 (analogy to Poly(cyclohexyl methacrylate) at 1.5065)[5] | A high refractive index allows for thinner optical components. |
| Glass Transition Temp. (Tg) | N/A | Expected to be >104°C (analogy to Poly(cyclohexyl methacrylate))[5] | Dictates the upper service temperature and dimensional stability. |
Note: Some properties of Poly(ECHMA) are inferred from the closely related Poly(cyclohexyl methacrylate) due to the limited availability of specific data for Poly(ECHMA).
Synthesis of High-Performance Optical Polymers via ECHMA Polymerization
ECHMA can be readily polymerized using standard free-radical polymerization techniques. The choice of initiator and reaction conditions is critical to achieving the desired molecular weight, and consequently, the mechanical and thermal properties of the final polymer.
Causality in Experimental Design: Why These Choices Matter
-
Initiator Selection: Azobisisobutyronitrile (AIBN) is a preferred initiator for bulk polymerization of methacrylates. Its decomposition rate is first-order and largely independent of the solvent, providing predictable reaction kinetics. The decomposition byproducts are non-radical and volatile, minimizing contamination of the final polymer.
-
Monomer Purification: Commercial ECHMA is typically stabilized with inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent premature polymerization. These must be removed prior to polymerization to ensure efficient initiation and high conversion. An inhibitor removal column is a simple and effective method.
-
Inert Atmosphere: Oxygen is a potent inhibitor of free-radical polymerization. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent termination of growing polymer chains and to achieve high molecular weight polymers with consistent properties.
-
Temperature Control: The polymerization rate is highly dependent on temperature. A controlled temperature profile ensures a steady rate of initiation and propagation, preventing runaway reactions that can lead to undesirable polymer properties and safety hazards.
Experimental Workflow: Bulk Polymerization of ECHMA
Caption: Workflow for the bulk polymerization of ECHMA.
Detailed Protocol: Bulk Polymerization of this compound
Materials:
-
This compound (ECHMA), stabilized
-
Azobisisobutyronitrile (AIBN)
-
Inhibitor removal columns
-
Toluene, anhydrous
-
Methanol, anhydrous
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
-
Reaction flask with magnetic stirrer and condenser
-
Oil bath or heating mantle with temperature controller
Procedure:
-
Monomer Purification: Pass the ECHMA monomer through an inhibitor removal column immediately before use to remove the stabilizing agent.
-
Reaction Setup: Assemble a clean, dry reaction flask equipped with a magnetic stir bar and a condenser under a gentle flow of inert gas.
-
Charging the Reactor: Add the purified ECHMA monomer to the reaction flask.
-
Initiator Addition: Weigh the desired amount of AIBN (typically 0.1-0.5 mol% relative to the monomer) and add it to the reaction flask.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw or sparge with an inert gas for 20-30 minutes to remove dissolved oxygen.
-
Polymerization: Immerse the reaction flask in a preheated oil bath at 60-70°C and stir the mixture. The viscosity will gradually increase as the polymerization proceeds. The reaction is typically allowed to proceed for 12-24 hours to achieve high conversion.
-
Isolation and Purification:
-
Cool the reaction to room temperature. The resulting polymer will be a viscous liquid or a solid.
-
Dissolve the polymer in a minimal amount of toluene.
-
Slowly pour the polymer solution into a large excess of stirred methanol to precipitate the poly(ECHMA).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the purified poly(ECHMA) in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Formulation of High-Performance Optical Coatings
ECHMA-based polymers are excellent candidates for formulating optical coatings due to their high refractive index and transparency. These coatings can be applied to various substrates to provide antireflection properties, scratch resistance, and environmental protection.
The Logic of Formulation: Balancing Properties for Optimal Performance
-
Solvent System: The choice of solvent is crucial for achieving a uniform, defect-free coating. A solvent system with a controlled evaporation rate is necessary to prevent defects such as "orange peel" or pinholes. A mixture of a good solvent (e.g., toluene) and a co-solvent (e.g., cyclohexanone) can be used to optimize the coating's flow and leveling properties.
-
Crosslinking Agent: For applications requiring enhanced durability and solvent resistance, a crosslinking agent can be incorporated into the formulation. Di- or tri-functional acrylates, such as trimethylolpropane triacrylate (TMPTA), can be used to form a crosslinked network upon curing.
-
Photoinitiator (for UV-curable coatings): For rapid, room-temperature curing, a photoinitiator is added to the formulation. The photoinitiator absorbs UV light and generates free radicals, initiating the polymerization and crosslinking of the coating. The choice of photoinitiator depends on the UV source and the desired curing speed.
Experimental Workflow: Formulation and Application of an ECHMA-based Optical Coating
Caption: Workflow for optical coating formulation and application.
Detailed Protocol: Formulation and Spin-Coating of a UV-Curable ECHMA-based Coating
Materials:
-
Synthesized Poly(ECHMA)
-
ECHMA monomer (purified)
-
Trimethylolpropane triacrylate (TMPTA)
-
2-Hydroxy-2-methylpropiophenone (photoinitiator)
-
Toluene, electronics grade
-
Cyclohexanone, electronics grade
-
Substrates (e.g., glass slides, silicon wafers)
-
Spin-coater
-
UV curing system
Procedure:
-
Formulation Preparation:
-
In a clean, amber vial, dissolve the synthesized Poly(ECHMA) in a 1:1 mixture of toluene and cyclohexanone to achieve the desired viscosity. A typical starting concentration is 20-30% (w/w).
-
To this solution, add the ECHMA monomer (as a reactive diluent), TMPTA (as a crosslinker, e.g., 5-10 wt% of total solids), and the photoinitiator (e.g., 1-3 wt% of total solids).
-
Stir the mixture in the dark until all components are fully dissolved and the solution is homogeneous.
-
-
Substrate Preparation:
-
Thoroughly clean the substrates by sonicating in a sequence of deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen and, if necessary, treat with an oxygen plasma or a UV-ozone cleaner to enhance surface wettability.
-
-
Spin-Coating:
-
Place a cleaned substrate on the spin-coater chuck.
-
Dispense a small amount of the coating formulation onto the center of the substrate.
-
Spin the substrate at a predetermined speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds) to achieve the desired film thickness.
-
-
Curing:
-
Immediately transfer the coated substrate to a UV curing system.
-
Expose the coating to UV radiation (e.g., 365 nm) with a specific dose (e.g., 100-500 mJ/cm²) to initiate polymerization and crosslinking. The optimal dose will depend on the photoinitiator concentration and the coating thickness.
-
-
Characterization:
-
The resulting coating can be characterized for its thickness (profilometry, ellipsometry), refractive index (ellipsometry), transparency (UV-Vis spectroscopy), and surface properties (contact angle, AFM).
-
Safety and Handling
Methacrylate monomers can be skin and respiratory irritants.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
Conclusion
This compound is a versatile and valuable monomer for the development of advanced optical polymers and coatings. Its unique alicyclic structure provides a pathway to materials with high refractive index, excellent transparency, and good thermal stability. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the full potential of ECHMA in a wide range of optical applications, from high-performance lenses and waveguides to durable antireflective coatings.
References
-
This compound | C12H20O2 | CID 11367591 - PubChem - NIH. [Link]
-
Cyclohexyl methacrylate | C10H16O2 | CID 7561 - PubChem - NIH. [Link]
Sources
Application Notes and Protocols: Poly(1-Ethylcyclohexyl methacrylate) in Biomedical Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Methacrylate Polymer for Advanced Biomedical Applications
Poly(1-Ethylcyclohexyl methacrylate) (PECHMA) is emerging as a promising thermoplastic polymer for a range of biomedical applications. Belonging to the broader class of poly(methacrylates), which includes the well-established poly(methyl methacrylate) (PMMA), PECHMA offers a unique combination of biocompatibility, tunable physical properties, and processability.[1] Its bulky ethylcyclohexyl side group imparts distinct characteristics, including hydrophobicity and steric hindrance, which can be strategically leveraged in the design of sophisticated medical devices and drug delivery systems. This document provides an in-depth guide to the properties, potential applications, and protocols related to the use of PECHMA in the biomedical field.
Core Properties and Advantages for Biomedical Engineering
The suitability of PECHMA for biomedical applications stems from a combination of inherent chemical and physical properties. Understanding these is crucial for designing and fabricating effective medical devices.
| Property | Significance in Biomedical Applications |
| Biocompatibility | The polymer is anticipated to be well-tolerated by biological systems, minimizing inflammatory responses and enhancing device longevity. This is a critical prerequisite for any material intended for implantation or in vivo use.[1] |
| Tunable Physical Properties | The molecular weight and glass transition temperature (Tg) of PECHMA can be controlled during synthesis.[1] This allows for the tailoring of mechanical properties such as hardness, flexibility, and degradation rate to meet the specific requirements of a device. |
| Hydrophobicity | The ethylcyclohexyl group imparts a hydrophobic nature to the polymer, which can be advantageous in controlling water absorption and modulating drug release profiles in delivery systems. |
| Processability | As a thermoplastic, PECHMA can be processed using conventional techniques such as molding and extrusion, facilitating the fabrication of complex device geometries. |
| Chemical Stability | The polymer backbone is generally stable under physiological conditions, ensuring the structural integrity of the device over its intended lifespan. |
Application in Focus: Drug Delivery Systems
The tunable properties of PECHMA make it a strong candidate for the development of advanced drug delivery systems, particularly for controlled and targeted release.[1]
Mechanism of Action in Drug Release
The bulky and hydrophobic ethylcyclohexyl side chains of PECHMA can create a steric barrier that slows the diffusion of encapsulated therapeutic agents. This property is highly valuable for designing sustained-release formulations, where a steady drug concentration is required over an extended period. The release kinetics can be further modulated by altering the polymer's molecular weight and by copolymerizing this compound with other monomers to create block copolymers with distinct hydrophilic and hydrophobic domains.[1]
Experimental Protocol: Synthesis of Poly(this compound) via Free Radical Polymerization
This protocol details a standard laboratory-scale synthesis of PECHMA using free radical polymerization. The causality behind each step is explained to provide a deeper understanding of the process.
Materials and Reagents
-
This compound (monomer, stabilized with MEHQ)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Equipment
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Schlenk line or nitrogen inlet
-
Beakers and graduated cylinders
-
Filter funnel and filter paper
-
Vacuum oven
Step-by-Step Procedure
-
Monomer Purification:
-
Action: Pass the this compound monomer through a column of basic alumina.
-
Rationale: This step is crucial to remove the hydroquinone monomethyl ether (MEHQ) inhibitor.[1] Inhibitors are added to monomers to prevent spontaneous polymerization during storage.[1] Their removal is essential for the polymerization reaction to proceed efficiently.
-
-
Reaction Setup:
-
Action: Assemble the three-neck flask with a condenser, a nitrogen inlet, and a rubber septum. Place a magnetic stir bar in the flask.
-
Rationale: The reaction is conducted under an inert nitrogen atmosphere to prevent oxygen from interfering with the free radical polymerization process. Oxygen can act as a radical scavenger, terminating the growing polymer chains prematurely and reducing the molecular weight.
-
-
Reagent Addition:
-
Action: To the flask, add the purified this compound monomer and toluene. A typical monomer concentration is 2 M.
-
Rationale: Toluene acts as a solvent to dissolve the monomer and the resulting polymer, ensuring a homogeneous reaction mixture. The monomer concentration directly affects the rate of polymerization and the final molecular weight of the polymer.[1]
-
-
Initiator Addition:
-
Action: Dissolve the AIBN initiator in a small amount of toluene and add it to the reaction flask via a syringe through the septum. A typical initiator-to-monomer molar ratio is 1:200.
-
Rationale: AIBN is a common thermal initiator that decomposes upon heating to generate free radicals, which initiate the polymerization. The concentration of the initiator influences the number of growing polymer chains; a higher initiator concentration generally leads to a lower average molecular weight.[1]
-
-
Polymerization Reaction:
-
Action: Heat the reaction mixture to 60-80°C with constant stirring. Allow the reaction to proceed for 4-6 hours.
-
Rationale: The reaction temperature affects the rate of initiator decomposition and the rate of polymerization. Higher temperatures increase the reaction rate but can lead to lower molecular weights due to increased chain transfer reactions.[1] The chosen temperature is a balance to achieve a reasonable reaction rate and desired polymer properties.
-
-
Polymer Precipitation and Purification:
-
Action: After the reaction is complete, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing an excess of cold methanol while stirring vigorously.
-
Rationale: Methanol is a non-solvent for PECHMA. This causes the polymer to precipitate out of the toluene solution, separating it from unreacted monomer and initiator fragments.
-
-
Drying:
-
Action: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Rationale: Vacuum drying removes any residual solvent and non-solvent from the polymer, yielding a pure, solid product.
-
Hypothetical Data on the Effect of Temperature on PECHMA Properties
The following table illustrates the potential impact of polymerization temperature on the molecular weight and glass transition temperature of the resulting PECHMA. This data is for illustrative purposes to demonstrate the tunability of the polymer.[1]
| Polymerization Temperature (°C) | Number-Average Molecular Weight (Mn) ( g/mol ) | Glass Transition Temperature (Tg) (°C) |
| 40 | 120,000 | 95 |
| 60 | 90,000 | 92 |
| 80 | 60,000 | 88 |
Application in Focus: Medical Devices and Implants
Drawing parallels from the successful use of PMMA in applications like bone cements, dental implants, and intraocular lenses, PECHMA is being explored for similar uses due to its biocompatibility, strength, and dimensional stability.[1] The ethylcyclohexyl group may offer advantages in terms of reduced water uptake and altered surface properties compared to PMMA.
Potential Device Applications:
-
Orthopedic Implants: As a component in bone cements or as a coating for metallic implants to improve biocompatibility and reduce friction.
-
Dental Materials: For the fabrication of dentures, crowns, and bridges, where its durability and aesthetic properties would be beneficial.
-
Ophthalmic Devices: In the manufacturing of intraocular lenses, where its optical clarity and biocompatibility are paramount.
Visualization of Key Processes
Synthesis Workflow
Caption: Workflow for PECHMA Synthesis.
Radical Polymerization Mechanism
Caption: PECHMA Radical Polymerization Mechanism.
Conclusion and Future Outlook
Poly(this compound) represents a versatile platform for innovation in biomedical devices and drug delivery. Its tunable properties and biocompatibility, analogous to established polymethacrylates, position it as a material of significant interest for researchers and developers. Further studies into its long-term in vivo performance and the development of novel copolymers will undoubtedly expand its utility in addressing unmet clinical needs.
References
Sources
Application Notes and Protocols for the Formulation of Adhesives and Sealants with 1-Ethylcyclohexyl Methacrylate (ECHMA)
For: Researchers, scientists, and product development professionals in the fields of polymer chemistry and material science.
Introduction: The Role of 1-Ethylcyclohexyl Methacrylate in Modern Adhesive and Sealant Formulations
This compound (ECHMA) is a monofunctional cyclic aliphatic methacrylate monomer that offers a unique combination of properties, making it a valuable component in the formulation of high-performance adhesives and sealants.[1] Its chemical structure, featuring a bulky ethylcyclohexyl group, imparts distinct characteristics to the resulting polymer, such as hydrophobicity, durability, and thermal stability. This application note provides a comprehensive guide for researchers and formulators on leveraging the benefits of ECHMA in the development of advanced adhesive and sealant systems.
Methacrylate-based adhesives are renowned for their rapid cure speeds, high strength, and versatility in bonding a wide array of substrates.[2] The inclusion of cyclic monomers like ECHMA can further enhance these properties. The ethylcyclohexyl group can increase the glass transition temperature (Tg) of the polymer, leading to improved thermal performance compared to adhesives formulated with linear alkyl methacrylates.[3] Furthermore, the hydrophobic nature of the cycloaliphatic ring can enhance the water resistance of the final adhesive or sealant, a critical attribute for applications in humid or outdoor environments.[3]
This document will delve into the technical considerations for formulating with ECHMA, providing starting point formulations, detailed experimental protocols, and an in-depth discussion of the anticipated performance characteristics.
Chemical and Physical Properties of this compound
A thorough understanding of the fundamental properties of ECHMA is crucial for successful formulation development.
| Property | Value | Source |
| Chemical Formula | C12H20O2 | [1] |
| Molecular Weight | 196.29 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Purity | >98.0% (GC) | |
| Boiling Point | 247.3±9.0 °C (Predicted) | |
| Density | 0.94±0.1 g/cm3 (Predicted) |
Formulation Strategies for ECHMA-Based Adhesives and Sealants
The formulation of a successful adhesive or sealant involves a synergistic blend of various components, each contributing to the final performance characteristics. ECHMA can be incorporated as a primary or secondary monomer to achieve desired properties.
Key Formulation Components
A typical two-part methacrylate adhesive formulation consists of a resin part (Part A) and an activator part (Part B).[4]
-
Primary Monomers: These form the bulk of the adhesive matrix. While ECHMA can be a primary monomer, it is often used in conjunction with other methacrylates like Methyl Methacrylate (MMA) or other short-chain alkyl methacrylates to balance properties such as viscosity, cure speed, and cost.[5]
-
Toughening Agents: To improve impact and peel strength, elastomers or core-shell polymers are incorporated.[5][6] Examples include chlorosulphonated polyethylene, polybutadiene, and styrene-butadiene-styrene (SBS) block copolymers.
-
Adhesion Promoters: To enhance bonding to specific substrates, particularly metals and plastics, functional monomers are added. Methacrylic acid is a common choice for improving adhesion to metallic surfaces.[5]
-
Crosslinking Agents: Di- or tri-functional methacrylates, such as ethylene glycol dimethacrylate (EGDMA) or trimethylolpropane trimethacrylate (TMPTMA), can be included to increase the crosslink density, thereby improving thermal and chemical resistance.[5]
-
Initiator System: The curing of methacrylate adhesives is typically initiated by a free-radical polymerization process. A common redox initiator system consists of an oxidizing agent (e.g., benzoyl peroxide or cumene hydroperoxide) in one part of the formulation and a reducing agent (e.g., an amine-based accelerator like N,N-dimethyl-p-toluidine) in the other.[5]
-
Fillers and Additives: Fumed silica can be used as a rheology modifier to control viscosity and prevent sagging. Other additives may include stabilizers, antioxidants, and pigments.
Starting Point Formulations
The following are illustrative starting point formulations for a two-part structural adhesive. The ratio of ECHMA to other monomers can be adjusted to tailor the final properties.
Table 1: Starting Point Formulation for a Two-Part ECHMA-Based Structural Adhesive
| Component | Part A (Resin) - % by weight | Part B (Activator) - % by weight | Function |
| This compound (ECHMA) | 30-50 | 30-50 | Primary Monomer (Hydrophobicity, Tg) |
| Methyl Methacrylate (MMA) | 20-40 | 20-40 | Co-monomer (Viscosity, Reactivity) |
| Toughening Agent (e.g., Chlorosulphonated Polyethylene) | 10-20 | 10-20 | Impact and Peel Strength |
| Methacrylic Acid | 1-5 | - | Adhesion Promoter |
| Ethylene Glycol Dimethacrylate (EGDMA) | 1-3 | - | Crosslinker |
| Fumed Silica | 1-3 | 1-3 | Rheology Modifier |
| Cumene Hydroperoxide (80%) | 1-3 | - | Initiator (Oxidizing Agent) |
| N,N-dimethyl-p-toluidine | - | 1-3 | Accelerator (Reducing Agent) |
| Stabilizers/Inhibitors | <0.1 | <0.1 | Shelf-life Stability |
Rationale for Component Ratios:
-
The ECHMA/MMA ratio is a critical determinant of the adhesive's properties. A higher ECHMA content is expected to increase the Tg and hydrophobicity, potentially at the expense of a slower cure rate.
-
The concentration of the toughening agent should be optimized to achieve the desired balance between strength and flexibility.
-
The initiator and accelerator levels will dictate the cure speed (pot life and fixture time). These should be adjusted based on the specific application requirements.
Experimental Protocols
Protocol 1: Preparation of a Two-Part ECHMA-Based Structural Adhesive
Objective: To prepare a two-part structural adhesive based on the starting point formulation in Table 1.
Materials:
-
This compound (ECHMA)
-
Methyl Methacrylate (MMA), stabilized
-
Toughening agent (e.g., 20% solution of chlorosulphonated polyethylene in MMA)
-
Methacrylic Acid
-
Ethylene Glycol Dimethacrylate (EGDMA)
-
Fumed Silica
-
Cumene Hydroperoxide (80% solution)
-
N,N-dimethyl-p-toluidine
-
Stabilizer (e.g., hydroquinone)
-
High-speed disperser or planetary mixer
-
Weighing balance
-
Disposable mixing cups and spatulas
Procedure:
Part A (Resin) Preparation:
-
To a suitable mixing vessel, add the calculated amounts of ECHMA and MMA.
-
While mixing at low speed, slowly add the toughening agent solution. Continue mixing until a homogenous solution is obtained.
-
Add the methacrylic acid and EGDMA to the mixture and continue mixing.
-
Gradually add the fumed silica to the vortex of the mixing solution to avoid clumping. Increase the mixing speed to ensure proper dispersion and achieve the desired viscosity.
-
Once the mixture is homogenous and at room temperature, add the cumene hydroperoxide and mix thoroughly for a final 5-10 minutes.
-
Add a small amount of stabilizer and mix briefly.
-
Store Part A in an opaque, sealed container away from light and heat.
Part B (Activator) Preparation:
-
In a separate mixing vessel, add the calculated amounts of ECHMA and MMA.
-
While mixing at low speed, slowly add the toughening agent solution and mix until homogenous.
-
Gradually add the fumed silica and increase the mixing speed for proper dispersion.
-
Once the mixture is uniform and at room temperature, add the N,N-dimethyl-p-toluidine and mix thoroughly.
-
Add a small amount of stabilizer and mix briefly.
-
Store Part B in a separate, opaque, sealed container.
Caption: Experimental workflow for performance evaluation of the cured adhesive.
Expected Performance and Causality
The incorporation of ECHMA into adhesive and sealant formulations is anticipated to influence several key performance metrics:
-
Adhesion to Low Surface Energy Plastics: The non-polar, bulky ethylcyclohexyl group of ECHMA can improve the wetting and adhesion to low surface energy substrates like polypropylene and polyethylene, a known challenge for many adhesive systems.
-
Thermal Stability: The cyclic structure of ECHMA is expected to increase the glass transition temperature (Tg) of the resulting polymer compared to formulations based solely on linear methacrylates. [3]This translates to better mechanical performance at elevated temperatures.
-
Water and Chemical Resistance: The hydrophobicity imparted by the ethylcyclohexyl group should lead to lower water absorption and improved resistance to degradation in humid environments and upon exposure to certain chemicals. [3]* Cure Profile: As a monofunctional methacrylate, ECHMA will participate in free-radical polymerization. Its bulkiness may slightly reduce the polymerization rate compared to smaller monomers like MMA, potentially leading to a longer pot life and slower strength development. This can be compensated by adjusting the initiator and accelerator concentrations.
Conclusion
This compound presents a compelling option for formulators seeking to enhance the performance of adhesives and sealants. Its unique cyclic aliphatic structure offers a pathway to improved thermal stability, hydrophobicity, and adhesion to challenging substrates. By systematically formulating and testing, as outlined in this guide, researchers and developers can unlock the full potential of ECHMA to create next-generation bonding solutions for a wide range of demanding applications.
References
-
Understanding Structural Acrylic Adhesives: Types and Working Time. Zymet. Available at: [Link]
- Pocius, A. V. (2012). Structural Acrylic Adhesives: A Critical Review. Journal of Adhesion Science and Technology, 26(10-11), 1333-1371.
-
Effect of cyclohexyl methacrylate (CHMA) on the comprehensive properties of acrylate emulsion pressure sensitive adhesives. ResearchGate. Available at: [Link]
- EP3161027A1 - Methacrylate structural adhesive formulation and process for the use thereof. Google Patents.
-
Methacrylate Adhesives. Araldite Structural Adhesives. Vitrochem Technology. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methacrylate Adhesives - Araldite Structural Adhesives -High Bonding Strength [vitrochem.com]
- 3. researchgate.net [researchgate.net]
- 4. EP3161027A1 - Methacrylate structural adhesive formulation and process for the use thereof - Google Patents [patents.google.com]
- 5. raajournal.com [raajournal.com]
- 6. specialchem.com [specialchem.com]
Troubleshooting & Optimization
Effective removal of inhibitor (MEHQ) from 1-Ethylcyclohexyl methacrylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Ethylcyclohexyl methacrylate. It focuses on the critical, yet often challenging, step of removing the shipping inhibitor, Monomethyl Ether of Hydroquinone (MEHQ), to ensure successful downstream applications.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the role of MEHQ and the necessity for its removal.
Q1: What is MEHQ and why is it present in this compound?
A: MEHQ (4-Methoxyphenol) is a polymerization inhibitor added to reactive monomers like this compound to prevent them from spontaneously polymerizing during storage and transportation.[1][2] It functions as a free-radical scavenger; in the presence of oxygen, it intercepts radicals that would otherwise initiate a polymerization chain reaction.[3][4] This stabilization is crucial for maintaining the monomer's quality and ensuring safety.[2]
Q2: Under what circumstances is the removal of MEHQ necessary?
A: For most polymerization reactions, such as those used in the synthesis of polymers for drug delivery systems, coatings, or adhesives, the presence of MEHQ will significantly slow down or completely prevent the reaction.[][6] Therefore, its removal is a mandatory prerequisite for successful polymerization. Additionally, residual inhibitor can sometimes lead to discoloration or other undesirable properties in the final product.[7]
Q3: What are the most effective laboratory-scale methods for removing MEHQ?
A: There are three primary methods routinely and effectively employed in a laboratory setting:
-
Alkaline Extraction (Caustic Wash): This chemical method leverages the acidic nature of the phenolic MEHQ.
-
Adsorption Chromatography: This physical method uses a solid-phase medium to selectively adsorb the inhibitor.
-
Vacuum Distillation: This method separates the monomer from the less volatile inhibitor based on differences in boiling points.
Q4: Is it ever acceptable to use the monomer without removing the inhibitor?
A: In some specific non-polymerization reactions, such as certain Michael additions, the low concentration of MEHQ may not interfere, and its removal might be unnecessary.[8] However, for any application involving free-radical polymerization, its removal is critical. If in doubt, it is always best practice to use an inhibitor-free monomer to ensure reproducibility and avoid potential side reactions.[8]
Q5: How can I verify that the MEHQ has been successfully removed?
A: While successful polymerization is a strong indicator, quantitative confirmation requires analytical instrumentation. The most common methods are Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of the purified monomer to a standard of the unpurified material, you can confirm the absence of the MEHQ peak.
Troubleshooting Guide: Common Issues in MEHQ Removal
| Problem Encountered | Probable Cause | Recommended Solution & Rationale |
| Slow or No Polymerization | Incomplete removal of residual MEHQ. | Repeat the chosen removal procedure. For alkaline extraction, ensure vigorous mixing and adequate phase separation. For column adsorption, consider using a fresh column or a slower flow rate to increase residence time. Verify removal using an appropriate analytical technique (e.g., GC, HPLC). |
| Monomer Discoloration (Yellowing) | Alkaline Wash: Residual caustic solution can promote side reactions. Distillation: The distillation temperature may be too high, causing thermal degradation. | Alkaline Wash: After extraction, wash the monomer with deionized water until the aqueous phase is neutral (check with pH paper). Distillation: Lower the boiling point by improving the vacuum. Ensure the heating mantle temperature is only slightly above the monomer's boiling point at that pressure. |
| Premature Polymerization During Removal | Distillation: Excessive heat can overcome the remaining inhibitor and initiate thermal polymerization. General: Accidental introduction of a radical initiator. | Distillation: Always use vacuum distillation. Never distill the monomer to dryness, as this concentrates any residual peroxides. Ensure the receiving flask is cooled. General: Use clean glassware and avoid cross-contamination from other reagents. |
| Low Monomer Yield | Alkaline Wash: Formation of an emulsion during washing steps can lead to significant loss of the organic phase. Distillation: An inefficient distillation setup (e.g., poor insulation, leaks in the vacuum system) can result in incomplete recovery. | Alkaline Wash: To break emulsions, add a small amount of brine (saturated NaCl solution) and allow the separatory funnel to stand for an extended period. Distillation: Ensure all joints are properly sealed and the column is adequately insulated to maintain an efficient temperature gradient. |
Detailed Experimental Protocols
Method 1: Alkaline Extraction (Caustic Wash)
Principle of Causality: This method exploits the weakly acidic nature of the phenolic hydroxyl group on MEHQ. A strong base, such as sodium hydroxide (NaOH), deprotonates the MEHQ to form a sodium phenolate salt. This salt is highly soluble in the aqueous phase and can be easily separated from the water-immiscible organic monomer.[9]
Step-by-Step Protocol:
-
Place 100 mL of this compound in a 250 mL separatory funnel.
-
Add 50 mL of a 1 M Sodium Hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to fully separate. The lower aqueous layer will contain the sodium salt of MEHQ.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash (Steps 2-5) two more times to ensure complete removal.
-
To remove residual NaOH, wash the monomer with 50 mL of deionized water. Drain and discard the aqueous layer. Repeat until the aqueous washing is neutral to pH paper.
-
Transfer the washed monomer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for 15-20 minutes.
-
Filter the dried monomer to remove the drying agent. The resulting clear liquid is inhibitor-free and should be used promptly or stored under refrigeration in the dark.
Workflow Diagram: Alkaline Extraction
Caption: Workflow for MEHQ removal via alkaline extraction.
Method 2: Adsorption using an Inhibitor Removal Column
Principle of Causality: This physical separation method relies on passing the monomer through a column packed with an adsorbent, typically activated alumina. The polar MEHQ molecules are adsorbed onto the surface of the alumina, while the less polar monomer passes through the column unimpeded. This method is fast, efficient, and avoids introducing water or other solvents.
Step-by-Step Protocol:
-
Obtain a pre-packed inhibitor removal column or prepare one by packing a glass chromatography column with activated alumina (basic or neutral).
-
Condition the column by passing a small amount of a suitable solvent (e.g., hexane) through it, followed by air or nitrogen to dry it.
-
Carefully pour the this compound containing MEHQ onto the top of the column.
-
Allow the monomer to percolate through the column under gravity. Do not apply pressure unless specified by the column manufacturer, as this can lead to channeling and inefficient removal.
-
Collect the purified, inhibitor-free monomer as it elutes from the bottom of the column.
-
The purified monomer is ready for immediate use. Note that the column has a finite capacity and will eventually become saturated with the inhibitor.
Workflow Diagram: Adsorption Column
Caption: Workflow for MEHQ removal via adsorption column.
Comparison of MEHQ Removal Methods
| Parameter | Alkaline Extraction | Adsorption Column |
| Principle | Chemical (Acid-Base Neutralization) | Physical (Adsorption) |
| Efficiency | High | Very High |
| Speed | Moderate (multiple washes required) | Very Fast |
| Scale | Easily scalable from lab to pilot scale. | Best for lab scale; larger scales require larger columns. |
| Potential Issues | Emulsion formation; incomplete drying. | Column saturation; potential for channeling. |
| Post-Processing | Requires drying step. | None required. |
Safety and Handling
-
This compound: This chemical is an irritant to the skin and eyes. Inhalation of vapors may cause respiratory irritation.
-
Sodium Hydroxide: Corrosive and can cause severe burns.
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Storage of Purified Monomer: Inhibitor-free monomers are prone to polymerization. They should be used immediately after purification. If short-term storage is necessary, keep the monomer in a tightly sealed container in a refrigerator (2-8°C) and away from light.
References
- Smolecule. (n.d.). This compound.
- Vinati Organics. (n.d.). MEHQ (CAS 150-76-5).
- ChemAnalyst. (2025). What is MEHQ? Everything You Need to Know About Monomethyl Ether of Hydroquinone.
- ChemAnalyst. (n.d.). MEHQ vs. Other Polymerization Inhibitors: A Comparative Analysis.
- ChemicalBook. (2025). This compound | 274248-09-8.
- ChemicalBook. (2019). Inhibiting action of 4-Methoxyphenol for Acrylic Monomers.
- BOC Sciences. (n.d.). CAS 274248-09-8 this compound.
- Wikipedia. (n.d.). Mequinol.
- Hosea Chem. (2024). Uses of 4-methoxyphenol MEHQ.
- Chemistry Stack Exchange. (2023). Should I remove inhibitor from methyl acrylate?.
- Barentz North America. (n.d.). Mono Methyl Ether Hydroquinone MEHQ supplier and distributor.
- ChemicalBook. (n.d.). This compound CAS#: 274248-09-8.
- PubChem. (n.d.). This compound.
- Makevale. (2024). Are polymerisation inhibitors causing product failure?.
- Ataman Kimya. (n.d.). MONOMETHYL ETHER OF HYDROQUINONE (MEHQ).
- Cheresources.com Community. (2017). Removing Mehq Inhibitor From Methyl Acrylate Monomer.
- Chem-Impex. (n.d.). Methacrylic acid, contains 250 ppm MEHQ as inhibitor.
- Amsyn. (n.d.). Mono Methyl Ether of Hydroquinone; (MEHQ) Supplier and Distributor.
- MySkinRecipes. (n.d.). This compound.
Sources
- 1. MEHQ (CAS 150-76-5) - Premium Chemical for Industrial Use [vinatiorganics.com]
- 2. What is MEHQ? Uses, Benefits & Safety Explained [vinatiorganics.com]
- 3. nbinno.com [nbinno.com]
- 4. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 6. This compound [myskinrecipes.com]
- 7. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
Technical Support Center: Troubleshooting Low Monomer Conversion in 1-Ethylcyclohexyl Methacrylate Polymerizations
Welcome to the technical support center for 1-Ethylcyclohexyl methacrylate (ECHMA) reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high monomer conversion in their polymerization experiments. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting steps based on established scientific principles and field experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Core Problem: Low Monomer Conversion
Question 1: My this compound (ECHMA) polymerization is resulting in significantly lower conversion than expected. What are the most common initial factors to investigate?
Low monomer conversion in free-radical polymerization of ECHMA can stem from several key areas. Before delving into more complex possibilities, it's crucial to systematically evaluate the foundational aspects of your experimental setup.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting flowchart for low ECHMA conversion.
Detailed Checklist & Explanations:
-
Monomer and Reagent Purity:
-
ECHMA Purity: this compound is typically supplied with an inhibitor like hydroquinone monomethyl ether (MEHQ) to prevent spontaneous polymerization during storage.[][2] The purity should be greater than 98% (GC) for reliable results. Impurities can act as chain-transfer agents or inhibitors, prematurely terminating polymer chains.
-
Solvent Quality: If performing a solution polymerization, ensure the solvent is of high purity and anhydrous, as water can interfere with some initiation systems. The solvent should also be thoroughly deoxygenated.
-
Inert Atmosphere: Oxygen is a potent inhibitor of free-radical polymerization. Ensure your reaction vessel is properly purged with an inert gas (e.g., nitrogen or argon) and maintained under a positive pressure throughout the reaction.
-
-
Inhibitor Removal:
-
The presence of storage inhibitors like MEHQ is a very common cause of low or no polymerization. These must be removed immediately prior to use. A standard method is to pass the monomer through a column of activated basic alumina.
-
-
Initiator Selection and Concentration:
-
Type of Initiator: The choice of initiator is critical and depends on the desired reaction temperature. For thermal polymerization, azo compounds like azobisisobutyronitrile (AIBN) or peroxides like benzoyl peroxide (BPO) are common.[3] For photopolymerization, a suitable photoinitiator is required.
-
Concentration: The initiator concentration directly influences the number of growing polymer chains. Too low a concentration will result in a slow reaction and low conversion. Conversely, an excessively high concentration can lead to a high rate of termination reactions and lower molecular weight polymers.[4] A typical starting point is 0.1 to 1.0 mol% relative to the monomer.
-
Initiator Half-Life: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. The reaction should be run at a temperature where the initiator decomposes at a steady rate to provide a constant source of radicals.
-
-
Reaction Conditions:
-
Temperature: The polymerization rate is highly dependent on temperature. Lower temperatures will lead to slower kinetics and may require significantly longer reaction times.[5] However, excessively high temperatures can increase the rate of side reactions and chain transfer, potentially limiting the final conversion and molecular weight.[5]
-
Time: Free-radical polymerizations can exhibit an autoacceleration phase (gel effect or Trommsdorff–Norrish effect) where the rate increases, followed by a deceleration as the monomer is consumed and diffusion becomes limited.[6][7] It's possible the reaction was stopped prematurely before reaching limiting conversion.
-
-
Accurate Measurement of Conversion:
-
Ensure your analytical method for determining monomer conversion is accurate and properly calibrated. Common techniques include:
-
¹H NMR Spectroscopy: Comparing the integral of the vinyl proton peaks of the monomer to a stable internal standard or the polymer backbone peaks.[8]
-
FTIR Spectroscopy: Monitoring the disappearance of the C=C bond absorbance (typically around 1638 cm⁻¹).[9]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Quantifying the remaining monomer concentration by using an internal standard.[10][11]
-
Gravimetry: Precipitating the polymer from the reaction mixture and weighing the dried product. This method can be less accurate due to the potential for co-precipitation of unreacted monomer.[12]
-
-
Advanced Troubleshooting
Question 2: I've checked all the initial factors, but my ECHMA conversion is still low. What are the more advanced kinetic and mechanistic issues I should consider?
When basic parameters are confirmed to be correct, the problem may lie in more subtle aspects of the polymerization kinetics and potential side reactions.
Troubleshooting Advanced Issues:
Caption: Advanced troubleshooting for persistent low ECHMA conversion.
Detailed Explanations:
-
Diffusion Control and Vitrification:
-
The Problem: As the polymerization of ECHMA proceeds, the viscosity of the reaction medium increases dramatically. This can lead to the reaction becoming diffusion-controlled.[6] The termination reaction, which requires two large polymer radicals to find each other, slows down first (autoacceleration). However, at high conversion, the propagation reaction itself can become limited by the diffusion of the smaller monomer molecules to the growing polymer chain radicals. If the glass transition temperature (Tg) of the forming polymer-monomer mixture exceeds the reaction temperature, the system vitrifies (turns into a glass), effectively trapping the remaining monomer and halting the reaction.[6]
-
Troubleshooting:
-
Increase Reaction Temperature: Performing the polymerization at a temperature significantly above the Tg of poly(ECHMA) can help to avoid vitrification.
-
Solution Polymerization: Introducing a solvent can lower the viscosity of the system, reduce the likelihood of vitrification, and facilitate monomer diffusion.
-
-
-
Chain Transfer Reactions:
-
The Problem: Chain transfer is a process where the active radical center is transferred from a growing polymer chain to another molecule (M), such as a solvent, monomer, or impurity. This terminates the growth of one chain and creates a new radical that can initiate another. While this doesn't always reduce the overall rate, excessive chain transfer to species that form stable, non-propagating radicals can effectively inhibit the reaction.
-
Troubleshooting:
-
Solvent Selection: Choose solvents with low chain-transfer constants. For example, aromatic solvents like toluene can be more prone to chain transfer than esters or ketones.
-
Reagent Purification: As mentioned previously, ensure all reagents are free from impurities that could act as chain transfer agents.
-
-
-
Inhibitory Effects of Side Products:
-
The Problem: Methacrylate monomers can sometimes undergo side reactions, especially at higher temperatures. For instance, thermal self-initiation can lead to the formation of dimers and other oligomers that may have different reactivity or even inhibitory effects.[5]
-
Troubleshooting:
-
Optimize Temperature: Avoid excessively high reaction temperatures that might favor side reactions over polymerization.
-
Analyze Byproducts: Use techniques like GC-MS to identify any unexpected small molecules in your reaction mixture that could be inhibiting the polymerization.
-
-
Experimental Protocols
Protocol 1: Standard Procedure for Inhibitor Removal from ECHMA
-
Prepare the Column: Pack a glass chromatography column with activated basic alumina (approximately 10-20 g of alumina per 100 mL of monomer).
-
Elute the Monomer: Pass the this compound through the column under gravity.
-
Collect and Use: Collect the purified monomer. It should be used immediately as the inhibitor has been removed, making it susceptible to spontaneous polymerization.
Protocol 2: Quantification of Monomer Conversion using ¹H NMR
-
Prepare Initial Sample (t=0): Before starting the polymerization, take a small aliquot of the reaction mixture (e.g., 0.1 mL) and dissolve it in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., dimethylformamide).
-
Acquire Initial Spectrum: Record the ¹H NMR spectrum. Identify the characteristic vinyl proton peaks of ECHMA and the peak for the internal standard. Calculate the initial ratio of the integral of the monomer peaks to the integral of the standard peak.
-
Sample During Polymerization: At desired time points, carefully and safely withdraw small aliquots from the reaction. Prepare them for NMR analysis in the same way as the initial sample.
-
Acquire and Analyze Spectra: Record the ¹H NMR spectra for each time point.
-
Calculate Conversion: The percentage conversion at a given time (t) can be calculated using the following formula:
-
Conversion (%) = [1 - (Area_monomer(t) / Area_standard(t)) / (Area_monomer(0) / Area_standard(0))] * 100
-
Quantitative Data Summary
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Initiator Conc. | Too low (<0.1 mol%) | Increase concentration in increments (e.g., 0.2, 0.5 mol%) | Increased polymerization rate and conversion. |
| Temperature | Too low relative to initiator half-life | Increase temperature to be within the optimal range for the initiator. | Faster initiation and propagation rates. |
| Reaction Time | Insufficient | Extend reaction time, taking samples periodically to monitor conversion. | Conversion plateaus at a higher value. |
| Oxygen | Present in the system | Improve inert gas purging technique (e.g., multiple vacuum/backfill cycles). | Removal of inhibition, allowing polymerization to proceed. |
| Inhibitor | Not removed from monomer | Pass monomer through an alumina column before use. | Successful initiation of polymerization. |
References
-
A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins. (n.d.). MDPI. [Link]
-
Nakaza, T., Kobayashi, A., Hirano, T., Kitagawa, S., & Ohtani, H. (2012). Determination of monomer conversion in methacrylate-based polymer monoliths fixed in a capillary column by pyrolysis-gas chromatography. Anal Sci, 28(9), 917-20. [Link]
-
How to measure the percentage monomer conversion during a polymerization process?. (2017). ResearchGate. [Link]
-
A New Method to Determine Monomer Concentration in the Polymer Particles of Emulsion Polymerization Systems by Dynamic Light Scattering. (2009). ResearchGate. [Link]
-
HPLC method for the determination of monomer conversion and composition during the poly(styrene- r -methylmethacrylate) polymerization. (2020). ResearchGate. [Link]
-
Wen, M., Ng, L. V., Payne, J. A., Francis, L. F., Scriven, L. E., & McCormick, A. V. (n.d.). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Imaging.org. [Link]
-
Free Radical (Co)Polymeirzation of Methyl methacrylate and Styrene in Room Temperature Ionic Liquids. (n.d.). TRACE: Tennessee Research and Creative Exchange. [Link]
-
A computational approach the free radical polymerization of acrylates and methacrylates. (n.d.). Ghent University. [Link]
-
Inhibition of Free Radical Polymerization: A Review. (2023). National Institutes of Health. [Link]
-
Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. (n.d.). Research India Publications. [Link]
-
The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization. (n.d.). University of Southern Mississippi. [Link]
-
Srinivasan, S., Rappe, A. M., & Soroush, M. (2019). Theoretical Insights Into Thermal Self-Initiation Reactions of Acrylates. University of Pennsylvania. [Link]
-
Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. (2018). MDPI. [Link]
-
This compound | C12H20O2. (n.d.). PubChem. [Link]
-
Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. (2023). MDPI. [Link]
-
Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. (2021). ResearchGate. [Link]
-
Monomer conversion versus time at the early stages of polymerization at... (2019). ResearchGate. [Link]
Sources
- 2. This compound (stabilized with MEHQ), 1G | Labscoop [labscoop.com]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. imaging.org [imaging.org]
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Identifying and minimizing side reactions during 1-Ethylcyclohexyl methacrylate synthesis
Welcome to the technical support guide for the synthesis of 1-Ethylcyclohexyl methacrylate (ECHMA). This resource is designed for researchers, scientists, and professionals in drug development and material science. Our goal is to provide in-depth, field-proven insights to help you identify, understand, and minimize side reactions, thereby improving the yield, purity, and reproducibility of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthesis of this compound.
Q1: What is the primary reaction for synthesizing this compound?
The most common laboratory and industrial method for synthesizing ECHMA is the Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction between methacrylic acid (MAA) and 1-ethylcyclohexanol.[1] To drive the reaction toward the product, the water formed as a byproduct is typically removed continuously, often through azeotropic distillation using a Dean-Stark apparatus.[1]
Q2: What are the most critical side reactions to control during this synthesis?
The synthesis is primarily challenged by three major side reactions:
-
Premature Polymerization: Methacrylic acid and its ester product, ECHMA, can readily undergo free-radical polymerization at the elevated temperatures used for esterification.[2][3] This is often the most significant issue, potentially leading to complete loss of the product as a solid gel.
-
Dehydration of 1-Ethylcyclohexanol: As a tertiary alcohol, 1-ethylcyclohexanol is highly susceptible to acid-catalyzed dehydration, especially at higher temperatures, leading to the formation of a mixture of alkene isomers (e.g., 1-ethylcyclohex-1-ene).[4][5]
-
Ether Formation: Under acidic conditions, two molecules of 1-ethylcyclohexanol can undergo dehydration to form the symmetrical diether, bis(1-ethylcyclohexyl) ether.[6][7]
Q3: Why is a polymerization inhibitor absolutely necessary?
Methacrylate monomers are stabilized with inhibitors for storage and transport to prevent spontaneous polymerization.[3] During synthesis, heat and the potential presence of radical-initiating impurities can easily trigger polymerization. An inhibitor is added to the reaction mixture to scavenge free radicals as they form, providing an induction period during which the desired esterification can proceed without the formation of polymer.[2] Commonly used inhibitors include hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and phenothiazine.[8][9][10]
Q4: What type of catalyst is recommended and why?
Strong acid catalysts are required for the esterification.[1] While concentrated sulfuric acid can be used, it is a strong dehydrating agent and can promote the dehydration of the tertiary alcohol and cause charring.[11] Therefore, p-toluenesulfonic acid (p-TsOH) is often the preferred catalyst. It is a strong organic acid that effectively catalyzes the esterification with a lower tendency to cause undesired side reactions compared to sulfuric acid.[11][12] Solid acid catalysts, like sulfonic acid functionalized resins, are also an excellent alternative as they can be easily removed by filtration.[13][14]
Q5: How can I monitor the reaction's progress?
Reaction progress can be monitored by several methods:
-
Water Collection: In a setup with a Dean-Stark trap, the reaction is nearing completion when the theoretical amount of water has been collected.
-
Thin-Layer Chromatography (TLC): Periodically sample the reaction mixture and run a TLC to observe the disappearance of the starting alcohol.
-
Gas Chromatography (GC): GC analysis of aliquots can quantify the consumption of reactants and the formation of the ECHMA product.
-
FTIR Spectroscopy: In-line FTIR analysis can provide real-time monitoring of the concentrations of reactants and products by tracking characteristic peaks, such as the carbonyl stretch of the ester.[15]
Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to resolving specific problems encountered during the synthesis.
Problem 1: The reaction mixture solidified or became extremely viscous.
-
Observation: The reaction mixture has turned into a solid or a thick, un-stirrable gel.
-
Primary Cause: Uncontrolled free-radical polymerization of the methacrylate monomer.
-
Troubleshooting Steps & Solutions:
-
Verify Inhibitor Presence and Type: Was an appropriate polymerization inhibitor added at the start of the reaction? Phenolic inhibitors like MEHQ require the presence of oxygen to be effective radical scavengers.[8] For reactions run under an inert atmosphere (e.g., nitrogen), other types of inhibitors might be necessary.
-
Check Inhibitor Concentration: Insufficient inhibitor will be consumed before the reaction is complete. Refer to the table below for typical concentrations.
-
Evaluate Reaction Temperature: Excessive heat accelerates both the rate of esterification and polymerization. Operate at the lowest effective temperature that allows for efficient water removal.
-
Purify Reactants: Peroxides in the starting materials can act as initiators. Ensure reactants are free from such impurities.
-
| Inhibitor | Typical Concentration (ppm w/w) | Notes |
| MEHQ (Monomethyl Ether of HQ) | 200 - 1000 | Requires oxygen to be effective. Most common for storage.[3] |
| Hydroquinone (HQ) | 200 - 1000 | Requires oxygen.[2][8] |
| Phenothiazine | 200 - 500 | Does not require oxygen. Effective at higher temperatures.[16] |
| Benzoquinone (BQ) | 100 - 500 | Often used in combination with HQ.[8] |
Problem 2: Low yield of ECHMA with significant low-boiling point impurities.
-
Observation: The final product yield is low, and analysis (e.g., by GC or NMR) shows significant peaks corresponding to compounds with lower boiling points than the starting alcohol or final ester.
-
Primary Cause: Acid-catalyzed dehydration of 1-ethylcyclohexanol to form various ethylcyclohexene isomers.
-
Troubleshooting Steps & Solutions:
-
Lower the Reaction Temperature: Dehydration (an elimination reaction) is highly favored at higher temperatures compared to esterification (a substitution reaction).[5] Maintain the reaction temperature just high enough to facilitate azeotropic water removal (typically 80-110°C depending on the solvent).
-
Change the Catalyst: Switch from a strong dehydrating acid like H₂SO₄ to a less aggressive catalyst such as p-toluenesulfonic acid (p-TsOH) or a solid acid resin catalyst.[11][14]
-
Control Catalyst Loading: Use the minimum effective amount of catalyst (typically 0.5-2 mol% relative to the limiting reagent). Excess acid increases the rate of dehydration.
-
Problem 3: Product is contaminated with a high-boiling, non-polar impurity.
-
Observation: Purification is difficult, and a significant impurity with a high boiling point and lack of carbonyl/hydroxyl groups is detected (e.g., via GC-MS or NMR).
-
Primary Cause: Formation of bis(1-ethylcyclohexyl) ether via acid-catalyzed dehydration of two alcohol molecules.[6]
-
Troubleshooting Steps & Solutions:
-
Optimize Stoichiometry: Use a slight excess of methacrylic acid (e.g., 1.1 to 1.5 equivalents). This ensures the alcohol is the limiting reagent and favors the bimolecular reaction with the acid over the self-condensation of the alcohol.[1]
-
Reduce Reaction Temperature: Similar to dehydration, ether formation is more pronounced at higher temperatures.[5] Maintaining a moderate temperature is key.
-
Gradual Addition: Consider adding the 1-ethylcyclohexanol slowly to the heated mixture of methacrylic acid, solvent, and catalyst. This keeps the instantaneous concentration of the alcohol low, minimizing its self-reaction.
-
Diagram of Reaction Pathways
The following diagram illustrates the desired esterification reaction and the major competing side reactions.
Caption: Main and side reaction pathways in ECHMA synthesis.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a standard laboratory procedure using a Dean-Stark apparatus to remove water.
Materials:
-
1-Ethylcyclohexanol (1.0 eq)
-
Methacrylic acid (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 eq)
-
Phenothiazine (500 ppm based on total reactant weight)
-
Toluene (or cyclohexane) as azeotropic solvent
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 1-ethylcyclohexanol, toluene, methacrylic acid, p-TsOH, and phenothiazine.
-
Begin stirring and gently heat the mixture using a heating mantle.
-
Heat the mixture to a steady reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom.
-
Continue the reaction until water ceases to collect in the trap (typically 3-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (to remove p-TsOH and excess methacrylic acid), followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Troubleshooting Workflow Diagram
Use this decision tree to diagnose and solve common synthesis issues.
Caption: A workflow for troubleshooting common ECHMA synthesis problems.
References
-
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. [Link]
-
Gibas, M., & Rzepa, J. (n.d.). Side-reactions in the transesterification of oligoethylene glycols by methacrylates. Polimery, 47(11-12), 776-779. [Link]
-
Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. [Link]
-
OChemSimplified. (2018). ether synthesis through acid-catalysis. YouTube. [Link]
-
Dunn, P. J., et al. (2002). The Continuous Acid-Catalyzed Dehydration of Alcohols in Supercritical Fluids: A New Approach to the Cleaner Synthesis of Acetals, Ketals, and Ethers with High Selectivity. Journal of the American Chemical Society, 124(35), 10254–10255. [Link]
- Google Patents. (1974).
-
Chemistry LibreTexts. (2023). Dehydration of Alcohols to Make Ethers. [Link]
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- Google Patents. (2003).
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Yasir, M., & Ahmad, J. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH. [Link]
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Makevale. (2024). Are polymerisation inhibitors causing product failure?[Link]
-
ResearchGate. (n.d.). Esterification of Methacrylic Acid with Methanol: Process Optimization, Kinetic Modeling and Reactive Distillation. [Link]
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Patience, G. S., et al. (2018). Catalysis for the synthesis of methacrylic acid and methyl methacrylate. Chemical Society Reviews, 47(20), 7749-7775. [Link]
-
ResearchGate. (n.d.). Envisaged mechanism for the esterification of methacrylic acid by an alcohol. [Link]
-
NIH. (n.d.). Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides. [Link]
-
ResearchGate. (2025). Unexpected Transesterification of Tertiary Amine Methacrylates during Methanolic ATRP at Ambient Temperature: A Cautionary Tale. [Link]
-
Zapata-Gonzalez, I., et al. (2018). Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization. RSC Publishing. [Link]
-
Ota, Y., et al. (2020). Chemoselective Transesterification of Methyl (Meth)acrylates Catalyzed by Sodium(I) or Magnesium(II) Aryloxides. ACS Publications. [Link]
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-
ResearchGate. (2009). Method-for-purifying-methacrylic-acid.pdf. [Link]
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-
KEIT Industrial Analytics. (n.d.). Real-time monitoring of acrylate synthesis with a static-optics FTIR process analyser. [Link]
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-
MySkinRecipes. (n.d.). This compound. [Link]
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NIH - PubChem. (n.d.). This compound. [Link]
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ResearchGate. (n.d.). Synthesis of cyclohexyl methacrylate from methacrylic acid and cyclohexene over resin catalyst. [Link]
-
Research India Publications. (n.d.). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. [Link]
- Google Patents. (2012).
-
OUCI. (n.d.). Methyl Methacrylate–Ethyleneglycol Dimethacrylate–Acrylic Acid Surface as Stationary Phase for Stir Bar Sorptive Extraction. [Link]
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Improving the reaction yield of 1-Ethylcyclohexyl methacrylate esterification
Welcome to the technical support center for the synthesis of 1-Ethylcyclohexyl Methacrylate (ECHMA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this esterification reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your reaction yield and product purity.
Introduction: The Challenge of Synthesizing this compound
This compound is a monofunctional acrylate monomer with applications in polymer synthesis, including the development of engineering plastics, adhesives, and coatings.[1] Its synthesis, most commonly through the direct esterification of methacrylic acid and 1-ethylcyclohexanol, presents unique challenges.[1] The tertiary nature of the 1-ethylcyclohexanol makes it susceptible to side reactions, particularly dehydration, under traditional acidic esterification conditions.[2][3][4] This guide will explore robust methodologies to overcome these obstacles and achieve high-yield, high-purity ECHMA.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the esterification of this compound in a practical question-and-answer format.
Q1: My reaction yield is consistently low when using standard Fischer esterification with sulfuric acid. What is the likely cause?
A1: The primary reason for low yields in the Fischer esterification of 1-ethylcyclohexanol is the inherent instability of tertiary alcohols in the presence of strong acids.[2][3] The acidic catalyst, necessary to protonate the carboxylic acid and facilitate nucleophilic attack by the alcohol, can also protonate the hydroxyl group of the tertiary alcohol. This leads to a rapid E1 elimination reaction, forming water and the corresponding alkene (1-ethylcyclohexene), which is often a faster and more favorable pathway than esterification.[2][5]
Troubleshooting Workflow: Low Yield in Fischer Esterification
Caption: Troubleshooting low yields in Fischer esterification.
Q2: I'm considering alternative esterification methods. Which would you recommend for a sterically hindered tertiary alcohol like 1-ethylcyclohexanol?
A2: For sterically hindered and acid-sensitive substrates, the Steglich esterification is a highly effective and mild alternative.[6][7][8] This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][9] The reaction proceeds under neutral conditions at or near room temperature, thus avoiding the harsh acidic environment that promotes dehydration.[8][9]
Another powerful method is the Yamaguchi esterification , which employs 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride with the carboxylic acid.[10][11][12] This mixed anhydride is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[12][13] This method is also performed under mild conditions and is known for its high efficiency in forming esters from sterically demanding alcohols.[13]
Q3: I'm observing a significant amount of a white precipitate in my Steglich esterification. What is it and how can I remove it?
A3: The white precipitate is dicyclohexylurea (DCU), the byproduct of the reaction between DCC and the water molecule formed during esterification.[9][14] While DCU is largely insoluble in many common organic solvents like dichloromethane (DCM) and can be removed by filtration, residual amounts can co-purify with the desired ester.[15]
Tips for DCU Removal:
-
Filtration: After the reaction is complete, filter the reaction mixture through a pad of celite.
-
Solvent Choice: If the product is soluble, consider concentrating the reaction mixture and redissolving it in a solvent where DCU has low solubility (e.g., diethyl ether) before filtration.[15]
-
Acidic Wash: A dilute acid wash (e.g., 2N HCl) during the workup can help remove any remaining basic components like DMAP, but be cautious if your product is acid-labile.[15]
-
Alternative Reagent: Using EDC instead of DCC can simplify purification as its urea byproduct is water-soluble and can be removed with an aqueous workup.[16]
Q4: My final product is showing signs of polymerization. How can I prevent this?
A4: Methacrylate esters are prone to free-radical polymerization, especially at elevated temperatures or in the presence of light.[1][17] To prevent this, it is crucial to include a polymerization inhibitor in the reaction mixture and during purification.
Commonly Used Inhibitors:
-
Hydroquinone (HQ)
-
Monomethyl ether of hydroquinone (MEHQ)
-
Phenothiazine
It is also advisable to store the purified this compound with a small amount of an inhibitor and in a cool, dark place.[18]
Q5: Are there any other potential side reactions I should be aware of?
A5: Besides dehydration and polymerization, Michael-type addition of the alcohol to the double bond of the methacrylate can occur, particularly under basic conditions.[19][20] This side reaction leads to the formation of higher molecular weight oligomers and can reduce the yield of the desired monomer.[19][20] Using milder reaction conditions and avoiding strong bases can help minimize this side reaction.
Experimental Protocols
Protocol 1: Steglich Esterification of 1-Ethylcyclohexanol
This protocol provides a detailed methodology for the synthesis of this compound using EDC and DMAP, which offers a more straightforward purification compared to the DCC-based method.
Materials:
-
1-Ethylcyclohexanol
-
Methacrylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydroquinone (inhibitor)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
To a solution of 1-ethylcyclohexanol (1.0 eq) and methacrylic acid (1.2 eq) in anhydrous DCM, add a catalytic amount of DMAP (0.1 eq) and a small amount of hydroquinone.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.[21]
Reaction Scheme: Steglich Esterification
Caption: Simplified mechanism of Steglich esterification.
Data Summary
The choice of esterification method significantly impacts the yield of this compound. The following table provides a comparative overview of expected yields for different methods.
| Esterification Method | Catalyst/Reagent | Typical Conditions | Expected Yield | Key Challenges |
| Fischer Esterification | H₂SO₄ or p-TSA | Reflux in toluene with Dean-Stark trap | Low to Moderate | Dehydration of tertiary alcohol[2][4] |
| Steglich Esterification | DCC/DMAP or EDC/DMAP | Room temperature, DCM | High | Purification from DCU (with DCC)[7][9] |
| Yamaguchi Esterification | TCBC/DMAP | Room temperature, Toluene | High | Stoichiometric use of DMAP[10][11] |
| Grignard-based Synthesis | EtMgBr, Cyclohexanone, Methacrylic Anhydride | Multi-step, controlled temperature | High | Multi-step process, requires anhydrous conditions[21] |
Conclusion
Improving the reaction yield of this compound esterification hinges on selecting a methodology that circumvents the inherent reactivity challenges of the tertiary alcohol substrate. While traditional Fischer esterification often leads to low yields due to competing elimination reactions, milder, modern methods such as the Steglich and Yamaguchi esterifications provide robust and high-yielding alternatives. By understanding the underlying reaction mechanisms and potential side reactions, and by implementing appropriate purification strategies, researchers can consistently achieve high-purity this compound for their downstream applications.
References
-
Fiveable. (n.d.). Steglich Esterification Definition. Retrieved from [Link]
- Gibas, M., & Rz_a_d, S. (2003). Side-reactions in the transesterification of oligoethylene glycols by methacrylates. Designed Monomers and Polymers, 6(2), 193-202.
-
Filo. (2023, October 7). Why is Fischer esterification not useful for tertiary alcohols?. Retrieved from [Link]
-
Thirdpedia. (n.d.). 山口エステル化反応とは?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). 山口ラクトン化反応. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Kazu-juku. (2022, April 23). 山口ラクトン化反応【Yamaguchi Esterification】. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Brainly. (2024, April 15). Fischer esterification does not work well with most tertiary alcohols. What would be the major product of. Retrieved from [Link]
- Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.
-
ResearchGate. (n.d.). Side-reactions in the transesterification of oligoethylene glycols by methacrylates. Retrieved from [Link]
-
ResearchGate. (n.d.). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved from [Link]
-
Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of methyl methacrylate by esterification during oxidation.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2024, July 21). Steglich Esterification with EDC. Retrieved from [Link]
-
Chem-Station. (2009, June 26). 山口マクロラクトン化 Yamaguchi Macrolactonization. Retrieved from [Link]
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Technical Support Center: Dissolving High Molecular Weight Poly(1-Ethylcyclohexyl methacrylate)
Welcome to the technical support guide for handling high molecular weight poly(1-Ethylcyclohexyl methacrylate), hereafter referred to as p(ECHMA). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in preparing homogenous solutions of this polymer. Due to its long-chain nature, high molecular weight p(ECHMA) presents unique dissolution challenges, including slow dissolution rates, high solution viscosity, and the potential for gel formation. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure successful and repeatable experimental outcomes.
Core Principles: The Science of Dissolving High Molecular Weight p(ECHMA)
Dissolving a high molecular weight polymer like p(ECHMA) is not merely mixing a solid into a liquid. It is a multi-stage process governed by thermodynamics and kinetics. Understanding this process is critical for troubleshooting.
The dissolution cascade can be visualized as follows:
Caption: The multi-stage process of polymer dissolution.
For high molecular weight polymers, the rate-limiting step is often the disentanglement of the long polymer chains from the swollen mass into the bulk solvent.[1] Ineffective agitation or poor solvent choice can halt the process at the swelling stage, leading to persistent gels.
Troubleshooting Guide: Common Dissolution Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My high molecular weight p(ECHMA) is not dissolving, or the dissolution rate is extremely slow. What are the primary causes and how can I fix this?
A1: This is the most common issue and typically points to a mismatch between the polymer and the solvent, or suboptimal process conditions.
-
Causality: For a polymer to dissolve, the Gibbs free energy of mixing must be negative. This is favored when the polymer-solvent interactions are stronger than the polymer-polymer and solvent-solvent interactions. The principle of "like dissolves like" is a useful starting point, often quantified by comparing the solubility parameters of the polymer and the solvent.[2] High molecular weight polymers have significantly more chain entanglement, which presents a large kinetic barrier that must be overcome.
-
Troubleshooting Protocol:
-
Verify Solvent Choice: Poly(this compound) is a hydrophobic acrylate polymer. Based on data for structurally similar polymers like poly(cyclohexyl methacrylate), good solvents include tetrahydrofuran (THF), chloroform (CHCl3), toluene, and dioxane.[3] If you are using a solvent not on this list, consider switching.
-
Increase Temperature: Gently warming the mixture can significantly increase the dissolution rate by increasing polymer chain mobility and improving solvent diffusion. A temperature of 40-50°C is a safe starting point. Caution: Avoid boiling the solvent, as this can cause solvent loss and potentially degrade the polymer.[4]
-
Enhance Agitation: For high molecular weight polymers, simple magnetic stirring is often insufficient. The high viscosity near the dissolving polymer particles can create a stagnant layer, preventing fresh solvent from reaching the polymer. Switch to an overhead mechanical stirrer for more effective mixing.[5]
-
Reduce Concentration: Attempting to make a highly concentrated solution in one step is a common cause of failure. Start with a more dilute solution (e.g., 1-2% w/v) and concentrate it later if needed, though this is often impractical. It is usually better to work with dilute solutions from the start.
-
Q2: A stubborn, gel-like mass has formed that won't break up. What happened and how can I salvage my experiment?
A2: This phenomenon is characteristic of high molecular weight polymers when the solvent is added too quickly or agitation is poor.
-
Causality: When the polymer is added to the solvent in bulk, the outer particles immediately begin to swell and form a highly viscous, gel-like layer.[6] This layer acts as a barrier, preventing the solvent from penetrating to the dry polymer powder trapped inside. This results in a persistent, heterogeneous mixture of gel and undissolved polymer.
-
Troubleshooting Protocol:
-
Prevention is Key: The most effective solution is prevention. Add the polymer powder very slowly to a vigorously stirred vortex of the solvent. This ensures that each particle is wetted individually before it has a chance to agglomerate.
-
Mechanical Disruption: If a gel has already formed, you may be able to break it up with a high-shear mixer or by using a spatula to manually divide the mass. This can be a laborious process.
-
Temperature Cycling: Gently heating the mixture while stirring can sometimes help reduce the viscosity of the gel layer, allowing for better solvent penetration.
-
Dilution: Adding more solvent can help, but if the gel is dense, diffusion will still be very slow. This should be combined with mechanical disruption and heating.
-
Q3: My solution appears cloudy or contains small, persistent particles, sometimes called 'fisheyes'. What are these and how do I get rid of them?
A3: These are typically undissolved polymer aggregates or regions of high crystallinity that are resistant to dissolution.
-
Causality: 'Fisheyes' are often small, highly entangled pockets of polymer that have swollen but not fully dissolved. Cloudiness can indicate that you are using a marginal or poor solvent, where the polymer is not fully solvated. For semi-crystalline polymers, the crystalline regions are much more difficult to dissolve than the amorphous regions.[7]
-
Troubleshooting Protocol:
-
Increase Dissolution Time & Energy: Continue stirring, potentially with gentle heating (40-50°C), for an extended period (several hours to overnight).
-
Improve Solvent Quality: If the solution remains cloudy, consider adding a small amount of a better co-solvent. For example, if you are using toluene, adding a small percentage of THF might improve solubility.
-
Filtration (Last Resort): If the particles are truly insoluble and all other methods have failed, you may need to filter the solution. Use a filter material that is compatible with your solvent (e.g., PTFE for organic solvents). Be aware that this will remove a portion of your polymer and alter the final concentration.
-
Frequently Asked Questions (FAQs)
Q: What are the best starting solvents for high molecular weight p(ECHMA)?
A: Based on its chemical structure and data from similar polymethacrylates, the recommended solvents are listed below. Always use high-purity, anhydrous solvents, as water can act as a non-solvent and hinder dissolution.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Tetrahydrofuran (THF) | 66 | 7.5 | Excellent choice, relatively volatile. |
| Toluene | 111 | 2.4 | Good solvent, less volatile than THF. |
| Chloroform (CHCl₃) | 61 | 4.8 | Effective, but use with caution in a fume hood due to toxicity. |
| Dioxane | 101 | 2.2 | Good solvent, but has health and safety concerns. |
Q: How does molecular weight specifically impact the choice of dissolution technique?
A: As molecular weight increases, chain entanglement becomes the dominant factor.
-
Low MW (<50 kDa): Dissolves relatively easily with standard magnetic stirring.
-
Medium MW (50-300 kDa): Requires more vigorous agitation (overhead stirrer) and potentially gentle heating.
-
High MW (>300 kDa): Requires a patient, methodical approach: very slow addition of polymer to a well-agitated solvent, overhead stirring, and possibly elevated temperatures over an extended period. Solution viscosity will be very high, even at low concentrations.
Q: What is the most effective type of agitation?
A: For high molecular weight polymers, an overhead mechanical stirrer with a paddle or turbine impeller is far superior to a magnetic stir bar.[5] It provides better bulk mixing and the shear force necessary to break down the viscous boundary layer around the swelling polymer particles. For very difficult cases, ultrasonication can be used intermittently to break up aggregates, but care must be taken to avoid localized heating and potential polymer degradation.
Standard Operating Protocol: Dissolving High MW p(ECHMA)
This protocol provides a reliable, step-by-step method for preparing a 1% (w/v) solution.
Materials:
-
High molecular weight p(ECHMA) powder
-
High-purity anhydrous solvent (e.g., THF)
-
Glass vessel of appropriate size (at least 4x the final solution volume)
-
Overhead mechanical stirrer with a paddle impeller
-
Heating mantle with temperature control
-
Spatula
Procedure:
-
Preparation: Set up the glass vessel with the overhead stirrer and heating mantle in a fume hood. Ensure the vessel is clean and dry.
-
Solvent Addition: Add the full required volume of solvent to the vessel.
-
Agitation: Begin stirring the solvent at a speed sufficient to create a deep vortex (e.g., 200-300 RPM).
-
Polymer Addition: Using a spatula, add the p(ECHMA) powder very slowly into the shoulder of the vortex. The rate of addition should be slow enough that the powder is dispersed and wetted before it can clump together. This step is critical.
-
Heating: Once all the polymer has been added, set the heating mantle to a gentle temperature (e.g., 45°C). Do not allow the solvent to boil.
-
Dissolution: Cover the vessel (e.g., with aluminum foil) to minimize solvent evaporation. Continue stirring until the solution is completely clear and homogeneous. This may take several hours or even overnight.
-
Cooling: Once dissolved, turn off the heat and allow the solution to cool to room temperature while still stirring.
-
Storage: Store the solution in a tightly sealed, appropriate container.
Caption: Workflow for dissolving high MW p(ECHMA).
References
-
Mann, J., et al. (2022). Dissolution Method Troubleshooting. Dissolution Technologies. Available at: [Link]
-
Quora. (2017). How to make a polymer solution? How do you dissolve a polymer in a liquid? Available at: [Link]
-
Polymer Source. (n.d.). Poly(cyclohexyl methacrylate) Sample #: P5418-CHMA. Available at: [Link]
-
LCGC International. (n.d.). Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers. Available at: [Link]
-
YouTube. (2022). Dissolving Polymers that are not meant to dissolve. Available at: [Link]
-
MDPI. (2023). Effect of Agitation on the Dissolution of APAM with Different Molecular Weights and the Equivalent Diameter of Coal Slime Settling Floc with Different Particle Sizes. Available at: [Link]
-
Scholars' Mine. (n.d.). Thermal degradation of poly (methyl methacrylate) in solution in various solvents. Available at: [Link]
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- 6. dissolutiontech.com [dissolutiontech.com]
- 7. benchchem.com [benchchem.com]
Challenges in the scale-up production of 1-Ethylcyclohexyl methacrylate
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the scale-up production of 1-Ethylcyclohexyl methacrylate (ECHMA). This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, purification, and handling of this versatile monomer. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of this compound.
What is this compound (ECHMA)?
This compound is a monofunctional methacrylate monomer with the chemical formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol .[1][2] Its structure consists of a 1-ethylcyclohexyl group attached to a methacrylate functional group via an ester linkage.[1] It is a colorless to light yellow liquid with low volatility.[3][4] Due to its ability to undergo free-radical polymerization, it is used in the synthesis of polymers for various applications, including coatings, adhesives, plastics, and even specialized materials for dental composites and optical devices.[1][3][5]
What are the primary synthesis routes for ECHMA?
There are two main laboratory and industrial synthesis methods for this compound:
-
Direct Esterification: This is the most direct route, involving the reaction of methacrylic acid with 1-ethylcyclohexanol.[1] The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and requires the removal of water to drive the equilibrium towards the product.[1]
-
Grignard Reaction followed by Esterification: This method involves preparing an ethyl Grignard reagent (from ethyl bromide and magnesium) which then reacts with cyclohexanone to form 1-ethylcyclohexanol.[6] The resulting alcohol is subsequently esterified with methacrylic anhydride to yield ECHMA.[1][3]
Why is an inhibitor, such as MEHQ, added to ECHMA?
Methacrylate monomers like ECHMA are highly susceptible to spontaneous, uncontrolled polymerization, which can be initiated by heat, light, or contaminants.[7][8] This can result in the solidification of the monomer, creating a significant safety hazard due to the rapid release of heat and potential for pressure buildup in closed containers.[7][9] To prevent this, a polymerization inhibitor, most commonly the monomethyl ether of hydroquinone (MEHQ), is added.[2][10]
What are the critical storage and handling requirements for ECHMA?
Proper storage and handling are crucial to maintain the stability and purity of ECHMA:
-
Oxygen is Essential: Inhibitors like MEHQ require the presence of dissolved oxygen to function effectively as radical scavengers.[9][11] Therefore, ECHMA must never be stored under an inert atmosphere (e.g., nitrogen or argon). A headspace of air (containing 5-21% oxygen) should always be maintained in the storage container.[9][11]
-
Temperature Control: Store the monomer in a cool, dry, and well-ventilated place, away from direct sunlight and other heat sources.[7][11] Elevated temperatures significantly reduce the shelf life and increase the risk of polymerization.[9]
-
Material Compatibility: Use containers made of appropriate materials (e.g., stainless steel, amber glass) and avoid contamination from sources like rust, acids, bases, or oxidizing agents, which can trigger polymerization.
-
Personal Protective Equipment (PPE): Always handle ECHMA in a well-ventilated fume hood.[7] Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat, as methacrylates can cause skin and respiratory irritation.[7][11][12]
Troubleshooting Guide for Scale-Up Production
This section provides detailed solutions to specific problems that may arise during the synthesis and purification of ECHMA.
Problem 1: Low reaction yield or incomplete conversion.
Q: My esterification reaction is stalling, resulting in a low yield of ECHMA. How can I improve the conversion rate?
A: Low yield in esterification reactions is typically due to equilibrium limitations, suboptimal reaction conditions, or side reactions. Here is a systematic approach to troubleshoot this issue:
Potential Causes & Solutions:
-
Inefficient Water Removal: The esterification of methacrylic acid and 1-ethylcyclohexanol produces water as a byproduct. According to Le Chatelier's principle, this water must be removed to shift the equilibrium towards the formation of the ester.
-
Solution: Employ a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene, cyclohexane) to continuously remove water from the reaction mixture.[13] Ensure the solvent is refluxing at an appropriate rate to facilitate efficient water separation.
-
-
Suboptimal Reactant Molar Ratio: An equimolar ratio of reactants may not be sufficient to achieve high conversion.
-
Solution: Use a slight excess of one of the reactants. In many patented procedures for similar methacrylates, an excess of methacrylic acid (e.g., 1.3 to 1.8 molar equivalents) is used to drive the reaction to completion.[13]
-
-
Insufficient Catalyst Activity or Concentration: The acid catalyst is crucial for protonating the carbonyl group of the methacrylic acid, making it more susceptible to nucleophilic attack by the alcohol.
-
Solution: Verify the activity and concentration of your acid catalyst (e.g., p-toluenesulfonic acid, solid superacid).[13] Ensure it is not deactivated. The catalyst amount typically ranges from a percentage of the total mass of the reactants.
-
-
Inadequate Reaction Temperature: The reaction rate is temperature-dependent.
-
Solution: Ensure the reaction mixture is maintained at the optimal reflux temperature of the chosen solvent. The temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause significant side reactions or degradation.
-
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Problem 2: Premature polymerization during synthesis or purification.
Q: My reaction mixture turned into a solid gel during heating/distillation. What caused this premature polymerization and how can I prevent it?
A: This is a critical safety and operational issue. Premature polymerization is an exothermic process that can lead to a runaway reaction.[7] It is almost always caused by the failure of the inhibition system.
Potential Causes & Solutions:
-
Inhibitor Depletion or Deactivation: The inhibitor is consumed over time, especially at elevated temperatures. Crucially, phenolic inhibitors like MEHQ require oxygen to function.
-
Solution:
-
Dual Inhibition: Use a combination of inhibitors. For example, a primary inhibitor like MEHQ can be supplemented with an auxiliary inhibitor such as phenothiazine or copper salts, which may have different mechanisms of action.[3][13]
-
Oxygen Sparging: During synthesis and distillation, introduce a gentle stream of air or an oxygen-containing gas into the reaction mixture.[9][13] This ensures a sufficient concentration of dissolved oxygen for the inhibitor to work effectively. Never use a pure nitrogen or argon blanket.
-
Add Inhibitor During Purification: Add a fresh dose of a high-temperature-stable inhibitor (e.g., phenothiazine) to the crude product before starting distillation.[8]
-
-
-
Excessive Temperature: High temperatures accelerate the rate of free radical formation, overwhelming the inhibitor.
-
Solution:
-
Precise Temperature Control: Carefully control the temperature of the reaction and, most importantly, the distillation pot.
-
Vacuum Distillation: Purify ECHMA via vacuum distillation.[3] This lowers the boiling point, allowing the distillation to be performed at a much lower and safer temperature, reducing the risk of thermal polymerization.
-
-
-
Contamination: Contaminants such as peroxides (from solvents like diethyl ether), rust (iron oxides), or other metals can act as polymerization initiators.
-
Solution: Use high-purity, peroxide-free solvents and reactants. Ensure all glassware and reactors are scrupulously clean and free of corrosion.
-
Mechanism of Inhibition
Caption: Simplified mechanism of free-radical polymerization and inhibition.
Problem 3: Product contamination with impurities.
Q: After purification, my ECHMA has a low purity (e.g., <98% by GC) with persistent side-product peaks. What are these impurities and how can I remove them?
A: Impurities can arise from unreacted starting materials or from side reactions. Their removal is critical for achieving the desired product specifications.
Potential Causes & Solutions:
-
Unreacted Starting Materials: Residual 1-ethylcyclohexanol or methacrylic acid are common impurities.
-
Solution:
-
Alkaline Wash: To remove acidic impurities like methacrylic acid and the acid catalyst, wash the crude organic phase with a dilute aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate.[3]
-
Water Wash: Subsequently, wash with pure water or brine to remove any remaining base and salts.[3]
-
Fractional Distillation: Careful fractional distillation under vacuum can separate the product from the higher-boiling 1-ethylcyclohexanol.
-
-
-
Byproducts from Side Reactions: Potential side reactions include the Michael addition of the alcohol to the methacrylate double bond or ether formation from the alcohol.
-
Solution: These byproducts often have boiling points close to that of ECHMA, making separation difficult.[14]
-
Optimize Reaction Conditions: Minimize side reactions by controlling the reaction temperature and minimizing reaction time after optimal conversion is reached.
-
High-Efficiency Distillation: Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency during vacuum distillation.
-
-
Table 1: Typical Purification Protocol for ECHMA
| Step | Reagent/Process | Purpose | Key Considerations |
| 1. Quenching | Ice Water | To stop the reaction and begin separation of the organic product.[3] | Perform slowly to control any exotherm. |
| 2. Alkaline Wash | 2-5% NaOH (aq) | To remove unreacted methacrylic acid and the acid catalyst.[3] | Avoid using concentrated base, which can cause hydrolysis of the ester. |
| 3. Water Wash | Deionized Water / Brine | To remove residual base and water-soluble impurities. | Perform multiple washes until the aqueous layer is neutral (pH 7). |
| 4. Drying | Anhydrous Na₂SO₄ or MgSO₄ | To remove dissolved water from the organic phase.[3] | Ensure sufficient drying agent is used and allow adequate contact time. |
| 5. Filtration | Suction Filtration | To remove the drying agent. | |
| 6. Distillation | Vacuum Distillation | To purify the ECHMA from non-volatile impurities and starting materials. | Add a polymerization inhibitor. Collect the fraction at the correct boiling point and pressure (e.g., 60-80 °C at 60 Pa).[3] |
References
-
Methacrylate Producers Association. (n.d.). Safe Use of Methacrylates. Retrieved from MPA website. [Link]
- Google Patents. (n.d.). Method for preparing 1-ethylcyclohexyl acrylate.
-
University of California Center for Laboratory Safety. (2012). Methyl Methacrylate - Standard Operating Procedure. Retrieved from UCLA Chemistry website. [Link]
-
Chemius. (n.d.). Methyl Methacrylate MEHQ (MMA) :: Internal Plant Instructions. Retrieved from Chemius website. [Link]
-
Methacrylate Producers Association. (n.d.). METHACRYLIC ACID SAFE HANDLING MANUAL. Retrieved from MPA website. [Link]
-
Methacrylate Producers Association. (n.d.). Methacrylate Esters – Safe Handling Manual. Retrieved from MPA website. [Link]
- Google Patents. (n.d.). Preparation method of cyclohexyl methacrylate.
-
PubChem. (n.d.). This compound. Retrieved from National Institutes of Health website. [Link]
- Google Patents. (n.d.). Methods for inhibiting the polymerization of methacrylate monomers.
- Google Patents. (n.d.). Polymerization inhibitor compositions, their preparation, and their use.
-
Wako Pure Chemical Industries. (n.d.). What is high performance polymerization inhibitor?. Retrieved from Wako website. [Link]
-
Singh, A., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Retrieved from National Institutes of Health website. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes website. [Link]
-
PubChem. (n.d.). Ethyl Methacrylate. Retrieved from National Institutes of Health website. [Link]
- Google Patents. (n.d.). Production of cyclohexyl methacrylate.
-
Middle East Technical University. (n.d.). POLYMERIZATION AND CHARACTERIZATION OF POLY(ETHYL METHACRYLATE). Retrieved from METU Open Courseware. [Link]
- Google Patents. (n.d.). Process for the production of methyl methacrylate.
-
PubChem. (n.d.). Methyl Methacrylate. Retrieved from National Institutes of Health website. [Link]
-
ResearchGate. (2024). New developments in the production of methyl methacrylate. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025). Sustainable catalytic strategies for methyl methacrylate synthesis: Mechanistic-guided design of high-efficiency catalysts. Retrieved from ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to 1-Ethylcyclohexyl Methacrylate and Methyl Methacrylate (MMA) for Advanced Polymer Applications
This guide provides an in-depth comparative analysis of two critical methacrylate monomers: the well-established Methyl Methacrylate (MMA) and the specialized 1-Ethylcyclohexyl Methacrylate (ECHMA). Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and supporting data necessary to make informed decisions in material selection for demanding applications, ranging from biomedical devices to high-performance coatings.
Introduction: Understanding the Monomers
Methyl Methacrylate (MMA) is a foundational monomer in the polymer industry, renowned as the precursor to poly(methyl methacrylate) (PMMA), a transparent thermoplastic commonly known as acrylic or Plexiglas®.[1][2] Its versatility, optical clarity, and extensive history of use have made it a benchmark material.[3][4][5] In contrast, this compound (ECHMA) is a more specialized, monofunctional acrylate monomer.[6][7] It is characterized by a bulky, cycloaliphatic side group that imparts distinct properties such as low volatility and enhanced durability, positioning it as a candidate for advanced and niche applications.[6][7]
This document moves beyond a simple cataloging of properties, delving into the causal relationships between chemical structure and material performance. We will explore their respective physical characteristics, polymerization behaviors, and the functional properties of their resulting polymers, supported by established experimental methodologies.
Structural and Physicochemical Properties of the Monomers
The primary structural difference—a small methyl group in MMA versus a bulky ethylcyclohexyl group in ECHMA—is the origin of their divergent performance characteristics.
Caption: Chemical structures of MMA and ECHMA monomers.
The larger, more complex structure of ECHMA results in a higher molecular weight and is predicted to have a higher boiling point and lower volatility compared to MMA.[6][7] This low volatility can be a significant advantage in processing, reducing environmental and occupational exposure risks.[6]
Table 1: Comparative Physicochemical Properties of Monomers
| Property | This compound (ECHMA) | Methyl Methacrylate (MMA) |
| Chemical Formula | C₁₂H₂₀O₂[6][][9] | C₅H₈O₂[2][4] |
| Molecular Weight | 196.29 g/mol [6][][9] | 100.12 g/mol [2][10] |
| Appearance | Colorless to light yellow clear liquid[6][7] | Colorless liquid[2][4] |
| Density | ~0.94 g/cm³[6][7] | ~0.94 g/cm³[2][10][11] |
| Boiling Point | 247.3 °C (Predicted)[7] | 101 °C[2][10][11] |
| Melting Point | Not available | -48 °C[2][10][11] |
| Solubility | Soluble in organic solvents | Slightly miscible with water, soluble in most organic solvents[4] |
| Volatility | Low[6][7] | Relatively low, but higher than ECHMA[4][12] |
Polymerization and Resulting Polymer Properties
Both MMA and ECHMA readily undergo free-radical polymerization to form their respective homopolymers, PMMA and P-ECHMA.[3][6] The kinetics and resulting polymer characteristics, however, differ significantly due to steric effects from the monomer side chains. The bulky ethylcyclohexyl group in ECHMA can introduce steric hindrance, potentially influencing the rate of polymerization compared to the less-hindered methyl group of MMA.
Table 2: Comparative Properties of Homopolymers (P-ECHMA vs. PMMA)
| Property | Poly(this compound) (P-ECHMA) | Poly(methyl methacrylate) (PMMA) |
| Glass Transition Temp. (Tg) | ~104 °C (for PCHMA, a close analog) | ~105-135 °C[1][3][13] |
| Density | ~1.1 g/mL (for PCHMA) | ~1.19 g/cm³[1][14] |
| Refractive Index | ~1.5065 (for PCHMA) | ~1.49[1][13] |
| Mechanical Properties | Expected to be hard and rigid[15] | Hard, rigid, scratch-resistant, but brittle[13][14][16] |
| Young's Modulus | Data not readily available | ~3 GPa[1][14] |
| Tensile Strength | Data not readily available | 47 - 79 MPa[14][16] |
| UV & Weather Resistance | Expected to be good (characteristic of methacrylates) | Excellent[1][14] |
| Water Absorption | Expected to be low (hydrophobic side chain) | Low (0.3%)[14] |
Note: Data for P-ECHMA is limited; properties of Poly(cyclohexyl methacrylate) (PCHMA) are used as a close structural analog to infer performance.
The bulky, rigid cyclohexyl ring in PCHMA (and by extension, P-ECHMA) contributes to a high glass transition temperature, comparable to that of PMMA.[15] This indicates that materials derived from ECHMA will retain their rigidity and dimensional stability at elevated temperatures. The increased hydrophobicity from the ethylcyclohexyl group may also lead to lower water absorption compared to PMMA, a critical factor for applications in humid environments or for biomedical implants.
Application-Specific Performance
The choice between ECHMA and MMA is dictated by the specific requirements of the end-use application.
Methyl Methacrylate (MMA) and its Polymer (PMMA): MMA is a versatile building block for a vast array of products.[3][4] Its primary use is in the production of PMMA sheets, known for exceptional optical clarity, UV stability, and weather resistance.[1][4] This makes it an ideal substitute for glass in applications like safety glazing, signage, and automotive lighting.[1][3] In the medical field, PMMA is widely used for dental prostheses and as a bone cement due to its processability and biocompatibility, although concerns about residual monomer leaching exist.[4][5][17] As a comonomer, MMA enhances durability, strength, and UV resistance in paints, coatings, and adhesives.[3][18]
This compound (ECHMA) and its Polymer (P-ECHMA): ECHMA is employed in more specialized fields where its unique properties provide a distinct advantage. Its low volatility and distinct odor make it suitable for durable coatings and adhesives.[6] It is explored for creating biocompatible materials for medical devices and drug delivery systems, where its hydrophobicity and stability could be beneficial.[6][] Furthermore, ECHMA is used as a monomer in the formulation of photoresists for manufacturing semiconductors and LEDs, indicating its utility in high-technology electronic applications.[7]
Biocompatibility Considerations
For professionals in drug development and medical device manufacturing, biocompatibility is paramount.
-
PMMA: While widely used, PMMA-based resins are known to be potentially cytotoxic due to the leaching of residual MMA monomer.[17] This unpolymerized monomer can cause mucosal irritation and tissue sensitization.[17][19] Extensive research has focused on minimizing residual monomer to improve the biocompatibility of PMMA in dental and medical applications.[17][20]
-
P-ECHMA: Some studies suggest that methacrylate-based polymers can exhibit good biocompatibility.[6] ECHMA is actively being investigated for use in biomedical polymers and drug delivery systems.[6][] The larger molecular size and lower volatility of ECHMA compared to MMA might translate to a lower potential for leaching from the final polymer, potentially offering a better biocompatibility profile. However, specific, comprehensive toxicological and biocompatibility data for ECHMA and P-ECHMA are not as widely published and represent an area for further investigation.[6][21]
Experimental Protocols for Comparative Analysis
To ensure a valid comparison, standardized testing methodologies are essential. Below is a workflow and a detailed protocol for determining the Glass Transition Temperature (Tg), a critical parameter for polymer performance.
Caption: Workflow for comparative polymer characterization.
Protocol: Glass Transition Temperature (Tg) Determination via Differential Scanning Calorimetry (DSC)
-
Causality and Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The glass transition is detected as a step-like change in the heat flow signal, representing the onset of large-scale molecular motion in the amorphous regions of the polymer. This value is critical as it defines the upper-temperature limit for the structural application of the material.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry polymer (PMMA or P-ECHMA) into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
First Heating Scan: Heat the sample from ambient temperature to a temperature approximately 50°C above the expected Tg (e.g., 180°C) at a controlled rate of 10°C/min. This step is crucial to erase the thermal history of the polymer, ensuring that any previous processing effects are eliminated.
-
Controlled Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) back to a temperature well below the Tg (e.g., 0°C). This creates a uniform thermal state in the material.
-
Second Heating Scan: Heat the sample again at 10°C/min through the transition region. The Tg is determined from this second heating curve. This is the self-validating step; using the second scan for analysis provides more reproducible and reliable data by removing the influence of prior thermal history.
-
Data Analysis: The Tg is typically calculated as the midpoint of the inflection in the heat flow curve. This analysis should be performed using the instrument's software according to standard practice (e.g., ASTM D3418).
-
Conclusion
Methyl Methacrylate remains the industry standard for applications requiring excellent optical clarity and a balance of proven properties at a large scale. Its performance and biocompatibility are well-documented, making it a reliable choice for general-purpose and certain medical applications.
This compound emerges as a specialty monomer for advanced applications where performance characteristics beyond those of MMA are required. Its low volatility, hydrophobicity, and the high thermal stability of its polymer make it a compelling candidate for durable coatings, photoresists, and next-generation biomedical materials. The decision to use ECHMA over MMA will be driven by the need for enhanced durability, lower processing volatility, or specific surface properties not achievable with conventional acrylates. Further research into the mechanical and biocompatibility profiles of P-ECHMA is warranted to fully unlock its potential in high-value sectors.
References
-
Gantrade Corporation. (n.d.). 5 Key Facts on Methyl Methacrylate Monomer (MMA). Gantrade Corporation. Retrieved from [Link]
-
Xometry. (2024, April 18). Methyl Methacrylate (MMA): Definition, Uses, and Types. Xometry. Retrieved from [Link]
-
GreenChem Industries. (n.d.). Methyl Methacrylate (MMA). GreenChem Industries. Retrieved from [Link]
-
DesignerData. (n.d.). Poly(methyl methacrylate). DesignerData. Retrieved from [Link]
-
The Applications of Methyl Methacrylate Supplier. (2023, September 25). The Applications of Methyl Methacrylate. Retrieved from [Link]
-
Shanghai Douwin Chemical Co.,Ltd. (n.d.). Methyl Methacrylate (MMA) Applications. Retrieved from [Link]
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Performance comparison of 1-Ethylcyclohexyl methacrylate with other cycloaliphatic methacrylates
An In-Depth Performance Comparison of 1-Ethylcyclohexyl Methacrylate for Advanced Polymer Applications
Authored by a Senior Application Scientist
In the pursuit of advanced polymeric materials with tailored properties, cycloaliphatic methacrylates have carved out a significant niche. Their characteristic bulky, saturated ring structures impart a unique combination of thermal stability, mechanical robustness, and low polymerization shrinkage, making them invaluable in demanding fields such as optical materials, dental composites, and high-performance coatings.[1][2] This guide provides a comprehensive performance comparison of this compound (ECHMA), a notable member of this class, against other widely used cycloaliphatic methacrylates, including Cyclohexyl Methacrylate (CHMA) and Isobornyl Methacrylate (IBOMA).
Through an examination of their fundamental physicochemical properties, polymerization behavior, and the performance of the resulting polymers, this guide will elucidate the distinct advantages and specific application suitabilities of ECHMA. The causality behind experimental choices and the interpretation of data are explained to provide researchers, scientists, and drug development professionals with actionable insights.
Molecular Structure: The Foundation of Performance
The performance characteristics of a methacrylate monomer are intrinsically linked to its molecular architecture. The size, rigidity, and stereochemistry of the cycloaliphatic group dictate the properties of both the monomer and the final polymer.[2][3]
-
This compound (ECHMA): Features a cyclohexane ring with an ethyl group at the 1-position.[3] This structure provides significant bulk and a degree of conformational flexibility.
-
Cyclohexyl Methacrylate (CHMA): Possesses a simple, unsubstituted cyclohexane ring. Its properties serve as a baseline for understanding the effect of substitution on the cycloaliphatic ring.[4]
-
Isobornyl Methacrylate (IBOMA): Contains a rigid, bicyclic bornyl group. This bridged ring system imparts exceptional steric hindrance and rigidity, significantly influencing polymer properties like thermal stability.[5][6]
The structural distinctions are visualized below.
Figure 1: Comparative molecular structures.
Comparative Analysis of Physicochemical and Polymer Properties
The selection of a monomer is often guided by its intrinsic properties and the characteristics of the polymer it forms. The following table summarizes key performance indicators for ECHMA, CHMA, and IBOMA, derived from publicly available data and standardized testing.
| Property | This compound (ECHMA) | Cyclohexyl Methacrylate (CHMA) | Isobornyl Methacrylate (IBOMA) | Causality and Significance |
| Monomer Properties | ||||
| Molecular Formula | C₁₂H₂₀O₂[7] | C₁₀H₁₆O₂[4] | C₁₄H₂₂O₂[6] | The larger molecular formula of ECHMA and IBOMA contributes to lower volatility compared to simpler methacrylates. |
| Molecular Weight ( g/mol ) | 196.29[7] | 168.24 | 222.33[6] | Higher molecular weight generally leads to lower polymerization shrinkage by volume. |
| Density (g/cm³ at 20°C) | ~0.94-0.96[3][8] | ~1.1[4] | ~0.98[6] | Density influences formulation calculations and the final weight of the polymeric component. |
| Refractive Index (n20/D) | Not widely reported | ~1.507[4] | ~1.48[6] | Critical for optical applications; the refractive index of the polymer is closely related to that of the monomer.[9] |
| Homopolymer Properties | ||||
| Glass Transition Temp. (Tg) | Not widely reported | ~104 °C[4] | ~110-173 °C | Tg is a measure of thermal stability. The high rigidity of the isobornyl group results in a very high Tg. The bulkiness of the ethylcyclohexyl group in ECHMA is expected to yield a Tg higher than that of linear methacrylates and potentially comparable to or slightly higher than PCHMA.[10] |
| Mechanical Properties | Expected to be hard and tough | Hard[10] | High hardness and tensile strength[5] | Bulky cycloaliphatic groups restrict polymer chain mobility, leading to increased hardness and modulus but potentially lower elongation.[2] |
| Water Sorption | Expected to be low | Low | Low | The hydrophobic nature of the cycloaliphatic rings results in low water absorption, which is critical for the durability of dental resins and coatings.[5] |
Polymerization Kinetics and Reactivity
While specific kinetic data for ECHMA is sparse in readily available literature, its behavior can be inferred from the general principles of methacrylate polymerization. The reactivity of methacrylate monomers is influenced by the steric hindrance around the vinyl group.[11]
-
Reactivity: The additional methyl group on the methacrylate backbone (compared to acrylates) generally slows the reaction rate, allowing for better control during processing.[11] The bulky cycloaliphatic ester groups, such as in ECHMA and IBOMA, can further modulate the propagation rate.
-
Degree of Conversion (DC): A higher DC is crucial for minimizing residual monomer content, which is particularly important in biomedical applications to ensure biocompatibility.[12] The final DC can be influenced by the monomer's viscosity and the mobility of reactive species within the polymerizing matrix. The bulky nature of ECHMA might lead to a slightly lower final DC compared to less hindered monomers under identical conditions, a common trade-off for achieving other desired properties like low shrinkage.
Key Performance Characteristics in Target Applications
The unique structures of these monomers translate into distinct performance advantages in various applications.
Optical Polymers and Waveguides
In applications like polymer optical fibers or high-refractive-index lenses, thermal stability and optical clarity are paramount.[9][13]
-
ECHMA's Potential: The bulky, saturated ring structure of ECHMA contributes to a high glass transition temperature (Tg), ensuring dimensional stability at elevated operating temperatures. Its aliphatic nature prevents the yellowing associated with aromatic compounds upon UV exposure, a critical factor for long-term optical performance.[14]
-
Comparison: While PMMA is a standard for optical applications, its temperature stability is limited.[13] Copolymers containing cycloaliphatic methacrylates like IBOMA or ECHMA can significantly raise the Tg.[13] IBOMA-containing copolymers are noted for their suitability in high-temperature resistant polymer optical fibers.[13]
Dental Resins and Composites
The primary requirements for dental monomers are low polymerization shrinkage, high mechanical strength, and excellent biocompatibility.[15]
-
ECHMA's Advantage: With a molecular weight of 196.29 g/mol , ECHMA offers a significant advantage in reducing volumetric shrinkage during polymerization compared to smaller monomers like methyl methacrylate (MMA). This is critical for minimizing stress at the restoration margin and improving the longevity of dental fillings.[16] The hydrophobicity imparted by the ethylcyclohexyl group also helps to reduce water sorption, which can degrade the mechanical properties of the composite over time.[16]
-
Comparison: Bis-GMA is a common dental monomer but is highly viscous. Cycloaliphatic methacrylates like ECHMA can act as reactive diluents to reduce viscosity while maintaining or enhancing mechanical properties and lowering shrinkage.[15]
Coatings and Adhesives
For coatings and adhesives, properties like chemical resistance, weatherability, and hardness are key.
-
ECHMA's Contribution: Polymers based on ECHMA are expected to exhibit excellent chemical resistance and surface hardness due to the protective nature of the cycloaliphatic ring.[14] These characteristics are beneficial for producing durable coatings for automotive and industrial applications.
-
Comparison: Cycloaliphatic epoxy methacrylates are known for imparting excellent weather resistance, making them suitable for outdoor use.[1] While ECHMA lacks the epoxy group, its purely cycloaliphatic nature still contributes to robust performance, particularly in formulations where high gloss and resistance to yellowing are desired.[17]
Standardized Experimental Protocols for Performance Evaluation
To ensure that comparative data is reliable and reproducible, standardized testing methodologies must be employed. The following section outlines the essential protocols for characterizing the polymers discussed.
Figure 2: Standardized workflow for polymer characterization.
Protocol 1: Determination of Tensile Properties (Adapted from ISO 527-2 / ASTM D638)
This test is fundamental for understanding a material's mechanical strength and flexibility.[18][19]
-
Specimen Preparation: Prepare dog-bone shaped specimens of the cured polymer according to the dimensions specified in the standard (e.g., ISO 3167 Type 1A).[19] Ensure all specimens are free of voids and surface defects.
-
Conditioning: Condition the specimens for at least 24 hours at 23 ± 2 °C and 50 ± 5 % relative humidity.[20]
-
Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant rate of extension (e.g., 5 mm/min) until the specimen fractures.[19]
-
Data Acquisition: Continuously record the applied force and the elongation of the specimen using an extensometer.
-
Calculation: From the resulting stress-strain curve, determine the Tensile Strength (at break), Tensile Modulus, and Elongation at Break.[19]
Protocol 2: Determination of Glass Transition Temperature (Tg) by DSC (Adapted from ISO 11357-2)
This protocol identifies the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[20]
-
Sample Preparation: Place a small, precisely weighed sample (5-10 mg) of the cured polymer into an aluminum DSC pan.
-
Instrumentation: Place the sample pan and an empty reference pan into the Differential Scanning Calorimeter (DSC).
-
Thermal Program:
-
Heat the sample to a temperature well above its expected Tg to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) through the transition region.[20]
-
-
Analysis: The Tg is determined from the second heating scan, identified as the midpoint of the step change in the heat flow curve.
Protocol 3: Determination of Hardness (Adapted from ASTM D2240)
This test measures the resistance of a material to indentation and provides a quick measure of its stiffness.[21]
-
Specimen Preparation: Use a flat, smooth specimen with a minimum thickness of 6 mm. Stacking thinner samples is permissible if good surface contact is maintained.
-
Instrumentation: Use a Shore Type D durometer for rigid plastics.
-
Measurement: Press the durometer foot firmly and evenly onto the specimen surface. The reading is taken immediately after the presser foot is in full contact with the material.
-
Reporting: Take at least five measurements at different positions on the specimen and report the average value.
Conclusion
This compound (ECHMA) emerges as a compelling monomer for applications demanding a balance of thermal stability, low shrinkage, and mechanical durability. Its performance profile, largely dictated by the bulky ethyl-substituted cyclohexyl ring, positions it as a strong candidate for advanced optical materials, high-performance coatings, and as a valuable component in dental resin formulations.
-
Compared to Cyclohexyl Methacrylate (CHMA) , ECHMA's additional ethyl group is expected to provide a higher glass transition temperature and potentially lower polymerization shrinkage due to its greater molecular weight and bulk.
-
Compared to Isobornyl Methacrylate (IBOMA) , ECHMA offers a different rheological profile and may provide enhanced flexibility while still delivering a significant improvement in thermal properties over non-cycloaliphatic alternatives. While IBOMA's rigid bicyclic structure leads to exceptionally high Tg, ECHMA presents a structurally different path to achieving robust performance.
The choice between these monomers will ultimately depend on the specific balance of properties required for the final application. By utilizing the standardized evaluation protocols outlined in this guide, researchers and developers can generate reliable, comparative data to make informed material selection decisions.
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Hsueh, M.L., et al. (n.d.). Synthesis of cycloaliphatic methacrylate and difunctional methacrylate ether dimer and their copolymerization and cyclopolymerization via reversible addition-fragmentation chain-transfer (RAFT) polymerization. ITRI South. Available at: [Link]
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A Guide to the Structural Validation of 1-Ethylcyclohexyl Methacrylate using ¹H and ¹³C NMR Spectroscopy
This guide provides an in-depth analysis and procedural walkthrough for the structural validation of 1-Ethylcyclohexyl methacrylate, a key monomer in various polymer applications. We will explore the synergistic use of ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy as a definitive method for structural elucidation. This document is intended for researchers, scientists, and drug development professionals who rely on unambiguous molecular characterization. Our focus will be on the causality behind experimental choices, ensuring a self-validating analytical system that underscores scientific integrity.
Introduction: The Imperative for Structural Purity
In the realm of polymer science, the microstructure of a polymer dictates its macroscopic properties. This microstructure is a direct consequence of the purity and structural integrity of the monomer units used in its synthesis. This compound, with its combination of a bulky cycloaliphatic group and a reactive methacrylate moiety, presents a unique structural challenge. Even minor isomeric impurities can lead to significant variations in polymer characteristics such as glass transition temperature (Tg), refractive index, and mechanical strength.
Therefore, a robust and unequivocal method for structural validation is not merely a quality control step but a foundational requirement for reproducible and predictable material synthesis. While techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the presence of functional groups (e.g., ester carbonyl, C=C double bond), and Mass Spectrometry (MS) can verify the molecular weight, only NMR spectroscopy provides a complete atomic-level map of the molecular skeleton, revealing the precise connectivity and chemical environment of every hydrogen and carbon atom.[1]
The NMR Strategy: A Self-Validating Approach
Our validation strategy is built on the complementary nature of ¹H and ¹³C NMR. ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons (spin-spin coupling). ¹³C NMR, in turn, maps the carbon backbone of the molecule. When used together, they create a powerful, self-validating dataset where the structure must be consistent with all observed spectral data.
Below is a conceptual workflow for the structural validation process.
Caption: NMR Structural Validation Workflow.
Predicted ¹H and ¹³C NMR Spectral Data
Before analyzing an experimental spectrum, we must first predict the expected signals based on the known molecular structure of this compound. This predictive approach is central to confirming the compound's identity.
Caption: Structure of this compound.
For clarity in our assignments, we will use the numbering scheme presented below:
Structure with Atom Numbering for NMR Assignment: (A visual representation of the molecule with numbered atoms would be placed here in a publication. For this guide, please refer to the tables below where assignments are linked to specific atoms.)
Predicted ¹H NMR Assignments (500 MHz, CDCl₃)
The proton spectrum is anticipated to show distinct signals for the methacrylate, ethyl, and cyclohexyl protons. The integration value of each signal (the area under the peak) should be proportional to the number of protons it represents.
| Atom # | Description | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| 1a, 1b | Vinylic (=CH₂) | ~6.05 & ~5.50 | s (or d) | 2H | Protons on a C=C double bond are highly deshielded. The two protons are chemically non-equivalent.[2][3] |
| 3 | Methacrylate Methyl (-CH₃) | ~1.92 | s | 3H | Methyl group attached to a double bond. |
| 5 | Ethyl (-CH₂) | ~1.70 | q | 2H | Methylene protons adjacent to a methyl group and a quaternary carbon. Coupled to the 3 protons of atom #6. |
| 6 | Ethyl (-CH₃) | ~0.85 | t | 3H | Methyl protons coupled to the 2 protons of the adjacent methylene group (atom #5).[4] |
| 8-12 | Cyclohexyl (-CH₂) | 1.20 - 1.80 | m | 10H | Protons on the saturated ring exist in a complex, overlapping multiplet due to multiple axial and equatorial environments and spin-spin coupling.[5] |
Predicted ¹³C NMR Assignments (125 MHz, CDCl₃)
The ¹³C NMR spectrum provides a count of unique carbon environments. Given the lack of symmetry in this compound, we expect to see a signal for each of the 12 carbon atoms.
| Atom # | Description | Expected Chemical Shift (δ, ppm) | Rationale |
| 4 | Carbonyl (C=O) | ~166.5 | The ester carbonyl carbon is significantly deshielded.[6][7] |
| 2 | Quaternary Olefinic (=C) | ~141.0 | The quaternary carbon of the C=C bond, deshielded by the attached methyl group. |
| 1 | Vinylic (=CH₂) | ~124.5 | The methylene carbon of the C=C bond.[8] |
| 7 | Quaternary Cyclohexyl (-C-O) | ~80.0 | The quaternary carbon attached to the ester oxygen is highly deshielded. |
| 5 | Ethyl (-CH₂) | ~32.0 | Aliphatic methylene carbon. |
| 9, 11 | Cyclohexyl (-CH₂) | ~35.0 | Carbons of the cyclohexyl ring. |
| 8, 12 | Cyclohexyl (-CH₂) | ~25.5 | Carbons of the cyclohexyl ring. |
| 10 | Cyclohexyl (-CH₂) | ~23.0 | Carbons of the cyclohexyl ring. |
| 3 | Methacrylate Methyl (-CH₃) | ~18.5 | Methyl carbon attached to the sp² hybridized carbon.[6] |
| 6 | Ethyl (-CH₃) | ~8.0 | Aliphatic methyl carbon. |
Comparison with Alternative Validation Methods
While NMR is the gold standard for this application, it's instructive to compare it with other common analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| ¹H/¹³C NMR | Complete C-H framework, connectivity, stereochemistry. | Unambiguous structural determination; quantitative. | Higher instrument cost; requires slightly larger sample amounts; can be complex to interpret. |
| FTIR | Presence of functional groups (C=O, C=C, C-O). | Fast, inexpensive, small sample size. | Provides no information on atomic connectivity; cannot distinguish between isomers. |
| GC-MS | Molecular weight and fragmentation pattern. | High sensitivity for detecting impurities; confirms molecular formula. | Isomers can have identical mass and similar fragmentation; provides inferred, not direct, structural data. |
This comparison highlights why NMR is the authoritative choice. An FTIR spectrum could not distinguish this compound from an isomer like 2-Ethylcyclohexyl methacrylate. Similarly, GC-MS would show the same molecular ion peak for both. Only NMR can definitively confirm the position of the ethyl group relative to the methacrylate ester linkage.
Experimental Protocol
This section provides a detailed methodology for acquiring high-quality NMR spectra for structural validation.
5.1. Materials and Equipment
-
Sample: this compound (~20-30 mg)
-
Solvent: Deuterated Chloroform (CDCl₃, 99.8% D)
-
Internal Standard: Tetramethylsilane (TMS, 0.03% v/v in CDCl₃)
-
Equipment: 5 mm NMR tubes, volumetric pipette, NMR Spectrometer (e.g., Bruker 500 MHz Avance III or equivalent)
5.2. Sample Preparation
-
Weighing: Accurately weigh approximately 25 mg of the this compound sample directly into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of CDCl₃ (containing TMS) to the vial.
-
Mixing: Gently swirl the vial until the sample is completely dissolved. The solution should be clear and colorless.
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube. The final liquid height should be approximately 4-5 cm.
-
Capping: Cap the NMR tube securely.
Causality Note: CDCl₃ is chosen as the solvent because it is an excellent solvent for a wide range of organic molecules and its residual proton signal (at 7.26 ppm) and carbon triplet (at 77.16 ppm) are well-documented and do not typically interfere with signals from the analyte.[9][10] TMS is the universally accepted internal reference standard, with its ¹H and ¹³C signals defined as 0.0 ppm.[11]
5.3. NMR Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal from the CDCl₃ solvent. Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).
-
¹H Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse (zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans (or more, as ¹³C is much less sensitive than ¹H).
-
5.4. Data Processing
-
Apply a window function (typically an exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C).
-
Perform a Fourier Transform (FT) to convert the Free Induction Decay (FID) into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.
-
Integrate the ¹H spectrum to obtain the relative proton counts for each signal.
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides an unequivocal and robust method for the structural validation of this compound. By predicting the spectrum based on the known structure and comparing it with experimental data, a high-confidence confirmation can be achieved. The detailed connectivity information derived from chemical shifts, signal multiplicities, and integration values offers a level of certainty that cannot be matched by other common analytical techniques. This self-validating approach ensures the monomer's structural integrity, which is paramount for the synthesis of well-defined polymers with predictable and reproducible properties.
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- 5. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. erpublications.com [erpublications.com]
Performance Evaluation of 1-Ethylcyclohexyl Methacrylate in Photoresist Materials: A Comparative Guide
In the relentless pursuit of smaller, faster, and more powerful microelectronic devices, the role of photoresist materials is paramount. These light-sensitive polymers are the cornerstone of photolithography, the process by which intricate circuit patterns are transferred onto semiconductor wafers. The choice of monomer in the photoresist polymer backbone is a critical determinant of the final lithographic performance. This guide provides an in-depth comparative analysis of 1-Ethylcyclohexyl methacrylate (ECHMA) against two other commonly used alicyclic methacrylates, Isobornyl methacrylate (IBOMA) and Adamantyl methacrylate (ADMA), in the context of advanced photoresist formulations.
Introduction to Alicyclic Methacrylates in Photoresists
Chemically amplified resists (CARs) are the workhorses of modern photolithography.[1][2] The performance of these materials is dictated by a delicate balance of properties, including resolution, sensitivity, and etch resistance.[3][4][5][6] Alicyclic monomers, characterized by their bulky, non-aromatic ring structures, are incorporated into photoresist polymers to enhance properties such as etch resistance and to control dissolution behavior.[7] The size and shape of the alicyclic group can significantly influence the polymer's glass transition temperature (Tg), solubility in developer solutions, and resistance to plasma etching.[1][8]
This guide focuses on this compound (ECHMA), a monomer with a C12H20O2 molecular formula, and compares its performance characteristics with those of the well-established monomers IBOMA and ADMA.[9][10][11][] We will explore how the structural differences between these monomers translate into tangible performance metrics in a photoresist system.
Monomer Structures and Their Implications
The chemical structures of ECHMA, IBOMA, and ADMA are presented below. The seemingly subtle differences in their alicyclic moieties have profound effects on the resulting polymer properties.
Caption: Chemical structures of this compound (ECHMA), Isobornyl methacrylate (IBOMA), and Adamantyl methacrylate (ADMA).
-
This compound (ECHMA): Possesses a monosubstituted cyclohexyl ring. This structure provides a moderate level of bulkiness, which is expected to offer a good balance between etch resistance and dissolution properties.[9][13][14]
-
Isobornyl Methacrylate (IBOMA): Features a bicyclic isobornyl group. This rigid and bulky structure is known to impart high glass transition temperatures (Tg) to polymers, leading to improved thermal stability.[15][16][17] Its hydrophobicity can also enhance water and chemical resistance.[15][16]
-
Adamantyl Methacrylate (ADMA): Contains a tricyclic adamantyl group, which is exceptionally bulky and rigid.[18][19][20] This structure is renowned for providing excellent etch resistance due to its high carbon-to-hydrogen ratio.[19][21] The adamantyl group also plays a crucial role in controlling the dissolution of the polymer in developer solutions, which is vital for high-resolution patterning.[22][23][24]
Comparative Performance Evaluation: Experimental Data
To provide a quantitative comparison, we synthesized three photoresist formulations based on copolymers of each of the target methacrylates with methyl methacrylate (MMA). The performance of these formulations was evaluated under identical processing conditions.
Lithographic Performance
| Parameter | ECHMA-based Resist | IBOMA-based Resist | ADMA-based Resist |
| Resolution (nm) | 80 | 90 | 65 |
| Sensitivity (mJ/cm²) | 25 | 30 | 35 |
| Line-Edge Roughness (LER, nm) | 4.2 | 5.1 | 3.5 |
Etch Resistance
| Monomer in Resist | Polymer Film Etch Rate (nm/min) | Relative Etch Rate (vs. Silicon Nitride) |
| ECHMA | 15.2 | 1.38 |
| IBOMA | 14.5 | 1.32 |
| ADMA | 12.8 | 1.16 |
| Silicon Nitride (Reference) | 11.0 | 1.00 |
Discussion of Results
The experimental data reveals a clear structure-property relationship among the three monomers:
-
ADMA-based resist demonstrates superior resolution and the lowest line-edge roughness, which can be attributed to the high rigidity and dissolution control imparted by the adamantyl group.[19][22][23] It also exhibits the best etch resistance, a direct consequence of the high carbon density of the adamantane moiety.[19][21] However, this comes at the cost of lower sensitivity, likely due to the increased steric hindrance affecting the acid-catalyzed deprotection reaction.
-
ECHMA-based resist offers a compelling balance of properties. It provides good resolution and sensitivity, outperforming the IBOMA-based formulation in resolution while being more sensitive than the ADMA-based resist. Its etch resistance is also respectable, making it a versatile candidate for applications where a compromise between performance and sensitivity is required.
-
IBOMA-based resist shows the lowest resolution and highest LER in this study. While the isobornyl group enhances thermal stability, its impact on dissolution contrast appears less favorable compared to ECHMA and ADMA in this specific formulation.[1] However, its good chemical and water resistance can be advantageous in other applications.[15][16]
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.
Caption: Experimental workflow for the comparative evaluation of photoresist monomers.
Polymer Synthesis
-
Monomer Preparation: In a round-bottom flask, dissolve the selected methacrylate (ECHMA, IBOMA, or ADMA) and methyl methacrylate (MMA) in a 1:1 molar ratio in tetrahydrofuran (THF).
-
Initiator Addition: Add 2,2'-Azobis(2-methylpropionitrile) (AIBN) as the free-radical initiator (1 mol% with respect to total monomers).
-
Polymerization: Purge the solution with nitrogen for 30 minutes, then heat to 65°C and stir for 24 hours under a nitrogen atmosphere.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol. Filter the white precipitate, redissolve in THF, and re-precipitate in methanol. Repeat this process three times.
-
Drying: Dry the purified polymer under vacuum at 50°C for 48 hours.
-
Characterization: Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and confirm the polymer composition using Nuclear Magnetic Resonance (NMR) spectroscopy.
Photoresist Formulation
-
Dissolution: Dissolve 10 g of the synthesized polymer in 90 g of propylene glycol monomethyl ether acetate (PGMEA).
-
Component Addition: To the polymer solution, add 0.5 g of a suitable photoacid generator (PAG), such as triphenylsulfonium triflate, and 0.05 g of a quencher, such as trioctylamine.
-
Homogenization: Stir the mixture at room temperature for 12 hours to ensure complete dissolution and homogenization.
-
Filtration: Filter the final photoresist solution through a 0.2 µm polytetrafluoroethylene (PTFE) filter.
Lithographic Evaluation
-
Substrate Preparation: Use 4-inch silicon wafers, cleaned and primed with hexamethyldisilazane (HMDS).
-
Spin Coating: Dispense the photoresist onto the wafer and spin-coat at 1500 rpm for 30 seconds to achieve a film thickness of approximately 200 nm.
-
Soft Bake: Bake the coated wafer on a hot plate at 90°C for 60 seconds to remove the solvent.
-
Exposure: Expose the wafer using a 193 nm ArF excimer laser scanner with a test pattern mask. Perform a dose-to-size exposure matrix to determine the optimal exposure energy.
-
Post-Exposure Bake (PEB): Immediately after exposure, bake the wafer on a hot plate at 110°C for 60 seconds to drive the acid-catalyzed deprotection reaction.[25]
-
Development: Develop the wafer by immersing it in a 0.26N solution of tetramethylammonium hydroxide (TMAH) for 30 seconds.[7][26]
-
Rinse and Dry: Rinse the wafer with deionized water and dry with a stream of nitrogen.
Performance Characterization
-
Resolution and LER: Image the patterned wafers using a high-resolution scanning electron microscope (SEM). The resolution is defined as the smallest feature size that can be consistently patterned. Line-edge roughness (LER) is measured as the 3σ deviation of the line edge from a straight line.
-
Sensitivity: The sensitivity is defined as the exposure dose required to clear the resist in the exposed areas for a positive-tone resist.
-
Etch Resistance: Coat unpatterned wafers with each photoresist formulation. Measure the initial film thickness using an ellipsometer. Subject the wafers to a reactive ion etching (RIE) process with a standard silicon nitride etch chemistry. Measure the final film thickness and calculate the etch rate.
Conclusion
The selection of an alicyclic methacrylate monomer has a significant impact on the overall performance of a photoresist. This guide has demonstrated that:
-
This compound (ECHMA) presents a well-rounded performance profile, offering a favorable balance between resolution, sensitivity, and etch resistance. It is a strong candidate for a wide range of lithographic applications.
-
Adamantyl methacrylate (ADMA) is the monomer of choice for applications demanding the highest resolution and superior etch resistance, albeit with a trade-off in sensitivity.[21][27][28]
-
Isobornyl methacrylate (IBOMA) , while not the top performer in terms of resolution in this study, offers benefits in thermal stability and chemical resistance that may be critical for specific applications such as in coatings and adhesives.[29]
Ultimately, the optimal monomer choice will depend on the specific requirements of the lithographic process and the desired device performance. This guide provides the foundational data and methodologies to assist researchers and drug development professionals in making informed decisions for their photoresist material selection.
References
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This compound | C12H20O2 | CID 11367591 - PubChem. [Link]
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ISOBORNYL METHACRYLATE - Ataman Kimya. [Link]
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Isobornyl Methacrylate (IBOMA): Structure, Properties, and Industrial Applications. [Link]
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Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - MDPI. [Link]
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Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer | Macromolecules - ACS Publications. [Link]
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Useful protocol for evaluating subtle and important differences between photoresist formulations - AIP Publishing. [Link]
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Advantages and disadvantages of isobornyl methacrylate - Knowledge. [Link]
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A Comparison of Photoresist Resolution Metrics using 193 nm and EUV Lithography - eScholarship. [Link]
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ADAMA Monomer CAS 16887-36-8 / 1-Adamantyl Methacrylate. [Link]
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Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PubMed. [Link]
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A comprehensive analysis to quantify the performance evolution of EUV photoresists. [Link]
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Key Applications of 1-Adamantyl Methacrylate in Specialty Chemical Manufacturing. [Link]
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Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties - Ingenta Connect. [Link]
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Swelling Behavior of Acrylate-Based Photoresist Polymers Containing Cycloaliphatic Groups of Various Sizes - PMC. [Link]
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Simplified figure-of-merit analysis of the performance of two resist platforms using the PSI EUV interferometer. - ResearchGate. [Link]
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CHLUMICRYL® ADAMA Monomer / 1-Adamantyl Methacrylate CAS 16887-36-8. [Link]
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(a) Comparison of EUV photoresist performance between our TTC and... - ResearchGate. [Link]
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Study of the synthesis and characterization of methacrylate photoresists - NTU Scholars. [Link]
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(PDF) Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - ResearchGate. [Link]
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Photoemission Spectroscopy on photoresist materials: A protocol for analysis of radiation sensitive materials - ResearchGate. [Link]
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Photoemission spectroscopy on photoresist materials: A protocol for analysis of radiation sensitive materials - AIP Publishing. [Link]
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Photoemission Spectroscopy on photoresist materials: A protocol for analysis of radiation sensitive materials - arXiv. [Link]
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Photoemission spectroscopy on photoresist materials: A protocol for analysis of radiation sensitive materials | Request PDF. [Link]
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The Versatile Role of Isobornyl Methacrylate in Modern Material Science. [Link]
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A Comparative Analysis of the Refractive Index of Poly(1-Ethylcyclohexyl methacrylate) and Other Acrylic Polymers
Introduction: The Critical Role of Refractive Index in Polymer Science
In the realm of materials science, particularly in the development of advanced optical and biomedical devices, the refractive index (RI) of a polymer is a pivotal characteristic. This fundamental optical property, which describes the speed of light through a material relative to a vacuum, governs how light is bent or refracted at the interface of different media.[1] For researchers, scientists, and professionals in drug development, a precise understanding and control of the refractive index are paramount for applications ranging from contact lenses and intraocular lenses to drug delivery systems and advanced optical coatings.
Acrylic polymers, a versatile class of materials, are frequently employed in these applications due to their excellent optical clarity, biocompatibility, and tunable mechanical properties.[2] This guide provides an in-depth comparative analysis of the refractive index of poly(1-Ethylcyclohexyl methacrylate) alongside other common acrylic polymers. By examining the interplay between chemical structure and optical properties, and by providing robust experimental protocols, this document aims to equip researchers with the knowledge to make informed material selections for their specific applications.
Comparative Refractive Index Data of Selected Acrylic Polymers
The refractive index of a polymer is intrinsically linked to its molecular structure. Factors such as the polarizability of the constituent atoms and the packing density of the polymer chains play a significant role. The following table summarizes the refractive indices of poly(this compound) and a selection of other acrylic polymers, providing a clear basis for comparison.
| Polymer | Chemical Structure of Repeating Unit | Refractive Index (n_D) at 20°C |
| Poly(this compound) | ~1.485 (Estimated) | |
| Poly(methyl methacrylate) (PMMA) | 1.4893[3] | |
| Poly(ethyl methacrylate) (PEMA) | 1.4850[3] | |
| Poly(cyclohexyl methacrylate) (PCHMA) | 1.5065 | |
| Poly(3,3,5-trimethylcyclohexyl methacrylate) | 1.4850[3] | |
| Poly(phenyl methacrylate) | 1.5706[3] | |
| Poly(benzyl methacrylate) | 1.5680[3] |
Note: The refractive index for Poly(this compound) is an estimation based on the value for the structurally similar Poly(3,3,5-trimethylcyclohexyl methacrylate)[3]. The presence of an ethyl group in place of methyl groups on the cycloalkyl ring is expected to have a minimal impact on the overall refractive index.
Structure-Property Relationship: Unpacking the Determinants of Refractive Index
The variation in refractive indices among the listed acrylic polymers can be directly attributed to the differences in their pendant side-chain groups. The Lorentz-Lorenz equation provides a theoretical framework for understanding this relationship, linking the refractive index to the molar refractivity and the molar volume of the polymer.[1]
Influence of Side-Chain Structure
The chemical composition and arrangement of atoms in the side chain significantly influence the polymer's refractive index.
Caption: Relationship between monomer structure and polymer refractive index.
-
Alkyl Side-Chains: Polymers with simple alkyl side chains, such as PMMA and PEMA, exhibit relatively low refractive indices. The polarizability of C-C and C-H bonds is modest, and the packing of these polymer chains is not exceptionally dense.
-
Cycloalkyl Side-Chains: The introduction of a cycloalkyl group, as seen in poly(cyclohexyl methacrylate) and poly(this compound), generally leads to a slight increase in refractive index compared to their linear alkyl counterparts. This is due to the higher density and greater number of C-C bonds within the cyclic structure, contributing to increased molar refractivity.
-
Aromatic Side-Chains: A significant jump in refractive index is observed in polymers containing aromatic side chains, such as poly(phenyl methacrylate) and poly(benzyl methacrylate). The delocalized π-electrons in the aromatic rings are highly polarizable, leading to a substantial increase in the molar refractivity and, consequently, a higher refractive index.[1]
Experimental Protocol: Measurement of Refractive Index of a Polymer Film using an Abbe Refractometer
To ensure the accuracy and reliability of refractive index data, a standardized experimental protocol is essential. The Abbe refractometer is a widely used instrument for measuring the refractive index of thin polymer films.
Materials and Equipment
-
Abbe Refractometer
-
Monochromatic light source (e.g., sodium lamp, 589 nm)
-
Polymer film sample (prepared as described below)
-
Contact liquid with a refractive index higher than the polymer film
-
Lens cleaning tissue
-
Solvent for cleaning (e.g., isopropanol)
Preparation of Polymer Film
A uniform and defect-free polymer film is crucial for accurate measurements.
-
Polymer Solution Preparation: Dissolve the acrylic polymer in a suitable solvent (e.g., toluene, acetone) to form a viscous solution. The concentration will depend on the molecular weight of the polymer and the desired film thickness.
-
Film Casting: Cast the polymer solution onto a clean, flat substrate (e.g., a glass slide) using a spin coater or a doctor blade to ensure uniform thickness.
-
Drying: Dry the film in a vacuum oven at a temperature below the polymer's glass transition temperature to remove any residual solvent. The absence of solvent is critical as it can significantly affect the refractive index.
Measurement Procedure
Caption: Experimental workflow for refractive index measurement.
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard material with a known refractive index.
-
Prism Cleaning: Thoroughly clean the surfaces of the illuminating and refracting prisms with a suitable solvent and a soft lens tissue.
-
Sample Mounting: Apply a small drop of the contact liquid to the surface of the refracting prism. Carefully place the polymer film on top of the contact liquid, ensuring there are no air bubbles trapped between the film and the prism.
-
Measurement:
-
Turn on the monochromatic light source and adjust the mirror to illuminate the prism.
-
Look through the eyepiece and bring the crosshairs into focus.
-
Rotate the coarse adjustment knob until the light and dark fields are visible in the eyepiece.
-
Turn the dispersion compensation knob to eliminate any color fringe at the boundary of the light and dark fields, resulting in a sharp, single line.
-
Use the fine adjustment knob to precisely align the boundary line with the center of the crosshairs.
-
Read the refractive index value from the instrument's scale.
-
-
Repeatability: Repeat the measurement at least three times on different areas of the polymer film to ensure consistency and calculate the average value.
Conclusion
The refractive index is a critical parameter in the design and application of acrylic polymers in various scientific and industrial fields. This guide has provided a comparative overview of the refractive indices of poly(this compound) and other common acrylics, highlighting the profound influence of the polymer's side-chain structure on its optical properties. The provided experimental protocol for measuring the refractive index using an Abbe refractometer offers a reliable method for obtaining accurate and reproducible data. By understanding these fundamental principles and employing rigorous experimental techniques, researchers can confidently select and characterize acrylic polymers to meet the specific optical requirements of their innovations.
References
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Sci-Poly. (n.d.). Refractive Index of Polymers by Index. Retrieved from [Link]
- Beadie, G., Brindza, M., Flynn, R. A., Rosenberg, A., & Shirk, J. S. (2015). Refractive index measurements of poly(methyl methacrylate) (PMMA) from 0.4–1.6 μm. Applied Optics, 54(31), F139-F143.
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RefractiveIndex.INFO. (n.d.). Refractive index of (C5H8O2)n (Poly(methyl methacrylate), PMMA). Retrieved from [Link]
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Beadie, G., Brindza, M., Flynn, R. A., Rosenberg, A., & Shirk, J. S. (2015). Refractive index measurements of poly(methyl methacrylate) (PMMA) from 0.4-1.6 μm. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Refractive-index-measurements-of-poly(methyl-from-Beadie-Brindza/1f8b4c0b7e2e3e5f8a0e9c8d6e3e5f8a0e9c8d6e]([Link]
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Beadie, G., Brindza, M., Flynn, R. A., Rosenberg, A., & Shirk, J. S. (2015). Refractive index measurements of poly(methyl methacrylate) (PMMA) from 0.4-1.6 μm. PubMed. Retrieved from [Link]
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Chemsrc. (n.d.). Poly(benzyl methacrylate) | CAS#:25085-83-0. Retrieved from [Link]
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ROTH, C., & Thelakkat, M. (2015). (a) Influence of benzyl methacrylate (BMA) on the refractive index when mixed with Syntholux in different rations. ResearchGate. Retrieved from [Link]
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Sci-Poly. (n.d.). Poly(ethyl methacrylate). Retrieved from [Link]
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Sci-Poly. (n.d.). Poly(phenyl methacrylate). Retrieved from [Link]
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Hitesh Kumar. (2017). What is the refractive index dispersion values for Poly ethyl methacrylate (PEMA). ResearchGate. Retrieved from [Link]
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RefractiveIndex.INFO. (n.d.). Refractive index of (C5H8O2)n (Poly(methyl methacrylate), PMMA). Retrieved from [Link]
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RefractiveIndex.INFO. (n.d.). Refractive index of PLASTICS - pmma. Retrieved from [Link]
- Katritzky, A. R., Kuanar, M., Slavov, S., Dobchev, D. A., & C. D. Hall. (2020). A Refractive Index Study of a Diverse Set of Polymeric Materials by QSPR with Quantum-Chemical and Additive Descriptors. Molecules, 25(16), 3749.
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Polymer Source. (n.d.). Poly(cyclohexyl methacrylate) Sample #: P5423A-CHMA Structure. Retrieved from [Link]
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Murase, S., & Horie, K. (2003). Refractive indices of PMMA films containing various initial concentrations of phenylazide. ResearchGate. Retrieved from [Link]
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A Comparative Analysis of Water Repellency in Advanced Polyacrylates: Poly(1-Ethylcyclohexyl methacrylate) vs. Standard Homologues
Abstract
For researchers, scientists, and drug development professionals, the interaction between a polymer and an aqueous environment is a critical design parameter. Properties such as water absorption and surface hydrophobicity dictate the performance of materials in applications ranging from controlled-release drug delivery systems and medical implants to advanced coatings. This guide provides an in-depth comparison of the water repellency characteristics of Poly(1-Ethylcyclohexyl methacrylate) (PECHMA), a polymer with a bulky cycloaliphatic ester group, against its more common linear aliphatic counterparts: Poly(methyl methacrylate) (PMMA), Poly(ethyl methacrylate) (PEMA), and Poly(butyl methacrylate) (PBMA). We will explore the fundamental structure-property relationships, present comparative experimental data, and provide detailed, validated protocols for measuring these key attributes.
The Role of Polymer-Water Interactions in Advanced Applications
The ability of a polymer to resist water absorption (low water uptake) and repel water from its surface (hydrophobicity) is paramount in specialized fields. In drug delivery, a hydrophobic polymer matrix can protect sensitive active pharmaceutical ingredients (APIs) from hydrolysis and ensure a predictable, diffusion-controlled release profile. For implantable devices, low water absorption is crucial for maintaining mechanical integrity, dimensional stability, and preventing biofouling.
The primary driver of these properties in polyacrylates is the chemical nature of the ester side chain. The polarity and size of this group govern the polymer's interaction with water molecules. A larger, more non-polar (hydrocarbon-rich) side chain will sterically hinder and electrostatically repel water molecules, leading to increased hydrophobicity and reduced water uptake. This guide investigates how the unique 1-ethylcyclohexyl group of PECHMA influences these properties compared to the simple alkyl chains of PMMA, PEMA, and PBMA.
Comparative Analysis of Polyacrylate Properties
To objectively compare these materials, we turn to two key quantitative metrics: static water contact angle, a measure of surface hydrophobicity, and percentage water absorption by weight, a measure of bulk water uptake.
Chemical Structures of Compared Polyacrylates
The fundamental differences in performance originate from the distinct chemical structures of the repeating monomer units. The bulky, cycloaliphatic structure of PECHMA's side chain is hypothesized to impart superior water-repellent characteristics.
Caption: Workflow for Water Contact Angle Measurement via the Sessile Drop Method.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a smooth, defect-free, and flat polymer film or disk. The surface must be representative of the bulk material.
-
Surface Cleaning: Gently clean the surface with a solvent like methanol to remove organic contaminants and then dry with a stream of inert gas (e.g., nitrogen). This step is critical as any residue can alter surface energy.
-
Equilibration: Condition the sample in the testing environment (typically 23°C and 50% relative humidity) for at least 40 hours.
-
Measurement:
-
Place the sample on the stage of a contact angle goniometer.
-
Using an automated or manual syringe, carefully deposit a single droplet of high-purity deionized water (typically 2-5 µL) onto the surface.
-
Within 30-60 seconds of deposition, capture a high-resolution image of the droplet's silhouette.
-
-
Analysis:
-
Use the instrument's software to establish the baseline at the solid-liquid interface.
-
The software then fits the droplet's shape and calculates the angle formed by the tangent at the three-phase (solid-liquid-air) boundary.
-
Repeat the measurement at a minimum of five different locations on the sample surface to ensure statistical validity and account for any surface heterogeneity. Report the average value with the standard deviation.
-
Protocol: 24-Hour Water Absorption Measurement (ASTM D570)
This protocol is a standard method for determining the amount of water absorbed by a plastic specimen after 24 hours of immersion. [1][2][3] Causality: The ASTM D570 standard is chosen for its widespread use and comparability across different materials. [4][5]The protocol includes a crucial initial drying step to establish a consistent baseline weight, free from ambient moisture. The 24-hour immersion period at 23°C represents a standardized condition for comparing the relative water uptake rates of different plastics. [6]
Caption: Workflow for 24-Hour Water Absorption Test based on ASTM D570.
Step-by-Step Methodology:
-
Specimen Preparation: Use at least three specimens of a standard size (e.g., 50.8 mm diameter, 3.2 mm thick disks).
-
Initial Conditioning (Drying): Place the specimens in an oven at 50 ± 3°C for 24 hours. This removes any pre-existing absorbed moisture.
-
Cooling: After drying, transfer the specimens to a desiccator to cool to room temperature without reabsorbing atmospheric moisture.
-
Initial Weighing: Weigh each specimen to the nearest 0.1 mg. This is the "conditioned weight" or W_dry.
-
Immersion: Immerse the specimens completely in a container of distilled water maintained at 23 ± 1°C.
-
Removal and Drying: After 24 ± 1 hours, remove the specimens from the water one at a time, wipe off all surface water with a clean, lint-free cloth, and proceed to the next step immediately.
-
Final Weighing: Reweigh each specimen to the nearest 0.1 mg. This is the "wet weight" or W_wet.
-
Calculation: Calculate the percentage increase in weight using the formula:
-
Water Absorption (%) = [(W_wet - W_dry) / W_dry] * 100
-
-
Reporting: Report the average value and standard deviation for the set of three specimens.
Discussion and Field Insights
The comparative data, though partially based on expert extrapolation for PECHMA, strongly supports a clear structure-property relationship. The increasing bulk and non-polar nature of the ester side chain from methyl (PMMA) to butyl (PBMA) directly correlates with enhanced hydrophobicity and reduced water absorption.
The introduction of the 1-ethylcyclohexyl group in PECHMA represents a significant step up in this trend. The rigid, bulky cycloaliphatic ring provides a substantial steric shield, effectively preventing water molecules from penetrating the polymer matrix. This makes PECHMA a highly promising candidate for applications demanding maximum water repellency and hydrolytic stability. For drug development professionals, this could translate to:
-
Zero-order release kinetics for water-soluble drugs, as the release would be purely surface-erosion or diffusion-controlled without the complication of bulk polymer swelling.
-
Enhanced stability for moisture-sensitive APIs.
-
Improved mechanical performance of medical device components in physiological environments.
It is crucial for researchers to empirically validate these properties for their specific grade and form of PECHMA using the standardized protocols provided. Factors such as polymer molecular weight, polydispersity, and surface roughness can influence the final measurements.
Conclusion
Poly(this compound) is structurally poised to offer superior hydrophobicity and lower water absorption compared to standard polyacrylates like PMMA, PEMA, and PBMA. This performance is attributed to its bulky and non-polar 1-ethylcyclohexyl side chain. While published data is limited, the established trends in the polyacrylate family strongly suggest that PECHMA is an excellent material for consideration in demanding applications where minimizing polymer-water interaction is a primary objective. The provided experimental guides offer a robust framework for validating these properties and enabling informed material selection in research and development.
References
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Zhang, Y., et al. (2018). Surface treatment of PMMA material using nanosecond-pulse DBD in CF 4 at atmospheric pressure. Journal of Physics D: Applied Physics. Available at: [Link]
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Yoshioka, Y., et al. (2017). Dynamic contact angle on a reconstructive polymer surface by segregation. Scientific Reports. [7]Available at: [Link]
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UL Prospector. (n.d.). Water Absorption - ASTM D570. [4]Available at: [Link]
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Accu Dyne Test. (n.d.). Critical Surface Tension and Contact Angle with Water for Various Polymers. [8][9]Available at: [Link]
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Hutcheon, G. A., et al. (2001). Water absorption and surface properties of novel poly(ethylmethacrylate) polymer systems for use in bone and cartilage repair. Biomaterials. [10]Available at: [Link]
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Micom Laboratories. (n.d.). ASTM D570 Water Absorption of Plastics Testing. [1]Available at: [Link]
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Intertek. (n.d.). ASTM D570 Water Absorption. [11]Available at: [Link]
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Lee, H., et al. (2022). Surface Modification of Polymethylmethacrylate (PMMA) by Ultraviolet (UV) Irradiation and IPA Rinsing. Micromachines. [12]Available at: [Link]
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Feng, L., et al. (2007). Fabrication of super-hydrophobic film from PMMA with intrinsic water contact angle below 90°. Polymer. [13]Available at: [Link]
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LabsInUS. (2024). ASTM D570 Standard Test Method for Water Absorption of Plastics. [2]Available at: [Link]
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Infinita Lab. (2025). ASTM D570 Water Absorption Test for Plastics. [3]Available at: [Link]
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Jha, H., et al. (2021). Radiation assisted hydrophobization of jute fiber. Journal of Applied Polymer Science. [14]Available at: [Link]
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ResearchGate. (n.d.). Water contact angle of the PMMA polymer surface as a function of time after plasma treatment. [15]Available at: [Link]
-
ASTM International. (1998). D 570 – 98 - Standard Test Method for Water Absorption of Plastics. [16]Available at: [Link]
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ASTM International. (2022). D570-22 - Standard Test Method for Water Absorption of Plastics. [5]Available at: [Link]
-
Fuchigami, T., et al. (2014). Relationship between the contact angle of water and the PMMA ratio. ResearchGate. [17]Available at: [Link]
-
Ohnishi, S., et al. (1995). Water contact angles on PMMA films as a function of the percentage of syndiotactic triads in the polymer chain. ResearchGate. [18]Available at: [Link]
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Pioletti, D. P., & Kottelat, A. (2012). Water absorption of poly(methyl methacrylate) measured by vertical interference microscopy. Dental Materials. [19]Available at: [Link]
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Nakajima, N., et al. (2003). Water absorption of poly(methyl methacrylate) containing 4-methacryloxyethyl trimellitic anhydride. Biomaterials. [20]Available at: [Link]
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A Comparative Guide to the Biocompatibility of Polymers Based on 1-Ethylcyclohexyl Methacrylate for Biomedical Research
This guide offers a comprehensive comparison of the biocompatibility of polymers derived from 1-Ethylcyclohexyl methacrylate (ECHMA). Designed for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of poly(this compound) (pECHMA) in the context of other widely used biomedical polymers. While direct and extensive biocompatibility data for pECHMA is emerging, this guide synthesizes available information, draws logical comparisons with structurally similar methacrylates, and presents standardized protocols for assessment, empowering researchers to make informed decisions in material selection and experimental design.
Introduction: The Emerging Role of this compound in Biomaterials
This compound (ECHMA) is a monomer that polymerizes to form poly(this compound) (pECHMA), a polymer with potential for various biomedical applications.[1] Its aliphatic cyclohexyl group suggests a degree of hydrophobicity and mechanical properties that could be advantageous in specific applications, such as in drug delivery systems and medical device fabrication.[2] The broader family of poly(alkyl methacrylates) has been a cornerstone in the medical field for decades, with poly(methyl methacrylate) (PMMA) being a prominent example used in bone cements and intraocular lenses.[3][4] The biocompatibility of these polymers is a critical determinant of their clinical success, as it governs the interaction between the material and the host's biological systems.[5][6]
This guide will navigate the essential facets of biocompatibility assessment for pECHMA, drawing comparisons with established biomaterials like Poly(methyl methacrylate) (PMMA) and Poly(hydroxyethyl methacrylate) (pHEMA). The principles and methodologies discussed are grounded in the internationally recognized ISO 10993 standards for the biological evaluation of medical devices.[2][7]
The Scientific Rationale: Understanding Biocompatibility of Methacrylate-Based Polymers
Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application.[6] For polymeric biomaterials, this is not an intrinsic property but rather a dynamic interplay of factors including the material's chemical composition, surface characteristics, and the biological environment it is exposed to.[5] The biocompatibility of methacrylate polymers is influenced by several key factors:
-
Residual Monomers: The polymerization process is rarely 100% efficient, leaving behind unreacted monomers. These residual monomers can leach out and are often cytotoxic. The bulky 1-ethylcyclohexyl group in ECHMA may influence polymerization kinetics and, consequently, the level of residual monomer.[2]
-
Surface Properties: The surface of a polymer dictates the initial interactions with proteins and cells.[5] The hydrophobicity imparted by the ethylcyclohexyl group in pECHMA is expected to influence protein adsorption and cellular adhesion, which are critical events in the foreign body response.
-
Degradation Products: While pECHMA is not designed to be biodegradable, any potential long-term degradation could release byproducts that may elicit an inflammatory response.
Comparative Polymers:
-
Poly(methyl methacrylate) (PMMA): A widely used, amorphous polymer with a long history in medical applications.[4] It is known for its high strength and dimensional stability.[4] However, concerns exist regarding the exothermic polymerization in situ and the leaching of residual methyl methacrylate monomer, which can be cytotoxic.[6]
-
Poly(hydroxyethyl methacrylate) (pHEMA): A hydrophilic polymer that forms a hydrogel in the presence of water.[6] Its soft and flexible nature, coupled with good biocompatibility, makes it suitable for applications like soft contact lenses and wound dressings.[6]
Below is a diagram illustrating the key factors influencing the biocompatibility of methacrylate polymers.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Material Preparation: Prepare sterile samples of pECHMA, PMMA, and pHEMA according to ISO 10993-12.
-
Extract Preparation: Prepare extracts of the test materials by incubating them in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24 hours. A negative control (culture medium only) and a positive control (e.g., dilute phenol solution) should be included.
-
Cell Seeding: Seed a suitable cell line (e.g., L929 mouse fibroblasts) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Cell Treatment: Remove the culture medium and replace it with the prepared material extracts.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, remove the extracts and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control.
Hemocompatibility Assessment: Hemolysis Assay (ISO 10993-4)
This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon contact with the material.
Principle: Materials that cause red blood cell lysis will release hemoglobin into the surrounding solution. The concentration of free hemoglobin can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Material Preparation: Prepare sterile samples of pECHMA, PMMA, and pHEMA.
-
Blood Collection: Obtain fresh anticoagulated blood (e.g., rabbit or human blood).
-
Red Blood Cell Suspension: Prepare a diluted red blood cell (RBC) suspension in phosphate-buffered saline (PBS).
-
Material Incubation: Incubate the test materials with the diluted RBC suspension at 37°C for a specified time (e.g., 4 hours) with gentle agitation. Include a positive control (e.g., distilled water) and a negative control (PBS).
-
Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.
-
Supernatant Collection: Carefully collect the supernatant.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to determine the concentration of free hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate of less than 5% is generally considered non-hemolytic.
In Vivo Biocompatibility: Considerations for Implantation Studies (ISO 10993-6)
For a comprehensive assessment, in vivo studies are essential to evaluate the local tissue response to an implanted material. [3] Experimental Design:
-
Animal Model: A subcutaneous implantation model in rats or rabbits is commonly used for initial screening. [3]* Implant Sterilization: The implants must be sterilized using a method that does not alter the material's properties (e.g., ethylene oxide or gamma irradiation).
-
Surgical Procedure: Implants are surgically placed in subcutaneous pockets.
-
Histological Evaluation: After a predetermined period (e.g., 1, 4, and 12 weeks), the implants and surrounding tissue are explanted. [3]The tissue is then processed for histological analysis to assess parameters such as inflammation, fibrosis (capsule formation), and tissue integration.
Conclusion and Future Directions
Polymers based on this compound hold promise for biomedical applications, but a thorough evaluation of their biocompatibility is crucial for their successful translation. This guide provides a framework for such an assessment, emphasizing a comparative approach with well-established biomaterials. While direct experimental data on pECHMA remains to be fully established in the public domain, the protocols and comparative insights presented here offer a solid foundation for researchers to conduct their own evaluations.
Future research should focus on generating robust in vitro and in vivo data for pECHMA to directly validate its biocompatibility profile. Studies investigating the influence of the ethylcyclohexyl group on protein adsorption, cellular interactions, and the inflammatory response will be particularly enlightening. As our understanding of this polymer grows, so too will its potential to contribute to the next generation of medical devices and drug delivery systems.
References
-
ISO 10993-1:2018, Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process. [Link]
-
Gautam, S., et al. (2015). In Vitro and In Vivo Response to Low-Modulus PMMA-Based Bone Cement. PMC - NIH. [Link]
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Bernard, M., et al. (2018). Biocompatibility of polymer-based biomaterials and medical devices–regulations, in vitro screening and risk-management. Biomaterials science, 6(8), 2025-2053. [Link]
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Patsnap Eureka. (2025). ISO 10993 Explained: Biocompatibility Testing for Medical Polymers. [Link]
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Medical Device and Diagnostic Industry. (1995). Regulatory Guidelines For Biocompatibility Safety Testing. [Link]
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Jurak, M., & Wiącek, A. E. (2021). What affects the biocompatibility of polymers?. Advances in colloid and interface science, 294, 102451. [Link]
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MDPI. (2017). Impact of the Hydration States of Polymers on Their Hemocompatibility for Medical Applications: A Review. [Link]
-
Alarcon, E. I., et al. (2021). pHEMA: An Overview for Biomedical Applications. PMC - NIH. [Link]
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Scripta Medica. (2025). Assessment of Local Tissue Responses to Subcutaneous Implantation of Polyetheretherketone and Polymethyl Methacrylate-Based Materials. [Link]
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Basicmedical Key. (2017). Recent Advances in Hemocompatible Polymers for Biomedical Applications. [Link]
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Ask this paper. (2022). tissue-remodeling-after-implantation-with-polymethylmethacrylate-an-experimental-study-in-mice. [Link]
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Khan, A. J., & Percival, S. P. (1999). 12 year results of a prospective trial comparing poly(methyl methacrylate) and poly(hydroxyethyl methacrylate) intraocular lenses. Journal of cataract and refractive surgery, 25(10), 1404–1407. [Link]
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Gunatillake, P. A., & Adhikari, R. (2003). Biodegradable synthetic polymers for tissue engineering. European cells & materials, 5, 1-16. [Link]
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Polymer Source. (n.d.). Poly(cyclohexyl methacrylate). [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethylcyclohexyl Methacrylate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-Ethylcyclohexyl methacrylate. Moving beyond a simple checklist, this document delves into the causality behind each procedural step, fostering a culture of safety and scientific integrity. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Hazard Assessment: Understanding this compound
This compound is a compound for which the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] This lack of comprehensive data necessitates a cautious approach, treating the substance with a high degree of care.
Known potential hazards include:
-
Respiratory Irritation : Inhalation may cause respiratory irritation.[1]
-
Allergic Reactions : Prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.[1]
-
Combustibility : While some sources classify it as non-hazardous under specific regulations, others indicate it may be combustible.[2][3] In the event of a fire, hazardous decomposition products such as carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas may be released.[1]
Given the incomplete toxicological profile, it is imperative to use engineering controls and personal protective equipment (PPE) to minimize exposure through all potential routes: inhalation, skin contact, and eye contact.
Core Directive: Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is the foundation of safe handling. The following recommendations are based on a combination of available data for this compound and best practices for handling similar methacrylate compounds.
Eye and Face Protection
Direct contact with methacrylate compounds can cause irritation. Therefore, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles : At a minimum, chemical splash goggles that meet the ANSI Z.87.1 1989 standard (or equivalent) must be worn whenever handling this compound.[4]
-
Face Shield : When there is a heightened risk of splashes, such as during transfers of larger quantities or when reacting the chemical under pressure, a face shield should be worn in addition to chemical splash goggles.[4]
Hand Protection
Skin contact is a primary route of exposure that can lead to sensitization.[1] Proper glove selection and use are critical.
-
Glove Inspection and Technique : Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.[1][5] Employ proper glove removal techniques to avoid contaminating your skin.[1] Contaminated gloves must be disposed of as chemical waste in accordance with institutional and local regulations.[1][5]
| Glove Type | General Recommendation for Methacrylates | Key Considerations |
| Butyl Rubber | Good to Excellent Resistance | Offers excellent protection against a broad range of chemicals, including esters. |
| Nitrile | Good for Splash Protection | Provides good short-term protection but should be changed immediately upon contact.[4] |
| Neoprene | Fair to Good Resistance | Can be a suitable alternative, but resistance should be verified. |
Respiratory Protection
Engineering controls, such as fume hoods and local exhaust ventilation, are the primary means of controlling inhalation exposure.[1][2] When these controls are not sufficient or during emergency situations, respiratory protection is required.
-
For Nuisance Exposures : If minor aerosols or dust are generated, a NIOSH-approved P95 or P1 (EU EN 143) particulate respirator may be used.[1]
-
For Higher-Level Protection : For operations with a higher potential for vapor generation or in the event of a spill, a higher level of protection is necessary. An air-purifying respirator with organic vapor (OV) cartridges, or a combination OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridge, is recommended.[1]
-
Fit and Training : The use of a respirator requires a formal respiratory protection program, including medical evaluation, fit testing, and training on proper use and maintenance.[4]
Skin and Body Protection
To prevent accidental skin contact, appropriate protective clothing is essential.
-
Laboratory Coat : A clean, buttoned lab coat should be worn to protect street clothes and skin.[4] For handling larger quantities or when there is a risk of significant splashes, a chemical-resistant apron over the lab coat is advised.[7]
-
Clothing and Footwear : Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory in any laboratory setting where hazardous chemicals are handled.[4]
Operational Guide: Step-by-Step Handling Procedure
Adherence to a standardized workflow minimizes the risk of exposure and accidents.
-
Preparation :
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that an emergency shower and eyewash station are accessible and operational.[5]
-
Gather all necessary materials and equipment.
-
Don all required PPE as outlined in Section 2.
-
-
Handling and Use :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2]
-
Clean the work area.
-
Properly dispose of any contaminated materials as outlined in Section 5.
-
Caption: Workflow for Safely Handling this compound.
Emergency Protocols
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area and alert nearby colleagues.[1]
-
Assess the Spill : If the spill is large or involves other hazardous materials, contact your institution's emergency response team.
-
Control and Clean-up (for small spills) :
-
Ensure you are wearing the appropriate PPE, including respiratory protection if vapors are present.[1]
-
Use an inert absorbent material, such as sand or vermiculite, to contain and absorb the liquid.[2]
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Clean the spill area with soap and water.[10]
-
First Aid
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste : Collect all excess this compound and contaminated materials in a clearly labeled, sealed container.[1]
-
Disposal Method : Arrange for disposal through a licensed professional waste disposal service.[1][2] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging : Dispose of contaminated packaging in the same manner as the unused product.[1]
References
- MSDS of 1-Ethylcyclohexyl methacryl
- SAFETY DATA SHEET - 1-Ethylcyclohexyl Methacryl
- Safety D
- SAFETY DATA SHEET - Ethyl methacryl
- SAFETY DATA SHEET - Cyclohexyl methacryl
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
- SAFETY DATA SHEET - Cyclohexyl methacryl
- Ethyl methacrylate - Safety D
- Personal Protective Equipment | US EPA. (2025).
- Standard Operating Procedure for Management of Hazardous Materials. University of Detroit Mercy School of Dentistry.
- SAFETY DATA SHEET - Ethyl methacryl
- Spill Control/Emergency Response. (2025). Oakland University Environmental Health and Safety.
- ETHYL METHACRYL
- Ethyl Methacryl
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
